molecular formula C3H7ClS B091760 3-Chloro-1-propanethiol CAS No. 17481-19-5

3-Chloro-1-propanethiol

Cat. No.: B091760
CAS No.: 17481-19-5
M. Wt: 110.61 g/mol
InChI Key: TZCFWOHAWRIQGF-UHFFFAOYSA-N
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Description

3-Chloro-1-propanethiol is a versatile nucleophilic reagent that functions as a critical sulfur-containing building block in organic synthesis. Its mechanism of action involves undergoing substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form thioethers and thioesters, respectively. This reactivity makes it a valuable tool for the introduction of sulfur-containing moieties into complex molecular architectures, facilitating the exploration of structure-activity relationships in the development of novel compounds. In research applications, this compound is employed in the synthesis of diverse chemical entities, including intermediates for pharmaceuticals and agrochemicals. It has been utilized in the modification of geldanamycin derivatives for antitumor activity research and in the functionalization of polymers via thiol-ene click chemistry. Furthermore, its role extends to materials science, where it is used to prepare functionalized mesoporous silicas for mercury ion adsorption and to create monolithic capillary flow reactors. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropropane-1-thiol
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InChI

InChI=1S/C3H7ClS/c4-2-1-3-5/h5H,1-3H2
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InChI Key

TZCFWOHAWRIQGF-UHFFFAOYSA-N
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Canonical SMILES

C(CS)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7ClS
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DSSTOX Substance ID

DTXSID20169901
Record name 3-Chloropropanethiol
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Molecular Weight

110.61 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Chloropropanethiol
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CAS No.

17481-19-5
Record name 3-Chloro-1-propanethiol
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Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-1-propanethiol (CAS: 17481-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propanethiol, with the CAS number 17481-19-5, is a bifunctional organosulfur compound featuring both a reactive thiol group and a terminal chlorine atom.[1] This unique structure makes it a versatile building block in organic synthesis, enabling the introduction of a propylthiol chain and further functionalization through nucleophilic substitution or oxidation reactions. Its utility spans various fields, including the synthesis of agrochemicals, surface modification of nanomaterials, and as an intermediate in the preparation of more complex molecules.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, complete with detailed experimental protocols and visual representations of reaction pathways and workflows.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling and effective use in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 17481-19-5[1]
Molecular Formula C₃H₇ClS[1]
Molecular Weight 110.61 g/mol [1]
Appearance Colorless liquid
Boiling Point 145.5 °C (lit.)[3]
Density 1.136 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.4921 (lit.)[3]
Flash Point 43 °C (109.4 °F) - closed cup[3]
Solubility Soluble in organic solvents.[2]
Spectroscopic Data

While detailed spectra are best consulted from spectral databases, typical spectroscopic characteristics are noted for identification purposes.

TechniqueDescription
¹H NMR Expected signals include a triplet for the methylene (B1212753) group adjacent to the thiol, a triplet for the methylene group adjacent to the chlorine, and a multiplet for the central methylene group, along with a signal for the thiol proton.
¹³C NMR Three distinct signals are expected for the three carbon atoms in the propyl chain.
IR Spectroscopy Characteristic peaks would include C-H stretching, C-S stretching, and C-Cl stretching vibrations.
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated laboratory fume hood.[2]

Hazard ClassificationGHS PictogramsHazard StatementsPrecautionary Statements
Flammable Liquid (Category 3)🔥H226: Flammable liquid and vapor.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Skin Irritation (Category 2)H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of inadequate ventilation, use a suitable respirator.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common and effective method involves a two-step process starting from the readily available 3-chloro-1-propanol (B141029).

Synthesis of this compound from 3-Chloro-1-propanol

This synthesis proceeds via the formation of a thiouronium salt intermediate, followed by hydrolysis.

Step 1: Synthesis of S-(3-chloropropyl)isothiouronium chloride

This step involves the reaction of 3-chloro-1-propanol with thiourea (B124793) in the presence of a strong acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-1-propanol (1 equivalent) and thiourea (1.1 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, S-(3-chloropropyl)isothiouronium chloride, will often precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Chloro-1-propanol 3-Chloro-1-propanol Reaction_Vessel Round-Bottom Flask 3-Chloro-1-propanol->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel HCl (cat.) HCl (cat.) HCl (cat.)->Reaction_Vessel Heating Reflux (100-110 °C, 4-6h) Reaction_Vessel->Heating Workup Cooling, Filtration, Washing Heating->Workup S-(3-chloropropyl)isothiouronium_chloride S-(3-chloropropyl)isothiouronium_chloride Workup->S-(3-chloropropyl)isothiouronium_chloride

Synthesis of S-(3-chloropropyl)isothiouronium chloride.

Step 2: Hydrolysis to this compound

The thiouronium salt is then hydrolyzed under basic conditions to yield the final product.

Experimental Protocol:

  • Suspend the S-(3-chloropropyl)isothiouronium chloride (1 equivalent) in water in a round-bottom flask equipped with a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • The reaction mixture will separate into two layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to afford pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product S-(3-chloropropyl)isothiouronium_chloride S-(3-chloropropyl)isothiouronium_chloride Reaction_Vessel Round-Bottom Flask S-(3-chloropropyl)isothiouronium_chloride->Reaction_Vessel NaOH NaOH NaOH->Reaction_Vessel Hydrolysis Aqueous NaOH, 0 °C to RT, 2-3h Reaction_Vessel->Hydrolysis Workup Extraction, Washing, Drying Hydrolysis->Workup Purification Distillation Workup->Purification This compound This compound Purification->this compound

Hydrolysis to this compound.

Reactivity and Applications

The dual functionality of this compound makes it a valuable reagent in various chemical transformations.

Nucleophilic Substitution Reactions

The thiol group is a potent nucleophile and can readily participate in Sₙ2 reactions with a variety of electrophiles, such as alkyl halides, to form thioethers.

G This compound This compound Thiolate_Anion 3-Chloro-1-propanethiolate This compound->Thiolate_Anion Deprotonation Base Base Base->Thiolate_Anion Thioether 3-Chloro-propyl-sulfide Thiolate_Anion->Thioether SN2 Attack Electrophile R-X (Alkyl Halide) Electrophile->Thioether

General Nucleophilic Substitution Reaction.
Application in Agrochemical Synthesis: Prothioconazole (B1679736) Intermediate

A significant industrial application of this compound is in the synthesis of fungicides, such as Prothioconazole. While the exact industrial synthesis of Prothioconazole is proprietary, a plausible key step involves the reaction of a chloromethyl triazole intermediate with a sulfur source, for which this compound or a derivative could be a suitable precursor. A related key intermediate in some synthetic routes is 2-(1-chlorocyclopropyl)-3-chloro-1-(2-chlorophenyl)-2-propanol, which is then reacted with a sulfur-containing triazole species.[4] The synthesis of this sulfur-containing triazole can be envisioned starting from 1,2,4-triazole (B32235) and a sulfur source.[4]

The following diagram illustrates a hypothetical key step in the synthesis of a Prothioconazole precursor, showcasing the type of transformation where a thiol-containing building block would be crucial.

G Triazole_Thiol Mercapto-1,2,4-triazole Reaction Nucleophilic Substitution Triazole_Thiol->Reaction Chlorinated_Intermediate 2-(1-Chlorocyclopropyl)-3-chloro-1-(2-chlorophenyl)-2-propanol Chlorinated_Intermediate->Reaction Base Base Base->Reaction Prothioconazole_Intermediate Prothioconazole Precursor Reaction->Prothioconazole_Intermediate

Hypothetical step in Prothioconazole synthesis.

Experimental Protocol for a Related Thioether Synthesis (General Procedure):

  • To a solution of the thiol (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., potassium carbonate, sodium hydride; 1.1 equivalents) at room temperature.

  • The mixture is stirred for 30 minutes to form the thiolate.

  • The alkyl halide (1 equivalent) is then added, and the reaction mixture is heated to 60-80 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Surface Passivation of Quantum Dots

Thiols are widely used as capping ligands to passivate the surface of quantum dots (QDs), enhancing their photoluminescence quantum yield and stability.[5] this compound can be used for this purpose, with the thiol group binding to the QD surface and the chloro group providing a potential site for further functionalization.

Experimental Protocol for Quantum Dot Passivation (General Procedure):

  • Synthesize or procure a solution of core or core-shell quantum dots (e.g., CdSe/ZnS) in an organic solvent (e.g., toluene).

  • In a separate vial, prepare a solution of this compound in the same solvent.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution dropwise to the vigorously stirring QD solution at room temperature.

  • The molar ratio of the thiol to the surface atoms of the QDs should be optimized for the specific QD system.

  • Allow the mixture to stir for several hours (e.g., 2-12 hours) to ensure complete ligand exchange.

  • The passivated QDs can be precipitated by the addition of a non-solvent (e.g., methanol (B129727) or ethanol).

  • Centrifuge the mixture to collect the precipitated QDs.

  • Wash the QDs several times with the non-solvent to remove excess unbound thiol.

  • Redisperse the purified, passivated QDs in a suitable solvent for characterization and further use.

G cluster_materials Materials cluster_process Process cluster_product Product Quantum_Dots Core/Shell QDs in Toluene Mixing Dropwise Addition under Inert Atmosphere Quantum_Dots->Mixing Ligand This compound in Toluene Ligand->Mixing Ligand_Exchange Stirring (2-12h) Mixing->Ligand_Exchange Purification Precipitation, Centrifugation, Washing Ligand_Exchange->Purification Passivated_QDs Surface-Passivated Quantum Dots Purification->Passivated_QDs

Workflow for Quantum Dot Surface Passivation.

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in diverse areas of chemical synthesis and materials science. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules and the functionalization of surfaces. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in research and development. The provided experimental protocols offer a starting point for the practical application of this important compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-1-propanethiol, a versatile bifunctional molecule of interest in organic synthesis and materials science. This document details a robust synthetic protocol, outlines key physical and chemical properties, and presents a thorough characterization profile including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables, and experimental workflows are visually represented to ensure clarity and reproducibility for researchers in the field.

Introduction

This compound, also known as 3-chloropropyl mercaptan, is a valuable chemical intermediate possessing both a reactive thiol group and a terminal chloroalkane.[1][2] This unique combination of functional groups allows for sequential or orthogonal chemical modifications, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its utility also extends to materials science, where it can be employed in the surface modification of nanoparticles and in the preparation of self-assembled monolayers. This guide serves as a detailed resource for professionals requiring a thorough understanding of the synthesis and properties of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic thiol odor.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₇ClS[3]
Molecular Weight 110.61 g/mol
CAS Number 17481-19-5[3]
Appearance Colorless liquid[2]
Boiling Point 145.5 °C (at 760 Torr)
Density 1.136 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4921
Flash Point 43 °C (109.4 °F) - closed cup
Solubility Soluble in organic solvents.

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved via a two-step process starting from the readily available 3-chloro-1-propanol (B141029). This method involves the formation of an intermediate S-alkylisothiouronium salt by reaction with thiourea (B124793), followed by alkaline hydrolysis to yield the desired thiol. This approach avoids the direct use of odorous and volatile thiols in the initial step.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Thiouronium Salt Formation cluster_1 Step 2: Hydrolysis cluster_2 Workup and Purification A 3-Chloro-1-propanol + Thiourea B Reaction in Refluxing Aqueous HCl A->B Heat C S-(3-chloropropyl)isothiouronium chloride B->C D S-(3-chloropropyl)isothiouronium chloride E Alkaline Hydrolysis (e.g., NaOH or KOH solution) D->E Heat F This compound E->F G Crude this compound H Acidification, Extraction, Drying G->H I Distillation under Reduced Pressure H->I J Pure this compound I->J

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Formation of S-(3-chloropropyl)isothiouronium chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-1-propanol (1.0 mol), thiourea (1.1 mol), and a solution of concentrated hydrochloric acid (1.2 mol) in water.

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The S-(3-chloropropyl)isothiouronium chloride may precipitate upon cooling or can be used directly in the next step.

Step 2: Hydrolysis to this compound

  • To the reaction mixture containing the thiouronium salt, add a solution of sodium hydroxide (B78521) (or potassium hydroxide) (2.5 - 3.0 mol) in water, while cooling the flask in an ice bath to manage the exothermic reaction.

  • Once the addition is complete, heat the mixture to reflux for an additional 2-3 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

Workup and Purification

  • Carefully acidify the cooled reaction mixture with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a neutral or slightly acidic pH. This should be done in a well-ventilated fume hood as hydrogen sulfide (B99878) may be evolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) (3 x 100 mL).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified by distillation under reduced pressure to yield the pure product.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following section details the expected results from standard analytical techniques.

Characterization Workflow

Characterization_Workflow Start Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., GC-MS) Start->Purity Data Structural Confirmation and Purity Data NMR->Data IR->Data MS->Data Purity->Data

Caption: General workflow for the characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are detailed below.

¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65Triplet2H-CH₂-Cl
~2.75Quartet2H-CH₂-SH
~2.05Quintet2H-CH₂-CH₂-CH₂-
~1.40Triplet1H-SH

¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~44.5-CH₂-Cl
~35.0-CH₂-CH₂-CH₂-
~25.0-CH₂-SH
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in the following table.

Wavenumber (cm⁻¹)BondFunctional Group
2950-2850C-H stretchAlkane
2600-2550S-H stretchThiol (Mercaptan)
1470-1430C-H bendAlkane
750-650C-Cl stretchChloroalkane
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a common method.

m/zFragment IonInterpretation
110/112[C₃H₇ClS]⁺Molecular ion peak (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotopes)
75[C₃H₇S]⁺Loss of Cl
74[C₂H₆S]⁺McLafferty rearrangement
49/51[CH₂Cl]⁺Alpha-cleavage
41[C₃H₅]⁺Loss of HCl and SH

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from 3-chloro-1-propanol, along with a comprehensive characterization profile. The provided data and workflows are intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, facilitating the reliable preparation and identification of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Chloro-1-propanethiol, a crucial reagent in various synthetic and developmental processes. The following sections detail its boiling point and density, supported by experimental methodologies and structured data presentation for ease of reference and application in a laboratory setting.

Core Physical Properties

This compound is a colorless liquid that serves as a versatile building block in organic synthesis.[1][2] Accurate knowledge of its physical properties is fundamental for its effective use in research and development, particularly in drug discovery and material science.

Quantitative Data Summary

The boiling point and density of this compound have been reported in the literature with minor variations. These discrepancies may arise from differences in experimental conditions, such as atmospheric pressure and sample purity. For precise applications, experimental verification of these properties is recommended.

Physical PropertyReported ValueConditions
Boiling Point 145.5 °C(lit.)[3][4]
145.0-145.5 °Cat 751 Torr[1]
122-123 °C
Density 1.136 g/mLat 25 °C (lit.)[3][4]
1.1280 g/cm³at 20 °C[1]
1.21 g/cm³[5]

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound can be achieved through established laboratory techniques. The following are detailed methodologies for these key experiments.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 200 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube or fusion tube

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or heating mantle)

  • Heat transfer fluid (mineral oil or silicone oil)

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with a suitable heat transfer fluid to the level of the side arm.

  • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, with the open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heat transfer fluid surrounds the sample but does not enter the test tube.

  • Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating of the fluid.

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][8] Record this temperature.

Density Determination (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring its mass and volume.[9] Using a pycnometer provides higher accuracy, but a graduated cylinder and balance can be used for a reliable approximation.[10][11]

Apparatus:

  • Pycnometer (for high accuracy) or a 10 mL graduated cylinder

  • Analytical balance

  • Thermometer

  • Distilled water (for calibration if using a pycnometer)

  • This compound sample

Procedure:

  • Ensure the pycnometer or graduated cylinder is clean and dry.

  • Measure and record the mass of the empty container using an analytical balance.

  • Fill the container with the this compound sample to a specific, accurately known volume. If using a pycnometer, fill it completely, including the capillary in the stopper.

  • Measure and record the mass of the container with the sample.

  • Measure and record the temperature of the sample.

  • Calculate the mass of the this compound by subtracting the mass of the empty container from the mass of the filled container.

  • The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume).[12]

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the boiling point and density determination procedures.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Process A Fill Thiele Tube B Prepare Sample in Test Tube A->B C Insert Capillary Tube B->C D Attach to Thermometer C->D E Suspend in Thiele Tube D->E F Gently Heat Side Arm E->F Start Heating G Observe Bubble Stream F->G H Remove Heat G->H Steady Stream Observed I Record Temperature at Liquid Entry H->I

Boiling Point Determination Workflow.

Density_Determination cluster_mass Mass Measurement cluster_calculation Calculation M1 Weigh Empty Container M2 Fill with Sample to Known Volume M1->M2 M3 Weigh Filled Container M2->M3 C2 Record Volume M2->C2 C1 Calculate Mass of Sample M3->C1 C3 Calculate Density (Mass/Volume) C1->C3 C2->C3

Density Determination Workflow.

References

Spectroscopic Profile of 3-Chloro-1-propanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-1-propanethiol (CAS No: 17481-19-5), a versatile sulfur-containing building block used in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H NMR Data

Solvent: CDCl₃ Frequency: Not specified in available public data.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65Triplet2H-CH₂-Cl
~2.75Triplet2H-CH₂-SH
~2.05Quintet2H-CH₂-CH₂-CH₂-
~1.40Triplet1H-SH
¹³C NMR Data

Solvent: CDCl₃ Frequency: Not specified in available public data.

Chemical Shift (δ) ppmAssignment
~44.5-CH₂-Cl
~34.5-CH₂-CH₂-CH₂-
~25.0-CH₂-SH
Infrared (IR) Spectroscopy Data

Sample Preparation: Neat (liquid film)

Wavenumber (cm⁻¹)IntensityAssignment
~2950Medium-StrongC-H stretch (alkane)
~2560WeakS-H stretch (thiol)
~1440MediumC-H bend (scissoring)
~1260MediumC-H bend (wagging)
~730StrongC-Cl stretch
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
110/112Moderate[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
75High[CH₂CH₂SH]⁺
61Moderate[CH₂SH]⁺
49/51High[CH₂Cl]⁺ (with ³⁵Cl/³⁷Cl isotopes)
41Moderate[C₃H₅]⁺
35/37Moderate[Cl]⁺

Experimental Workflows and Methodologies

The following diagrams and protocols outline the standardized procedures for obtaining the spectroscopic data presented above.

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process Interferogram (FT, Background Subtraction) IR->Process_IR Process_MS Extract Mass Spectrum MS->Process_MS Analyze_NMR Peak Picking & Integration Process_NMR->Analyze_NMR Analyze_IR Peak Identification Process_IR->Analyze_IR Analyze_MS Fragment Analysis Process_MS->Analyze_MS Table_NMR ¹H & ¹³C NMR Tables Analyze_NMR->Table_NMR Table_IR IR Peak Table Analyze_IR->Table_IR Table_MS Mass Spectrum Table Analyze_MS->Table_MS

Caption: General workflow for spectroscopic analysis of this compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of at least 300 MHz is used.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse-acquire sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat): For a neat liquid sample, a single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum of the clean salt plates is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded. A typical spectral range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

  • GC-MS Parameters:

    • Injection: A small volume (e.g., 1 µL) of the dilute sample is injected into the GC.

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is commonly used.

    • Temperature Program: A temperature ramp is employed to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

    • MS Ionization: Standard electron ionization at 70 eV is used.

    • Mass Range: The mass analyzer is set to scan a range of m/z values, for example, from 30 to 200 amu.

  • Data Processing: The total ion chromatogram (TIC) is processed to identify the peak corresponding to this compound. The mass spectrum for this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

This guide provides foundational spectroscopic information and standardized protocols for the analysis of this compound, intended to support researchers in their synthetic and analytical endeavors.

The Bifunctional Reactivity of 3-Chloro-1-propanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of 3-Chloro-1-propanethiol, a bifunctional molecule featuring both a nucleophilic thiol group and an electrophilic alkyl chloride. Understanding the competitive interplay between these two functional groups is critical for its application as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.[1] This document outlines the fundamental principles governing its reactivity, provides quantitative data for key physicochemical properties, and details experimental protocols for its characterization and reaction monitoring.

Physicochemical and Reactivity-Influencing Properties

The reactivity of this compound is dictated by the intrinsic properties of its thiol and chloro moieties. The thiol group can be deprotonated to form a potent thiolate nucleophile, while the carbon atom bonded to the chlorine acts as an electrophilic center, susceptible to nucleophilic attack. Key quantitative data influencing this behavior are summarized in Table 1.

PropertyValueSignificance
Molecular Weight 110.61 g/mol [2][3][4]Basic property for stoichiometric calculations.
Boiling Point 145.0-145.5 °C[1][3][5]Relevant for reaction temperature control and purification by distillation.
Density ~1.13 g/cm³ at 20-25 °C[1][3][5]Useful for reagent volume and concentration calculations.
pKa (Thiol Group) ~10.5 - 10.9 (estimated from 1-propanethiol)[6][7]Indicates the ease of deprotonation to the highly nucleophilic thiolate. A key parameter for base-catalyzed reactions.
S-H Bond Dissociation Energy ~365 kJ/mol (87 kcal/mol)[8]Weaker than an O-H bond, facilitating reactions involving H-atom abstraction or thiyl radical formation.
C-Cl Bond Dissociation Energy ~350-355 kcal/mol (for primary alkyl chlorides)Represents the energy required for homolytic cleavage; heterolytic cleavage is more common in SN2 reactions.

Comparative Reactivity of Functional Groups

The unique behavior of this compound stems from the presence of both a strong internal nucleophile (the thiol/thiolate) and a reactive electrophilic site (the carbon-chlorine bond) within the same molecule.

Reactivity of the Thiol Group

The thiol group (-SH) is significantly more acidic than its alcohol counterpart, readily losing a proton in the presence of a base to form a thiolate anion (RS⁻). This thiolate is an excellent nucleophile due to the high polarizability and large size of the sulfur atom, which holds its valence electrons less tightly than oxygen. Consequently, thiolates react rapidly with electrophiles like alkyl halides in Sₙ2 reactions.

Reactivity of the Chloro Group

The chloro group is a good leaving group in nucleophilic substitution reactions. The electronegativity difference between carbon and chlorine creates a dipole, rendering the carbon atom electron-deficient and thus electrophilic. This primary alkyl chloride is highly susceptible to Sₙ2 attack by external nucleophiles.

Competitive Reaction Pathways: Intermolecular vs. Intramolecular

The central challenge and synthetic opportunity in using this compound is controlling the competition between intermolecular and intramolecular reactions.

  • Intermolecular Reaction: An external nucleophile attacks the electrophilic carbon, displacing the chloride. This pathway is favored when a strong external nucleophile is present in high concentration.

  • Intramolecular Reaction (Cyclization): In the presence of a base, the thiol is deprotonated to the thiolate. This internal nucleophile can then attack the electrophilic carbon at the other end of the molecule, displacing the chloride and forming a five-membered cyclic thioether, tetrahydrothiophene (B86538).

A critical concept governing this intramolecular pathway is Anchimeric Assistance , or Neighboring Group Participation (NGP).[6] The sulfur atom, being suitably positioned, can dramatically accelerate the rate of chloride displacement compared to a similar molecule lacking the thiol group. The sulfur lone pair attacks the electrophilic carbon in an initial intramolecular Sₙ2 step, forming a strained, highly reactive cyclic sulfonium (B1226848) ion intermediate. This intermediate is then rapidly attacked by a nucleophile. In the case of cyclization, the process is a single, concerted intramolecular Sₙ2 reaction. This rate enhancement can be profound, with sulfur-containing substrates reacting hundreds or even thousands of times faster than their unassisted counterparts.[6][8]

Due to this powerful anchimeric assistance, the intramolecular cyclization to form tetrahydrothiophene is often the dominant pathway, especially under basic conditions which generate the highly nucleophilic thiolate.

Figure 1. Competing intermolecular and intramolecular reaction pathways for this compound.

Experimental Protocols

Precise control and analysis of reactions involving this compound require robust experimental methodologies.

Protocol for Intermolecular Nucleophilic Substitution

This protocol describes a general procedure for reacting this compound with an external nucleophile, using sodium thiophenolate as an example.

Objective: To synthesize 3-(phenylthio)propane-1-thiol via an intermolecular Sₙ2 reaction.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.0 equivalent) in anhydrous THF via the dropping funnel. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of sodium thiophenolate.

  • Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Base-Mediated Intramolecular Cyclization

This protocol details the synthesis of tetrahydrothiophene, leveraging the anchimeric assistance of the internal thiolate.

Objective: To synthesize tetrahydrothiophene via intramolecular cyclization.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of water and ethanol.

  • Add this compound (1.0 equivalent) to the basic solution.

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The high rate of reaction is indicative of anchimeric assistance.

  • Monitor the disappearance of the starting material by GC-MS analysis of small aliquots.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of tetrahydrothiophene.

  • Further purification can be achieved by fractional distillation if necessary.

Experimental_Workflow cluster_monitoring Monitoring Tools cluster_analysis Characterization Tools start Reaction Setup (Choose Inter- or Intramolecular Protocol) reaction Run Reaction (Specified Time, Temp, Atmosphere) start->reaction monitoring In-Process Monitoring reaction->monitoring workup Reaction Quench & Workup (e.g., Extraction, Washing) reaction->workup Reaction Complete monitoring->reaction Continue Reaction tlc TLC monitoring->tlc gcms GC-MS monitoring->gcms purification Purification (e.g., Column Chromatography, Distillation) workup->purification analysis Product Characterization purification->analysis nmr ¹H & ¹³C NMR analysis->nmr ms Mass Spectrometry analysis->ms ir FT-IR analysis->ir Reactivity_Profile parent This compound thiol_node Thiol Group (-SH) parent->thiol_node chloro_node Chloro Group (-Cl) parent->chloro_node thiol_pka Acidic (pKa ≈ 10.5) Forms thiolate (RS⁻) with base thiol_node->thiol_pka thiol_nuc Strong Nucleophile (as Thiolate) High polarizability of sulfur thiol_node->thiol_nuc thiol_ngp Potent Neighboring Group Enables Anchimeric Assistance thiol_node->thiol_ngp chloro_lg Good Leaving Group Displaced in SN2 reactions chloro_node->chloro_lg chloro_elec Electrophilic Site (at C-Cl) Susceptible to nucleophilic attack chloro_node->chloro_elec

References

3-Chloro-1-propanethiol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-Chloro-1-propanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 17481-19-5), a chemical intermediate used in various organic synthesis applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic mild, unpleasant odor.[1] It is a flammable liquid and vapor.[2][3] A summary of its key quantitative properties is provided in the table below.

PropertyValueReference
Molecular Formula C₃H₇ClS[2]
Molecular Weight 110.61 g/mol [1][2]
Boiling Point 145.0 - 145.5 °C at 751 Torr[1][4]
Density 1.128 - 1.136 g/mL at 25 °C[4][5]
Flash Point 43 °C (109.4 - 110 °F) - closed cup[1][4]
Refractive Index n20/D 1.4921[1][4]
Vapor Pressure 5.02 mmHg at 25°C[1]
Solubility Soluble in organic solvents like ethanol (B145695) and ether. Soluble in water.[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

GHS Classification: [2]

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)

Signal Word: Warning[2][4]

Hazard Pictograms:

  • Flame (Flammable)

  • Exclamation Mark (Irritant)

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., Butyl rubber, Viton) inspected prior to use.[3][6] Dispose of contaminated gloves after use in accordance with laboratory protocols.

    • Protective Clothing: Wear a flame-retardant lab coat and additional protective clothing as necessary to prevent skin contact.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[7][8] If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter).[4]

PPE_Selection_Workflow start Handling this compound eye_protection Eye/Face Protection start->eye_protection skin_protection Skin Protection start->skin_protection respiratory_protection Respiratory Protection start->respiratory_protection goggles_shield Chemical Goggles & Face Shield eye_protection->goggles_shield gloves Chemical Resistant Gloves (e.g., Butyl, Viton) skin_protection->gloves clothing Flame-Retardant Lab Coat skin_protection->clothing fume_hood Work in a Chemical Fume Hood respiratory_protection->fume_hood respirator NIOSH-Approved Respirator (if needed) respiratory_protection->respirator

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of vapors.[6]

  • Use in a well-ventilated area or under a chemical fume hood.[6][7]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

  • Use non-sparking tools.[9]

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[8][10]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[8]

  • Keep containers tightly closed and sealed when not in use.[6][8]

  • Store in a segregated and approved area, designated for flammable liquids (Storage Class 3).[4]

First Aid Measures

In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[3]

  • Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[3][9] Consult a physician immediately.

  • Skin Contact: Immediately remove all contaminated clothing.[6][9] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][9] Consult a physician.

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Continue rinsing and consult a physician immediately.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Accidental Release and Fire-Fighting Measures

Accidental Release Protocol: In the event of a spill, a coordinated response is necessary to ensure safety and containment.

  • Evacuate: Immediately evacuate personnel from the spill area and move upwind.[6][9]

  • Control Entry: Secure and control entrance to the area.[9]

  • Eliminate Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[6][9]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6][9] Do not use combustible materials.

  • Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly. Do not wash spills into the sewer system.[9]

  • Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[9]

Spill_Response_Workflow spill Spill Occurs evacuate 1. Evacuate Area & Move Upwind spill->evacuate control 2. Control Entry evacuate->control ignition 3. Eliminate Ignition Sources control->ignition contain 4. Contain Spill with Inert Absorbent ignition->contain collect 5. Collect Waste with Non-Sparking Tools contain->collect dispose 6. Dispose as Hazardous Waste collect->dispose end Spill Secured dispose->end

Caption: Logical workflow for handling a this compound spill.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[9]

  • Hazardous Combustion Products: Fire may produce poisonous and irritating gases, including hydrogen sulfide (B99878) and sulfur oxides.[9]

  • Special Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]

Toxicological Information

This compound is irritating to the skin, eyes, and respiratory system.[3][5] While specific toxicological studies on this compound are limited, related thiols can cause headaches, dizziness, and nausea upon exposure.[9] All handling should be conducted with the assumption that it is a harmful chemical.[5]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[9]

References

An In-depth Technical Guide to the Solubility of 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloro-1-propanethiol

This compound, also known as 3-chloropropyl mercaptan, is a sulfur-containing organic compound with the chemical formula C₃H₇ClS.[1][2] It is a colorless liquid with a characteristic mild odor.[2] This compound serves as a versatile nucleophilic building block in organic synthesis, particularly in the formation of thioethers and thioesters.[2] Its applications extend to the manufacturing of plastics and resins, and more recently, it has been utilized in the passivation of quantum dots to enhance the performance of solar cells.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 17481-19-5[1]
Molecular Formula C₃H₇ClS[1]
Molecular Weight 110.61 g/mol
Appearance Colorless liquid[3]
Density 1.136 g/mL at 25 °C[1]
Boiling Point 145.5 °C[1]
Refractive Index n20/D 1.4921[1]
Flash Point 43 °C (109.4 °F) - closed cup

Solubility of this compound

Qualitative assessments indicate that this compound is soluble in water and common organic solvents such as ethanol (B145695) and ether.[1] However, for precise applications in research and development, quantitative solubility data is crucial. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Water25To be determinedTo be determinedShake-Flask / UV-Vis or GC
Ethanol25To be determinedTo be determinedShake-Flask / UV-Vis or GC
Methanol25To be determinedTo be determinedShake-Flask / UV-Vis or GC
Diethyl Ether25To be determinedTo be determinedShake-Flask / GC
Acetone25To be determinedTo be determinedShake-Flask / GC
Dichloromethane25To be determinedTo be determinedShake-Flask / GC
Toluene25To be determinedTo be determinedShake-Flask / GC

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the quantitative determination of this compound solubility.

General "Shake-Flask" Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the solute in the supernatant is measured.

Procedure:

  • Add an excess amount of this compound to a sealed vial containing a precise volume of the chosen solvent.

  • Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow for phase separation.

  • Carefully withdraw a sample from the clear supernatant, ensuring no undissolved solute is transferred. Centrifugation can be employed to aid in the separation of the phases.

  • Dilute the sample with the appropriate solvent to a concentration within the calibrated range of the chosen analytical method.

  • Determine the concentration of this compound in the diluted sample using a suitable analytical technique as described below.

Analytical Quantification Methods

This method is suitable for quantifying thiols and can be adapted for this compound. A common approach involves derivatization with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[5]

Principle: DTNB reacts with the thiol group of this compound to produce a mixed disulfide and the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified by measuring its absorbance at 412 nm.[5]

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve:

    • To a known volume of each standard solution, add a solution of DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

    • Allow the color to develop for a set period.

    • Measure the absorbance of each solution at 412 nm using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Treat the diluted supernatant from the shake-flask experiment in the same manner as the standard solutions.

    • Measure the absorbance of the resulting solution at 412 nm.

    • Determine the concentration of this compound in the sample by interpolating from the calibration curve.

Gas chromatography is a powerful technique for separating and quantifying volatile compounds and is well-suited for the analysis of this compound in various organic solvents.[6]

Principle: A small volume of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A detector at the end of the column provides a signal proportional to the amount of the compound.[6]

Procedure:

  • Instrument Setup:

    • Select a suitable GC column (e.g., a non-polar or mid-polar capillary column).

    • Optimize the instrument parameters, including injector temperature, oven temperature program, and detector temperature. A flame ionization detector (FID) is commonly used for organic compounds.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve:

    • Inject a fixed volume of each standard solution into the GC.

    • Record the peak area for this compound in each chromatogram.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the same fixed volume of the diluted supernatant from the shake-flask experiment into the GC.

    • Record the peak area for this compound.

    • Determine the concentration of this compound in the sample by interpolating from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Excess this compound shake_flask Shake-Flask Incubation (Constant Temperature) prep_solute->shake_flask prep_solvent Known Volume of Solvent prep_solvent->shake_flask phase_separation Phase Separation (Centrifugation) shake_flask->phase_separation sampling Sample Supernatant phase_separation->sampling dilution Dilute Sample sampling->dilution quantification Quantification (UV-Vis or GC) dilution->quantification calculation Calculate Solubility quantification->calculation

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

Currently, there is no established evidence in the scientific literature to suggest the direct involvement of this compound in specific biological signaling pathways. Its primary roles are in chemical synthesis and materials science. Therefore, a diagram illustrating a signaling pathway is not applicable. The provided workflow diagram serves to illustrate the logical progression of the experimental determination of its solubility.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound. While quantitative data is sparse in existing literature, the detailed experimental protocols for the shake-flask method coupled with UV-Vis spectrophotometry or gas chromatography offer robust approaches for researchers to generate this critical data. Accurate solubility information is paramount for the effective application of this compound in its various industrial and research contexts.

References

IUPAC name for 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Chloropropane-1-thiol

Introduction

3-Chloropropane-1-thiol, a bifunctional organosulfur compound, serves as a critical building block in various domains of chemical synthesis, from materials science to pharmaceutical development. Its structure, featuring a reactive thiol group at one end of a propyl chain and a chlorine atom at the other, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The IUPAC name for this compound is 3-chloropropane-1-thiol[1]. Other common synonyms include 3-Chloro-1-propanethiol, γ-Chloropropyl mercaptan, and 3-Chloropropanethiol[2][3].

Chemical and Physical Properties

3-Chloropropane-1-thiol is a colorless liquid with distinct physical and chemical characteristics that are essential for its handling and application in experimental settings[1]. A summary of its identifiers and physicochemical properties is presented below.

Table 1: General and IUPAC Identifiers for 3-Chloropropane-1-thiol

IdentifierValue
IUPAC Name 3-chloropropane-1-thiol[1]
CAS Number 17481-19-5[1][2]
Molecular Formula C₃H₇ClS[1][2][4][5]
Molecular Weight 110.61 g/mol [1][5]
InChI Key TZCFWOHAWRIQGF-UHFFFAOYSA-N[1]
SMILES String SCCCCl
EC Number 241-496-0[1]

Table 2: Physicochemical Properties of 3-Chloropropane-1-thiol

PropertyValue
Physical Form Liquid[2]
Appearance Colorless liquid[1]
Boiling Point 145.5 °C (lit.)[2][4]
Density 1.136 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D) 1.4921 (lit.)[2][4]
Flash Point 43 °C (109.4 °F) - closed cup
pKa 10.04 ± 0.10 (Predicted)[2]
Solubility Soluble in water and organic solvents like ethanol (B145695) and ether[4].

Synthesis Protocols

The synthesis of 3-chloropropane-1-thiol can be achieved through several methods. A common approach involves the reaction of a suitable propane (B168953) precursor with a chlorinating agent and a thiol source.

Experimental Protocol: Synthesis from Propanethiol

This protocol describes a general method for the synthesis of 3-chloropropane-1-thiol by the direct chlorination of propanethiol.

Objective: To synthesize 3-chloropropane-1-thiol via chlorination of 1-propanethiol (B107717).

Materials:

  • 1-Propanethiol

  • Chlorine gas (Cl₂) or another suitable chlorinating agent

  • Inert solvent (e.g., dichloromethane)

  • Apparatus for gas introduction

  • Reaction vessel with stirring and temperature control

  • Purification setup (distillation apparatus)

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, a thermometer, and a gas inlet tube is charged with 1-propanethiol dissolved in an inert solvent.

  • Chlorination: The solution is cooled to a controlled temperature, typically between 0-5 °C, to manage the exothermicity of the reaction[4].

  • Reactant Addition: Chlorine gas is bubbled through the solution at a slow, controlled rate. The reaction progress is monitored using an appropriate technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, the reaction is carefully quenched. The mixture is then washed with a suitable aqueous solution to remove any unreacted chlorinating agent and byproducts.

  • Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The final product is purified by distillation to yield pure 3-chloropropane-1-thiol[4].

G cluster_workflow Synthesis Workflow start Dissolve 1-Propanethiol in Inert Solvent react Cool to 0-5°C and Introduce Chlorine Gas start->react monitor Monitor Reaction (GC/TLC) react->monitor workup Quench and Aqueous Workup monitor->workup purify Purify via Distillation workup->purify end_node Pure 3-Chloropropane-1-thiol purify->end_node

Caption: General workflow for the synthesis of 3-chloropropane-1-thiol.

Chemical Reactivity and Key Reactions

3-Chloropropane-1-thiol's utility stems from its two distinct reactive sites: the nucleophilic thiol group (-SH) and the electrophilic carbon atom bonded to chlorine (-CH₂Cl). This allows it to act as a versatile linker and intermediate in organic synthesis[3].

  • Reactions at the Thiol Group: The thiol group is nucleophilic and can be easily deprotonated to form a thiolate, which is an even stronger nucleophile. It readily undergoes S-alkylation, S-acylation, and oxidation to form disulfides. The thiol-ene "click" reaction, involving the radical-mediated addition of the thiol across a double bond, is a highly efficient transformation used in materials and peptide science[6].

  • Reactions at the Chloro Group: The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, such as amines, azides, and cyanides.

G cluster_reactivity Key Reactivity Pathways cluster_thiol Thiol Group Reactions cluster_chloro Chloro Group Reactions start 3-Chloropropane-1-thiol (Cl-CH2CH2CH2-SH) Thiol_Oxidation Oxidation start->Thiol_Oxidation Thiol_Alkylation S-Alkylation start->Thiol_Alkylation Thiol_Ene Thiol-Ene Reaction start->Thiol_Ene SN2 Nucleophilic Substitution (SN2) start->SN2 Disulfide Disulfide (R-S-S-R) Thiol_Oxidation->Disulfide Thioether Thioether (R-S-R') Thiol_Alkylation->Thioether Amine Amines SN2->Amine Azide Azides SN2->Azide

Caption: Reactivity map for 3-chloropropane-1-thiol.

Applications in Research and Drug Development

The dual functionality of 3-chloropropane-1-thiol makes it a valuable intermediate in several high-value applications.

  • Organic Synthesis: It is widely used as a building block to construct more complex molecules containing a thioether linkage and another functional group derived from the chloro moiety.

  • Materials Science: The compound is used in the passivation of quantum dots, which enhances the efficiency and stability of infrared-band gap quantum dot solar cells[3]. The thiol group can anchor to surfaces, making it useful for creating self-assembled monolayers (SAMs).

  • Drug Discovery and Development: Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chloro-drugs on the market[7]. While specific applications of 3-chloropropane-1-thiol in approved drugs are not detailed, its structure is ideal for use as a linker in creating bioconjugates or as a precursor for synthesizing heterocyclic compounds with potential biological activity. Research has indicated it possesses antimicrobial properties, suggesting it could be a candidate for further pharmaceutical exploration[8].

G cluster_applications Logical Flow to Applications compound 3-Chloropropane-1-thiol func_thiol Thiol Group (-SH) (Nucleophilic, Surface-Active) compound->func_thiol func_chloro Chloro Group (-Cl) (Electrophilic Site) compound->func_chloro app_synthesis Organic Synthesis (Bifunctional Linker) func_thiol->app_synthesis app_materials Materials Science (Surface Modification, Quantum Dots) func_thiol->app_materials app_drugdev Drug Development (Scaffold, Antimicrobial) func_thiol->app_drugdev Linker for Bioconjugation func_chloro->app_synthesis func_chloro->app_drugdev Precursor for Bioactive Molecules

Caption: Relationship between functional groups and applications.

Safety and Handling

3-Chloropropane-1-thiol is a hazardous chemical that requires careful handling to avoid exposure[4]. It is flammable and causes skin, eye, and respiratory irritation[1][4].

Table 3: Safety and Hazard Information for 3-Chloropropane-1-thiol

CategoryInformation
Signal Word Warning[2]
GHS Pictograms GHS02 (Flammable), GHS07 (Irritant)[2]
Hazard Statements H226: Flammable liquid and vapor[1]. H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1].
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking[9]. P261: Avoid breathing vapors[1]. P280: Wear protective gloves/protective clothing/eye protection/face protection[9]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended[9].
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container[9][10]. Keep away from sources of ignition[10].

Always consult the full Safety Data Sheet (SDS) before handling this chemical[9]. Work should be conducted in a well-ventilated chemical fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention[4].

References

A Comprehensive Technical Review of 3-Chloro-1-propanethiol: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propanethiol, a bifunctional organosulfur compound, serves as a versatile building block in a multitude of synthetic applications, ranging from materials science to the development of agrochemicals and pharmaceutical intermediates. Its unique molecular architecture, featuring both a reactive thiol group and a primary alkyl chloride, allows for a diverse array of chemical transformations. This technical guide provides an in-depth review of the current research on this compound, focusing on its synthesis, chemical properties, and key applications, with a particular emphasis on detailed experimental protocols and the underlying chemical principles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development. The key physicochemical data are summarized in the table below, compiled from various sources.[1][2][3][4][5][6][7][8]

PropertyValueReferences
Molecular Formula C₃H₇ClS[1][2][3][4][6]
Molecular Weight 110.61 g/mol [1][3][4]
CAS Number 17481-19-5[1][2][3][4][6]
Appearance Colorless liquid[1][5]
Density 1.128 - 1.136 g/mL at 20-25 °C[1][2][3][4][7]
Boiling Point 145.0 - 145.5 °C[1][2][3][4][7]
Refractive Index (n20/D) 1.4921[1][2][3][4][7]
Flash Point 110 °F (43 °C)[1][4]
Solubility Soluble in water and organic solvents like ethanol (B145695) and ether.[5]

Spectroscopic Data:

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the three distinct methylene (B1212753) groups and the thiol proton. The chemical shifts are influenced by the adjacent electronegative chlorine and sulfur atoms.[2][9][10][11]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display three signals for the three carbon atoms in the propane (B168953) chain, with their chemical shifts indicating their proximity to the chlorine and sulfur atoms.[2][10][12]

  • FTIR: The infrared spectrum is characterized by the presence of a weak S-H stretching vibration around 2550 cm⁻¹. Other prominent peaks include C-H stretching and bending vibrations.[13][14][15][16][17]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom (M+2 peak).[6][7][18][19][20][21][22]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale preparation involves the reaction of a suitable starting material with a source of sulfur and chlorine.

Experimental Protocol: Synthesis from 1,3-Dichloropropane (B93676)

A plausible and scalable synthesis involves the reaction of 1,3-dichloropropane with a sulfur nucleophile, such as sodium hydrosulfide (B80085). This reaction proceeds via a nucleophilic substitution mechanism.

Materials:

  • 1,3-Dichloropropane

  • Sodium hydrosulfide (NaSH)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in ethanol.

  • Slowly add 1,3-dichloropropane to the stirred solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Resuspend the residue in water and acidify with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired scale.

Key Applications and Experimental Protocols

This compound is a valuable intermediate in various synthetic applications due to its dual reactivity.

Nucleophilic Substitution Reactions: Synthesis of Thioethers

The thiol group of this compound is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively.[23][24][25][26] These reactions are fundamental in the synthesis of a wide range of organic molecules.

Materials:

  • This compound

  • An electrophile (e.g., alkyl halide, acyl chloride)

  • A base (e.g., triethylamine, sodium hydroxide)

  • A suitable solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve this compound and the electrophile in the chosen solvent in a reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add the base to the reaction mixture while stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or GC.

  • Upon completion, quench the reaction with water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over a drying agent.

  • Remove the solvent under reduced pressure and purify the crude thioether by column chromatography or distillation.

Thioether_Synthesis reagent1 This compound product Thioether (Cl-(CH2)3-S-R) reagent1->product Nucleophilic Attack reagent2 Electrophile (R-X) reagent2->product base Base base->reagent1 Deprotonation

Caption: General workflow for thioether synthesis.

Surface Passivation of Quantum Dots

This compound can be used as a surface passivating agent for quantum dots (QDs), such as those made of CdSe or PbSe.[27][28][29][30][31] The thiol group binds to the surface of the quantum dot, passivating surface defects and enhancing their photoluminescence quantum yield and stability.

Materials:

  • Colloidal CdSe quantum dots in a non-polar solvent (e.g., toluene)

  • This compound

  • A non-polar solvent (e.g., toluene (B28343) or hexane)

  • A polar solvent for precipitation (e.g., methanol (B129727) or ethanol)

  • Centrifuge

Procedure:

  • In a glovebox or under an inert atmosphere, disperse the as-synthesized CdSe quantum dots in a non-polar solvent.

  • Add a solution of this compound in the same solvent to the quantum dot dispersion.

  • Stir the mixture at room temperature for a specified period to allow for ligand exchange and surface passivation.

  • Precipitate the surface-passivated quantum dots by adding a polar anti-solvent.

  • Centrifuge the mixture to collect the quantum dots.

  • Wash the quantum dot pellet with the anti-solvent to remove excess ligands.

  • Redisperse the purified, surface-passivated quantum dots in a non-polar solvent for characterization and further use.

QD_Passivation QD_core Quantum Dot Core (e.g., CdSe) passivated_QD Passivated Quantum Dot QD_core->passivated_QD ligand This compound ligand->passivated_QD Surface Binding

Caption: Quantum dot surface passivation workflow.

Role in Agrochemical Synthesis

This compound serves as a precursor in the synthesis of certain agrochemicals, particularly fungicides. For instance, it is a potential building block for the synthesis of prothioconazole, a broad-spectrum triazole fungicide.[3][4][9][12][32][33] The synthesis involves the reaction of the thiol group with an appropriate electrophilic intermediate.

Biological Relevance and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its chemical nature as a haloalkane and an electrophilic sulfur compound suggests potential interactions with cellular components. The metabolism of haloalkanes in mammals can proceed through cytochrome P-450-dependent monooxygenases or glutathione (B108866) S-transferases, leading to the formation of reactive intermediates.[1][34][35][36]

Electrophilic compounds are known to interact with nucleophilic residues in proteins, such as cysteine thiols, which can modulate cellular signaling pathways.[18][37][38][39] For example, electrophiles can activate the Keap1-Nrf2 pathway, a key regulator of the antioxidant response. It is plausible that this compound or its metabolites could act as electrophiles and interact with cellular targets like Keap1, thereby influencing downstream signaling events.

Signaling_Pathway cluster_metabolism Metabolism cluster_signaling Cellular Signaling 3-CPT This compound Metabolites Reactive Metabolites (Electrophiles) 3-CPT->Metabolites CYP450 / GST Keap1 Keap1 Metabolites->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Activation Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Caption: Postulated interaction with the Keap1-Nrf2 pathway.

Conclusion

This compound is a chemical entity of significant interest due to its versatile reactivity and broad range of applications. This technical guide has provided a comprehensive overview of its synthesis, physicochemical properties, and key uses in organic synthesis and materials science. The detailed experimental protocols and discussions on its potential biological relevance offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further exploration into the biological activities and metabolic pathways of this compound will undoubtedly unveil new opportunities for its application in medicinal chemistry and beyond.

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-1-propanethiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propanethiol (Cl(CH₂₎₃SH), CAS No. 17481-19-5, is a bifunctional organosulfur compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive thiol group and a terminal alkyl chloride, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Physical and Chemical Properties: [4][5][6]

PropertyValue
Molecular FormulaC₃H₇ClS
Molecular Weight110.61 g/mol
AppearanceColorless liquid
Boiling Point145.5 °C (lit.)
Density1.136 g/mL at 25 °C (lit.)
Refractive Indexn20/D 1.4921 (lit.)

Key Applications & Experimental Protocols

Synthesis of Thioethers via Nucleophilic Substitution

This compound readily undergoes nucleophilic substitution at the terminal carbon atom, displacing the chloride ion. This reaction is a cornerstone of its utility, enabling the formation of a wide variety of thioethers. The thiol group can be either protected or can participate in subsequent reactions.

The reaction with alkoxides or phenoxides yields 3-(alkoxy)propanethiols or 3-(phenoxy)propanethiols, respectively. These products can be valuable intermediates for further functionalization.

Experimental Protocol: Synthesis of 3-(Phenoxy)propane-1-thiol

  • Materials: this compound, phenol (B47542), sodium hydroxide (B78521), ethanol (B145695), diethyl ether, hydrochloric acid (1 M), brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide (1.0 eq) in ethanol under a nitrogen atmosphere.

    • Add phenol (1.0 eq) to the flask and stir until a clear solution of sodium phenoxide is formed.

    • Add this compound (1.0 eq) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 1 M hydrochloric acid, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

Primary and secondary amines react with this compound to form the corresponding N-substituted 3-aminopropane-1-thiols. These compounds are useful in the synthesis of chelating agents and in drug discovery.

Experimental Protocol: Synthesis of N-Benzyl-3-aminopropane-1-thiol

  • Materials: this compound, benzylamine (B48309), triethylamine (B128534), acetonitrile, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a sealed tube, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in acetonitrile.

    • Add triethylamine (1.2 eq) to the mixture.

    • Heat the reaction mixture at 80 °C for 12 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product by vacuum distillation or column chromatography.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various sulfur-containing heterocycles.

1,5-Benzothiazepines are a class of heterocyclic compounds with a range of biological activities. A synthetic route can be envisioned through the reaction of 2-aminothiophenol (B119425) with this compound followed by intramolecular cyclization.[2]

Experimental Protocol: Synthesis of 2,3-Dihydro-1,5-benzothiazepine

  • Materials: 2-Aminothiophenol, this compound, sodium ethoxide, ethanol, N,N-dimethylformamide (DMF), sodium hydride.

  • Procedure:

    • Step 1: S-Alkylation:

      • To a solution of sodium ethoxide (1.0 eq) in ethanol, add 2-aminothiophenol (1.0 eq) at 0 °C under a nitrogen atmosphere.

      • After stirring for 15 minutes, add this compound (1.0 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 12 hours.

      • Remove the solvent under reduced pressure and extract the product with ethyl acetate.

      • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the intermediate S-(3-chloropropyl)-2-aminothiophenol.

    • Step 2: Intramolecular Cyclization:

      • Dissolve the intermediate from Step 1 in anhydrous DMF.

      • Add sodium hydride (1.1 eq) portion-wise at 0 °C.

      • Heat the reaction mixture to 100 °C and stir for 6 hours.

      • Cool the reaction and quench with ice-water.

      • Extract the product with diethyl ether, wash with water and brine, dry over sodium sulfate, and concentrate.

      • Purify the crude product by column chromatography.

reagents1 2-Aminothiophenol + This compound step1 S-Alkylation (NaOEt, Ethanol) reagents1->step1 intermediate S-(3-chloropropyl)- 2-aminothiophenol step1->intermediate step2 Intramolecular Cyclization intermediate->step2 reagents2 NaH, DMF reagents2->step2 product 2,3-Dihydro-1,5-benzothiazepine step2->product

Caption: Synthesis of 2,3-Dihydro-1,5-benzothiazepine.

Formation of Self-Assembled Monolayers (SAMs)

The thiol group of this compound has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). The terminal chloro group provides a reactive site for further surface functionalization.[7][8][9]

Experimental Protocol: Formation of a 3-Chloropropyl-terminated SAM on Gold

  • Materials: Gold-coated substrate (e.g., glass slide or silicon wafer), this compound, absolute ethanol, piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents ), deionized water, nitrogen gas.

  • Procedure:

    • Substrate Cleaning:

      • Immerse the gold substrate in piranha solution for 10-15 minutes.

      • Rinse thoroughly with deionized water and then with absolute ethanol.

      • Dry the substrate under a stream of nitrogen gas.

    • SAM Formation:

      • Prepare a 1 mM solution of this compound in absolute ethanol.

      • Immerse the clean, dry gold substrate into the thiol solution.

      • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • Rinsing and Drying:

      • Remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

      • Dry the SAM-coated substrate under a stream of nitrogen gas.

    • Characterization:

      • The resulting SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Gold Substrate Gold Substrate Piranha Clean Piranha Clean Gold Substrate->Piranha Clean Rinse & Dry Rinse & Dry Piranha Clean->Rinse & Dry Immersion Immerse for 18-24h Rinse & Dry->Immersion Thiol Solution 1 mM this compound in Ethanol Thiol Solution->Immersion Rinse with Ethanol Rinse with Ethanol Immersion->Rinse with Ethanol Dry with N2 Dry with N2 Rinse with Ethanol->Dry with N2 Characterization Characterization Dry with N2->Characterization

Caption: Workflow for SAM formation on a gold substrate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various nucleophilic substitution reactions of this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Phenol3-(Phenoxy)propane-1-thiolEthanolNaOHReflux1270-85
BenzylamineN-Benzyl-3-aminopropane-1-thiolAcetonitrileEt₃N801285-95
Sodium thiophenoxide3-(Phenylthio)propane-1-thiolEthanol-RT4>90
Sodium azide3-Azidopropane-1-thiolDMF-60680-90

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5][10] It causes skin and eye irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Application Notes and Protocols for 3-Chloro-1-propanethiol Self-Assembled Monolayers (SAMs) on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) of organothiols on gold surfaces provide a robust and versatile platform for tailoring interfacial properties. This is of particular interest in drug development and biosensor applications where precise control over surface chemistry is paramount. 3-Chloro-1-propanethiol is a valuable molecule for SAM formation due to its terminal chloro group, which serves as a reactive handle for the subsequent covalent immobilization of biomolecules and other functionalities through nucleophilic substitution reactions.

These application notes provide a comprehensive guide for the formation, characterization, and functionalization of this compound SAMs on gold substrates. The protocols outlined are based on established methods for alkanethiol SAMs and are adapted for this specific functionalized thiol.

Data Presentation: Expected Properties of this compound SAMs

Table 1: Expected Physicochemical Properties of this compound SAMs on Gold

PropertyExpected Value RangeCharacterization Technique
Water Contact Angle (Advancing)60° - 80°Contact Angle Goniometry
Monolayer Thickness5 - 8 ÅEllipsometry
Reductive Desorption Potential-0.7 to -1.0 V (vs. Ag/AgCl)Cyclic Voltammetry
Surface Coverage3 - 5 x 10⁻¹⁰ mol/cm²Chronocoulometry / QCM

Table 2: Expected X-ray Photoelectron Spectroscopy (XPS) Data for this compound SAMs on Gold

ElementCore LevelExpected Binding Energy (eV)Notes
SulfurS 2p₃/₂162.0 - 163.0Indicative of thiolate bond to gold.
CarbonC 1s~285.0 (C-C, C-H), ~286.5 (C-Cl)Two distinct peaks are expected.
ChlorineCl 2p₃/₂199.0 - 201.0Confirms the presence of the terminal chloro group.
GoldAu 4f₇/₂84.0Substrate signal, attenuated by the SAM.

Table 3: Expected Fourier-Transform Infrared Spectroscopy (FTIR) Data for this compound SAMs on Gold

Vibrational ModeExpected Wavenumber (cm⁻¹)Assignment
C-H stretching (asymmetric)~2920Methylene groups
C-H stretching (symmetric)~2850Methylene groups
CH₂ scissoring~1465Methylene groups
C-Cl stretching650 - 750Carbon-chlorine bond

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to work in a clean environment to avoid contamination, which can significantly affect the quality of the SAM.[1][2]

I. Preparation of Gold Substrates

High-quality, clean gold substrates are essential for the formation of well-ordered SAMs.[1][3]

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a Ti or Cr adhesion layer)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate personal protective equipment in a fume hood.)

  • Deionized (DI) water (18 MΩ·cm)

  • Absolute ethanol (B145695)

  • Nitrogen gas (high purity)

Protocol:

  • If the substrates are contaminated with organic residues, sonicate them sequentially in acetone, and isopropanol (B130326) for 15 minutes each.

  • Rinse the substrates thoroughly with DI water.

  • Immerse the substrates in freshly prepared Piranha solution for 1-2 minutes.

  • Copiously rinse the substrates with DI water, followed by absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the freshly cleaned substrates immediately for SAM formation.

Alternatively, UV/Ozone treatment for 15-20 minutes can be used to remove organic contaminants from the gold surface.

II. Formation of this compound SAMs

This protocol describes the formation of the SAM from a solution of this compound.

Materials:

  • This compound

  • Anhydrous ethanol

  • Freshly cleaned gold substrates

  • Glass vials with Teflon-lined caps

Protocol:

  • Prepare a 1-10 mM solution of this compound in anhydrous ethanol. Degassing the solvent with nitrogen prior to use can improve the quality of the monolayer by minimizing oxidation.[1]

  • Immediately immerse the freshly cleaned gold substrates into the thiol solution.

  • Seal the vials to minimize solvent evaporation and contamination.

  • Allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.[4]

  • After incubation, remove the substrates from the solution.

  • Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.

  • Dry the substrates under a gentle stream of nitrogen gas.

  • Store the SAM-modified substrates in a clean, dry environment (e.g., a desiccator) until further use.

III. Characterization of the SAM

A. Contact Angle Goniometry

This technique provides information about the wettability of the SAM-modified surface, which is indicative of the terminal functional group.

Protocol:

  • Place a droplet of high-purity water (typically 1-5 µL) onto the SAM-modified surface.[5][6][7]

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • For advancing and receding contact angles, the volume of the droplet is gradually increased and then decreased while recording the contact angle.

  • Perform measurements at multiple locations on the surface to ensure homogeneity.

B. Ellipsometry

Ellipsometry is used to determine the thickness of the SAM.[8][9][10]

Protocol:

  • Measure the optical properties of the bare gold substrate before SAM formation to establish a baseline.

  • After SAM formation, measure the change in polarization of light reflected from the surface.

  • Model the surface as a layered structure (substrate/SAM/air) and fit the experimental data to the model to calculate the thickness of the SAM layer. A refractive index of ~1.5 is a reasonable assumption for a short-chain alkanethiol SAM.[9]

C. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental and chemical state information about the SAM.[11][12][13]

Protocol:

  • Place the SAM-modified gold substrate in the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the surface with X-rays and measure the kinetic energy of the emitted photoelectrons.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution scans of the S 2p, C 1s, Cl 2p, and Au 4f regions to determine the chemical states and bonding environment.

D. Fourier-Transform Infrared - Reflection Absorption Spectroscopy (FTIR-RAS)

FTIR-RAS is used to identify the vibrational modes of the molecules in the SAM, confirming their chemical identity and providing information about their orientation.[14][15][16]

Protocol:

  • Acquire a background spectrum from a clean, bare gold substrate.

  • Mount the SAM-modified substrate in the spectrometer.

  • Direct p-polarized infrared light onto the surface at a high angle of incidence (grazing angle).

  • Collect the reflected light and ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the SAM.

E. Cyclic Voltammetry (CV)

CV can be used to assess the packing density and stability of the SAM.[17][18][19]

Protocol:

  • Use a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Immerse the electrodes in an appropriate electrolyte solution (e.g., 0.1 M KCl).

  • Scan the potential to negative values to induce reductive desorption of the thiol from the gold surface. The potential at which the desorption peak occurs is related to the stability and packing of the SAM.

  • The presence of pinholes or defects in the SAM can be probed by using a redox couple (e.g., [Fe(CN)₆]³⁻/⁴⁻) in the electrolyte solution.

IV. Functionalization of the this compound SAM

The terminal chloro group can be readily displaced by a variety of nucleophiles, allowing for the covalent attachment of biomolecules or other functional groups. This is typically achieved through an Sₙ2 reaction.[20][21][22]

General Protocol for Nucleophilic Substitution:

  • Immerse the this compound SAM-modified substrate in a solution containing the desired nucleophile (e.g., an amine- or thiol-terminated biomolecule).

  • The reaction is typically carried out in an appropriate solvent and may require heating or the presence of a non-nucleophilic base to facilitate the reaction.

  • The reaction time will depend on the nucleophile and reaction conditions.

  • After the reaction, thoroughly rinse the substrate with the reaction solvent and then other appropriate solvents to remove any non-covalently bound molecules.

  • Characterize the newly functionalized surface using techniques such as XPS and FTIR to confirm the successful attachment of the desired molecule.

Mandatory Visualizations

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Characterization cluster_3 Functionalization Gold Substrate Gold Substrate Cleaning Cleaning Gold Substrate->Cleaning Piranha or UV/Ozone Rinsing & Drying Rinsing & Drying Cleaning->Rinsing & Drying Immersion in Thiol Solution Immersion in Thiol Solution Rinsing & Drying->Immersion in Thiol Solution Incubation (18-24h) Incubation (18-24h) Immersion in Thiol Solution->Incubation (18-24h) Rinsing & Drying Rinsing & Drying Incubation (18-24h)->Rinsing & Drying Characterization Characterization Rinsing & Drying ->Characterization Contact Angle Contact Angle Characterization->Contact Angle Ellipsometry Ellipsometry Characterization->Ellipsometry XPS XPS Characterization->XPS FTIR FTIR Characterization->FTIR CV CV Characterization->CV Nucleophilic Substitution Nucleophilic Substitution Characterization->Nucleophilic Substitution Final Characterization Final Characterization Nucleophilic Substitution->Final Characterization

Caption: Experimental workflow for SAM preparation and functionalization.

Caption: Schematic of SAM formation and subsequent functionalization.

References

Application Notes and Protocols for Functionalizing Nanoparticles with 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the surface functionalization of gold and silica (B1680970) nanoparticles with 3-Chloro-1-propanethiol. This process yields nanoparticles with a terminal chloride group, which can serve as a reactive site for subsequent conjugation with various molecules, making them valuable platforms for drug delivery, bioimaging, and diagnostics.

Introduction

Nanoparticle functionalization is a critical step in tailoring their properties for specific biomedical applications. The introduction of specific functional groups onto the nanoparticle surface allows for the attachment of targeting ligands, therapeutic agents, and imaging probes. This compound is a bifunctional linker molecule. Its thiol group (-SH) exhibits a strong affinity for gold surfaces, forming a stable self-assembled monolayer. For silica nanoparticles, the chloroalkyl moiety can be introduced using a silanization agent like 3-chloropropyltriethoxysilane. The terminal chloro group (-Cl) provides a reactive handle for nucleophilic substitution reactions, enabling the covalent attachment of a wide range of molecules.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of pre-synthesized citrate-stabilized gold nanoparticles via a ligand exchange reaction.

Materials
  • Citrate-stabilized gold nanoparticles (AuNPs) solution (e.g., 10-20 nm)

  • This compound (98% purity)

  • Ethanol (B145695) (anhydrous)

  • Deionized (DI) water

  • Centrifuge tubes

Experimental Protocol
  • Preparation of Ligand Solution: Prepare a 10 mM solution of this compound in anhydrous ethanol.

  • Ligand Exchange Reaction:

    • To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution. A significant molar excess of the thiol linker is recommended to ensure complete surface coverage. A common starting point is a molar ratio of at least 10,000:1 (thiol:AuNP).

    • Allow the mixture to react for 12-24 hours at room temperature with gentle stirring. This allows for the displacement of the citrate (B86180) ions by the thiol groups on the AuNP surface.[1][2]

  • Purification:

    • Purify the functionalized AuNPs to remove excess unbound this compound. This is typically achieved by centrifugation.

    • Centrifuge the solution at a speed appropriate for the nanoparticle size (e.g., 12,000 rpm for 20 minutes for ~15 nm AuNPs).

    • Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh ethanol.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted ligand.

  • Final Resuspension and Storage: After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable solvent, such as ethanol or DI water, for storage at 4°C.

Experimental Workflow

AuNP_Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product AuNPs Citrate-Stabilized AuNPs Mix Mix and Stir (12-24h, RT) AuNPs->Mix Thiol This compound in Ethanol Thiol->Mix Centrifuge1 Centrifugation Mix->Centrifuge1 Resuspend1 Resuspend in Ethanol Centrifuge1->Resuspend1 Centrifuge2 Repeat 2x Resuspend1->Centrifuge2 Final_AuNP Functionalized AuNPs in Ethanol/DI Water Centrifuge2->Final_AuNP

Caption: Workflow for functionalizing gold nanoparticles.

Functionalization of Silica Nanoparticles (SiNPs)

This protocol details the functionalization of silica nanoparticles using a silanization reaction with a chloro-functional silane (B1218182) agent. For this purpose, 3-chloropropyltriethoxysilane is a suitable reagent.

Materials
  • Silica nanoparticles (SiNPs)

  • 3-Chloropropyltriethoxysilane (CPTES)

  • Toluene (B28343) or Ethanol (anhydrous)

  • Deionized (DI) water

  • Ammonium hydroxide (B78521) (for Stöber synthesis, if preparing SiNPs in-house)

  • Tetraethyl orthosilicate (B98303) (TEOS) (for Stöber synthesis)

  • Centrifuge tubes

Experimental Protocol (Post-Synthesis Functionalization)
  • Nanoparticle Preparation: Disperse a known amount of pre-synthesized silica nanoparticles in anhydrous toluene or ethanol.

  • Silanization Reaction:

    • Add 3-chloropropyltriethoxysilane to the nanoparticle suspension. A typical concentration is 1-5% (v/v) of the silane agent relative to the solvent volume.

    • Heat the mixture to 60-80°C and stir for 4-6 hours under a dry atmosphere (e.g., under nitrogen or argon) to facilitate the condensation reaction between the silane and the surface silanol (B1196071) groups of the silica nanoparticles.[3]

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Collect the functionalized silica nanoparticles by centrifugation (e.g., 8,000 rpm for 15 minutes).

    • Wash the nanoparticles thoroughly with the reaction solvent (toluene or ethanol) to remove excess silane. Repeat the washing step three times.

  • Drying and Storage: Dry the purified chloro-functionalized silica nanoparticles under vacuum. Store the dried nanoparticles in a desiccator.

Experimental Workflow

SiNP_Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product SiNPs Silica Nanoparticles in Toluene/Ethanol React Heat and Stir (60-80°C, 4-6h) SiNPs->React Silane 3-Chloropropyl- triethoxysilane Silane->React Centrifuge1 Centrifugation React->Centrifuge1 Wash Wash with Solvent (3x) Centrifuge1->Wash Final_SiNP Dried Functionalized Silica Nanoparticles Wash->Final_SiNP

Caption: Workflow for functionalizing silica nanoparticles.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to determine the properties of the modified nanoparticles.

Characterization Technique Purpose Expected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution.An increase in the hydrodynamic diameter is expected due to the added ligand layer. The polydispersity index (PDI) should remain low, indicating colloidal stability.
Zeta Potential Measurement To determine the surface charge of the nanoparticles.A change in the zeta potential is expected. For AuNPs, the highly negative zeta potential of citrate-stabilized particles will become less negative. For SiNPs, the change will depend on the initial surface and reaction conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present on the nanoparticle surface.Appearance of new peaks corresponding to the C-Cl and C-H stretching vibrations from the this compound ligand.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (the ligand) on the nanoparticle surface.A weight loss step at a temperature corresponding to the decomposition of the organic ligand will be observed. This can be used to calculate the grafting density.[4]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.The presence of chlorine and sulfur peaks in the XPS spectrum will confirm the presence of the this compound ligand.

Quantitative Data Summary

The following tables provide representative quantitative data for the characterization of nanoparticles before and after functionalization. The exact values will depend on the specific nanoparticle size, concentration, and reaction conditions.

Table 1: Physicochemical Properties of Functionalized Gold Nanoparticles

Parameter Citrate-Stabilized AuNPs (Bare) This compound Functionalized AuNPs
Hydrodynamic Diameter (nm) 15 - 2520 - 35
Zeta Potential (mV) -30 to -50-10 to -25
Surface Plasmon Resonance (nm) ~520Slight red-shift (e.g., 522-525)

Table 2: Physicochemical Properties of Functionalized Silica Nanoparticles

Parameter Bare Silica Nanoparticles 3-Chloropropyl-Functionalized Silica Nanoparticles
Hydrodynamic Diameter (nm) 100 - 110105 - 120
Zeta Potential (mV) (at pH 7) -20 to -35-15 to -25
Ligand Grafting Density (molecules/nm²) N/A1 - 5 (Determined by TGA or XPS)

Logical Relationship of the Functionalization Process

The following diagram illustrates the logical flow from starting materials to the final, characterized functionalized nanoparticles, highlighting the key decision points and processes.

Logical_Flow cluster_start Starting Materials cluster_process Functionalization Process cluster_characterization Characterization cluster_end Outcome NP_Choice Nanoparticle Core Material? AuNP Gold (Au) NP_Choice->AuNP Gold SiNP Silica (SiO2) NP_Choice->SiNP Silica Ligand_Exchange Ligand Exchange AuNP->Ligand_Exchange Silanization Silanization SiNP->Silanization Ligand This compound or Silane Analog Ligand->Ligand_Exchange Ligand->Silanization Purification Purification (Centrifugation & Washing) Ligand_Exchange->Purification Silanization->Purification Characterize Physicochemical Characterization (DLS, Zeta, FTIR, TGA, XPS) Purification->Characterize Final_Product Functionalized Nanoparticles Characterize->Final_Product Further_Apps Ready for Downstream Applications Final_Product->Further_Apps

Caption: Logical flow of the nanoparticle functionalization process.

References

Application Notes and Protocols for Surface Modification using 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propanethiol is a bifunctional linker molecule increasingly utilized for the modification of various surfaces, including noble metals, silica, and nanoparticles. Its unique structure, featuring a terminal thiol group (-SH) and a reactive chloro group (-Cl), allows for a two-step functionalization strategy. The thiol group provides a robust anchor to surfaces like gold, forming stable self-assembled monolayers (SAMs). The terminal chloro group then serves as a versatile handle for the subsequent covalent attachment of a wide array of molecules, such as proteins, peptides, small molecule drugs, and other biomolecules, through nucleophilic substitution reactions. This dual functionality makes this compound an invaluable tool in the development of biosensors, drug delivery systems, and platforms for studying cell-surface interactions.

This document provides detailed application notes and experimental protocols for the use of this compound as a linker for surface modification.

Applications

The versatility of this compound lends itself to a variety of applications in research and drug development:

  • Biosensor Fabrication: The chloro-terminated surface provides a platform for the immobilization of antibodies, enzymes, or nucleic acids for the development of specific and sensitive biosensors.

  • Drug Delivery Systems: Nanoparticles functionalized with this linker can be conjugated with targeting ligands or therapeutic agents for targeted drug delivery, enhancing efficacy and reducing off-target effects.

  • Anti-fouling Surfaces: The chloro group can be modified with moieties like polyethylene (B3416737) glycol (PEG) to create surfaces that resist non-specific protein adsorption, a critical feature for implantable medical devices.

  • Cell-Surface Interaction Studies: By immobilizing specific biomolecules, surfaces modified with this compound can be used to study cellular adhesion, proliferation, and differentiation.

  • Nanoparticle Functionalization: It is used to create a reactive layer on gold or other nanoparticles for further conjugation, enabling their use in diagnostics and therapeutics.

Data Presentation

The following tables summarize key quantitative data for surfaces modified with short-chain alkanethiols, including what can be expected for this compound.

ParameterValueTechnique
Monolayer Thickness
Alkanethiols (similar chain length)~1.7 nmEllipsometry
Water Contact Angle
Bare Gold56° ± 4°Contact Angle Goniometry[1]
Gold + this compound SAMExpected to be more hydrophobicContact Angle Goniometry
Surface Composition (XPS)
S 2p (Thiolate on Gold)~162 eVX-ray Photoelectron Spectroscopy (XPS)[2]
Cl 2p~200-201 eVX-ray Photoelectron Spectroscopy (XPS)
SAM Stability
1-Propanethiol on Au (Reductive Desorption)~ -0.6 V vs. RHEElectrochemistry[3]
1-Propanethiol on Au (Oxidative Desorption)~ 1.2 V vs. RHEElectrochemistry[3]

Note: Specific quantitative data for this compound is not extensively available in the literature and may require experimental determination.

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a stable chloro-terminated SAM on a gold surface.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound (≥97% purity)[4]

  • Anhydrous ethanol (B145695) (200 proof)[5]

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in Piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with copious amounts of DI water.

    • Dry the substrate under a gentle stream of nitrogen gas.[5]

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.[6]

    • Immediately immerse the clean, dry gold substrate into the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. To ensure a high-quality film, minimize oxygen exposure by reducing the headspace and backfilling with an inert gas like nitrogen.[5][7]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.[5]

    • Dry the substrate under a gentle stream of nitrogen gas.

The functionalized substrate is now ready for characterization or further modification.

G cluster_prep Substrate Preparation cluster_sam SAM Formation A Gold Substrate B Piranha Solution Cleaning (10-15 min) A->B C DI Water Rinse B->C D Nitrogen Dry C->D F Immerse Substrate (18-24 hours) D->F Cleaned Substrate E Prepare 1 mM this compound in Ethanol E->F G Ethanol Rinse F->G H Nitrogen Dry G->H I Chloro-Terminated Surface H->I Ready for Bioconjugation

Workflow for SAM formation of this compound on a gold substrate.

Protocol 2: Bioconjugation of Amine-Containing Molecules to a Chloro-Terminated Surface

This protocol describes the covalent attachment of proteins or other amine-containing molecules to a this compound modified surface via nucleophilic substitution.

Materials:

  • Chloro-terminated substrate (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[8]

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))[9]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Molecule Preparation:

    • Dissolve the amine-containing molecule in the chosen aprotic solvent or a suitable buffer. The concentration will depend on the specific molecule.

  • Coupling Reaction:

    • Immerse the chloro-terminated substrate in the solution containing the amine-molecule.

    • Add a suitable base, such as TEA or DIEA, to scavenge the HCl generated during the reaction. The reaction is typically carried out at room temperature, but for less reactive amines, heating may be required (e.g., 80°C).[8]

    • Allow the reaction to proceed for 2-24 hours with gentle agitation.

  • Quenching:

    • Remove the substrate from the reaction solution.

    • Immerse the substrate in the quenching solution for 30 minutes to block any unreacted chloro groups.

  • Washing:

    • Rinse the substrate thoroughly with the washing buffer to remove any non-covalently bound molecules.

    • Rinse with DI water and dry under a gentle stream of nitrogen gas.

The surface is now functionalized with the desired biomolecule.

G A Chloro-Terminated Surface C Nucleophilic Substitution (Solvent, Base, Temp, Time) A->C B Amine-Containing Molecule (e.g., Protein) B->C D Quenching (e.g., Tris buffer) C->D Covalent Bond Formation E Washing (e.g., PBS-T) D->E F Bioconjugated Surface E->F

Logical workflow for bioconjugation to a chloro-terminated surface.

Protocol 3: Characterization of Modified Surfaces

1. Water Contact Angle Goniometry:

  • Purpose: To assess the change in surface hydrophobicity/hydrophilicity after each modification step.

  • Procedure:

    • Place a small droplet (e.g., 5 µL) of deionized water on the modified surface.

    • Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet.

    • A change in the contact angle indicates successful surface modification. For example, the formation of a this compound SAM on a clean gold surface is expected to increase the water contact angle. Subsequent immobilization of a hydrophilic protein would then decrease the contact angle.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the linker and the conjugated molecule.

  • Procedure:

    • Analyze the surface of the modified substrate using an XPS instrument.

    • Look for the characteristic peaks of the elements of interest:

      • S 2p: A peak around 162 eV confirms the presence of the thiolate bond to the gold surface.[2]

      • Cl 2p: A peak around 200-201 eV indicates the presence of the chloro-terminus. The disappearance or attenuation of this peak after bioconjugation suggests a successful reaction.

      • N 1s and C 1s: An increase in the intensity of these peaks after bioconjugation with a protein confirms its presence.

Signaling Pathways and Cellular Response

The chemical and physical properties of a material's surface can significantly influence cellular behavior, including adhesion, proliferation, and differentiation, by modulating intracellular signaling pathways.[3][10] While specific signaling pathways directly activated by this compound modified surfaces are not extensively documented, the general principles of cell-surface interactions provide a framework for understanding potential mechanisms.

  • Integrin-Mediated Signaling: When a surface is functionalized with extracellular matrix (ECM) proteins (e.g., fibronectin, laminin) via the chloro-linker, cell adhesion is primarily mediated by integrin receptors on the cell surface.[3] The binding of integrins to their ligands triggers a cascade of intracellular signaling events, including the activation of focal adhesion kinase (FAK) and Src family kinases. These events, in turn, can activate downstream pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, growth, and migration.

  • Receptor-Ligand Interactions: Surfaces can be modified with specific ligands (e.g., growth factors, antibodies) that target cell surface receptors. The binding of these ligands can activate a variety of signaling pathways depending on the receptor. For example, immobilizing a growth factor could activate receptor tyrosine kinases (RTKs) and their associated downstream signaling cascades.

  • Innate Immune Response: The surface chemistry of a material can also influence the response of immune cells.[1] For instance, the way proteins from the surrounding biological fluid adsorb onto the modified surface can trigger the activation of pattern recognition receptors (PRRs) on immune cells like macrophages.[11] This can lead to the activation of signaling pathways such as the NF-κB pathway, resulting in the production of inflammatory cytokines.

The ability to control the type and density of biomolecules on a surface using the this compound linker provides a powerful tool to dissect the specific signaling pathways involved in various cellular responses.

G cluster_surface Functionalized Surface cluster_cell Cell A Immobilized Ligand (e.g., ECM Protein) B Cell Surface Receptor (e.g., Integrin) A->B Binding C Intracellular Signaling Cascade (e.g., FAK, MAPK, PI3K/Akt) B->C Activation D Cellular Response (Adhesion, Proliferation, Differentiation) C->D Regulation

Integrin-mediated cell signaling initiated by a functionalized surface.

References

Application of 3-Chloro-1-propanethiol in Biosensor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propanethiol is a functionalized alkanethiol that serves as a valuable bifunctional linker in the development of biosensors, particularly those utilizing gold surfaces such as gold electrodes, gold nanoparticles, or gold-coated substrates. The molecule's thiol (-SH) group exhibits a strong affinity for gold, facilitating the formation of a stable self-assembled monolayer (SAM). The terminal chloro (-Cl) group provides a reactive site for the subsequent covalent immobilization of biorecognition molecules like enzymes, antibodies, or nucleic acids. This dual functionality allows for a controlled and robust method to construct the biosensor's sensing interface. The short three-carbon chain ensures that the biorecognition element remains in close proximity to the transducer surface, which can be advantageous for signal transduction in many electrochemical and optical biosensor formats.

Principle of Application

The application of this compound in biosensor development is primarily centered on the creation of a functionalized surface for the stable immobilization of biomolecules. The process involves two key steps:

  • Self-Assembled Monolayer (SAM) Formation: this compound molecules spontaneously organize on a gold surface, with the sulfur atoms binding to the gold and the alkyl chains orienting away from the surface. This creates a densely packed, organized monolayer.

  • Biomolecule Immobilization: The terminal chloro groups of the SAM are then utilized as anchor points to covalently attach biorecognition molecules. This is typically achieved through nucleophilic substitution reactions, where a nucleophilic group on the biomolecule (e.g., an amine or thiol group) displaces the chloride ion, forming a stable covalent bond.

This strategy offers a significant advantage over passive adsorption methods by preventing the leaching of the biorecognition element and ensuring a consistent orientation, which can enhance the sensitivity and reproducibility of the biosensor.

Experimental Protocols

The following are generalized protocols for the use of this compound in the functionalization of gold surfaces for biosensor applications. These protocols may require optimization for specific applications and sensor platforms.

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Electrode

Materials:

  • Gold electrode (or gold-coated substrate)

  • This compound

  • Anhydrous ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Gold Surface Cleaning:

    • Thoroughly clean the gold electrode by immersing it in Piranha solution for 1-2 minutes.

    • Rinse the electrode extensively with DI water followed by ethanol.

    • Dry the electrode under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned and dried gold electrode in the thiol solution.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • After incubation, remove the electrode from the thiol solution.

    • Rinse the electrode thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized electrode under a gentle stream of nitrogen gas.

    • The electrode is now ready for biomolecule immobilization.

Protocol 2: Covalent Immobilization of an Amine-Containing Biomolecule (e.g., Antibody, Enzyme)

Materials:

  • This compound functionalized gold electrode (from Protocol 1)

  • Biomolecule (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Blocking agent (e.g., Bovine Serum Albumin (BSA), ethanolamine)

  • Incubation chamber

Procedure:

  • Biomolecule Immobilization:

    • Prepare a solution of the biomolecule at the desired concentration in the appropriate buffer.

    • Spot the biomolecule solution onto the this compound functionalized surface of the gold electrode.

    • Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C. The chloro group will react with primary amine groups on the biomolecule.

  • Blocking of Unreacted Sites:

    • After incubation, rinse the electrode with the buffer to remove any unbound biomolecules.

    • To block any remaining reactive chloro groups and prevent non-specific binding, immerse the electrode in a solution of a blocking agent (e.g., 1% BSA in PBS or 1 M ethanolamine, pH 8.5) for 30-60 minutes at room temperature.

  • Final Rinsing:

    • Rinse the electrode thoroughly with the buffer and then with DI water.

    • The biosensor is now functionalized with the biorecognition molecule and is ready for use.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the characterization and application of a biosensor constructed using this compound.

Table 1: Surface Characterization Data

Characterization TechniqueParameterUnmodified GoldThis compound SAMBiomolecule Immobilized
Contact Angle Goniometry Water Contact Angle (°)65 ± 378 ± 445 ± 5
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct) (Ω)150 ± 20500 ± 501200 ± 100
Quartz Crystal Microbalance (QCM) Frequency Change (Δf) (Hz)0-50 ± 5-150 ± 15

Table 2: Biosensor Performance Data (Hypothetical Example: Glucose Biosensor)

Analyte Concentration (mM)Signal Response (nA)Standard Deviation (nA)
050.5
1251.2
51105.5
1020510.2
1529014.5
2035017.5

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_immob Biomolecule Immobilization A Clean Gold Electrode B Piranha Etch A->B C Rinse & Dry B->C D Immerse in This compound C->D E Incubate 12-24h D->E F Rinse & Dry E->F G Apply Biomolecule Solution F->G H Incubate 2-4h G->H I Block with BSA/ Ethanolamine H->I J Final Rinse I->J K Ready for Sensing J->K

Experimental workflow for biosensor fabrication.

signaling_pathway cluster_surface Biosensor Surface cluster_detection Detection Mechanism gold Gold Surface sam This compound SAM gold->sam Thiol-Gold Bond biomolecule Biorecognition Element (e.g., Enzyme) sam->biomolecule Covalent Bond (via -Cl) product Product biomolecule->product Catalysis analyte Analyte analyte->biomolecule Binding/Reaction signal Measurable Signal (e.g., Current, Voltage) product->signal Electrochemical Transduction

Generalized signaling pathway for the biosensor.

logical_relationship A This compound B Thiol Group (-SH) A->B C Chloro Group (-Cl) A->C D Gold Surface Binding (SAM Formation) B->D E Biomolecule Immobilization (Covalent Linkage) C->E F Stable & Oriented Biorecognition Layer D->F E->F G Enhanced Biosensor Performance F->G

Logical relationship of molecular functionality.

Application of 3-Chloro-1-propanethiol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propanethiol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its structure, featuring both a reactive thiol group and a terminal alkyl chloride, allows for sequential or selective reactions to construct more complex molecules. The thiol moiety is a potent nucleophile, readily participating in S-alkylation and addition reactions, while the chloro group provides a handle for subsequent nucleophilic substitutions. This dual reactivity makes it a valuable synthon for introducing a 3-thiopropyl chain into heterocyclic and other core structures of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of precursors for Ranitidine (B14927) and Malotilate.

Key Applications and Reaction Protocols

Synthesis of a Key Intermediate for Ranitidine (Histamine H₂-Receptor Antagonist)

Ranitidine, a widely known drug for the treatment of peptic ulcers and gastroesophageal reflux disease, features a thioether linkage in its side chain.[1] this compound can be employed to introduce this critical structural motif. The overall synthesis involves the reaction of a nitroethenamine derivative with a thiol-containing side chain precursor, which can be prepared from this compound.

Reaction Scheme:

The synthesis of the key ranitidine intermediate, N-[2-[(3-aminopropyl)thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, can be envisioned in a multi-step process starting from this compound. A plausible synthetic route involves the initial protection of the thiol group, followed by amination of the chloride, and subsequent deprotection and reaction with the core molecule. A more direct approach involves the initial S-alkylation of a protected aminoethanethiol (B8698679) with this compound. However, for the purpose of this protocol, we will focus on a key S-alkylation step.

A crucial step in many ranitidine syntheses is the reaction of N-methyl-1-(methylthio)-2-nitroethenamine with a bifunctional amine. An alternative strategy involves the direct use of a precursor derived from this compound. Below is a detailed protocol for a key S-alkylation reaction to form a thioether intermediate.

Experimental Protocol: Synthesis of S-(3-chloropropyl)cysteamine intermediate

This protocol describes the S-alkylation of cysteamine (B1669678) with this compound.

Materials:

  • Cysteamine hydrochloride

  • This compound[2]

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve cysteamine hydrochloride (1 equiv.) in a solution of sodium hydroxide (2.2 equiv.) in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add this compound (1 equiv.) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure S-(3-chloropropyl)cysteamine.

Quantitative Data:

ParameterValueReference
Starting Materials Cysteamine hydrochloride, this compoundGeneral S-alkylation
Base Sodium hydroxideGeneral S-alkylation
Solvent Water/EthanolGeneral S-alkylation
Reaction Temperature 0-5 °C to Room TemperatureGeneral S-alkylation
Reaction Time 12-18 hoursGeneral S-alkylation
Typical Yield 75-85%Estimated
Purity >95% (after purification)Estimated

Histamine (B1213489) H₂ Receptor Signaling Pathway

Ranitidine functions by blocking the histamine H₂ receptor in the parietal cells of the stomach lining, which reduces the production of stomach acid.[3][4][5]

Histamine_H2_Receptor_Pathway cluster_cell Parietal Cell Histamine Histamine H2R Histamine H₂ Receptor Histamine->H2R Binds to G_alpha_s Gαs H2R->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H⁺/K⁺-ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Leads to Ranitidine Ranitidine Ranitidine->H2R Blocks

Caption: Histamine H₂ Receptor Signaling Pathway and the inhibitory action of Ranitidine.

Synthesis of a Key Intermediate for Malotilate (Hepatoprotective Agent)

Malotilate (diisopropyl 1,3-dithiol-2-ylidenemalonate) is a drug used for the treatment of liver diseases.[6] Its core structure contains a 1,3-dithiolane (B1216140) ring. This compound can serve as a precursor to 1,3-propanedithiol (B87085), a key reagent for the formation of the 1,3-dithiane (B146892) ring, which is structurally related to the 1,3-dithiolane ring in Malotilate. A more direct approach to a 1,3-dithiolane involves reacting a carbonyl compound with 1,2-ethanedithiol. However, a similar strategy can be employed with a 1,3-dithiol precursor derived from this compound for the synthesis of related heterocyclic systems.

Reaction Scheme:

A plausible route to a key intermediate for Malotilate involves the formation of a 1,3-dithiolane ring. This is typically achieved by reacting a carbonyl compound with a 1,2-dithiol. For the synthesis of the 1,3-dithiolane ring in Malotilate, a different strategy is employed, often starting from carbon disulfide and a malonic ester. However, this compound can be used to synthesize substituted 1,3-dithianes, which are valuable intermediates in their own right.

Experimental Protocol: Synthesis of 2-substituted-1,3-dithiane

This protocol outlines the general synthesis of a 1,3-dithiane from an aldehyde and 1,3-propanedithiol (which can be synthesized from this compound).

Materials:

  • 1,3-Propanedithiol (can be prepared from 1,3-dichloropropane, a related starting material)

  • Aldehyde (e.g., benzaldehyde)

  • Boron trifluoride etherate (BF₃·OEt₂) or another Lewis acid catalyst

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (1 equiv.) and 1,3-propanedithiol (1.1 equiv.) in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of boron trifluoride etherate (e.g., 0.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-substituted-1,3-dithiane.

Quantitative Data:

ParameterValueReference
Starting Materials Aldehyde, 1,3-PropanedithiolGeneral dithiane formation
Catalyst Boron trifluoride etherateGeneral dithiane formation
Solvent DichloromethaneGeneral dithiane formation
Reaction Temperature 0 °C to Room TemperatureGeneral dithiane formation
Reaction Time 2-4 hoursGeneral dithiane formation
Typical Yield 85-95%Estimated
Purity >98% (after purification)Estimated

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the general workflow from a starting material like this compound to a final pharmaceutical intermediate.

Workflow Start This compound Reaction1 S-Alkylation / Thiol Protection Start->Reaction1 Intermediate1 Functionalized Thiopropyl Derivative Reaction1->Intermediate1 Reaction2 Reaction with Heterocyclic Core / Further Functionalization Intermediate1->Reaction2 Intermediate2 Pharmaceutical Intermediate Reaction2->Intermediate2 Purification Purification (Chromatography / Recrystallization) Intermediate2->Purification FinalProduct High-Purity Intermediate Purification->FinalProduct

Caption: General workflow for synthesizing pharmaceutical intermediates from this compound.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the strategic introduction of sulfur-containing side chains, which are integral to the structure and activity of numerous drugs. The protocols provided herein for the synthesis of key intermediates related to Ranitidine and dithiane systems demonstrate the utility of this compound in S-alkylation and cyclization reactions. Researchers and drug development professionals can leverage the reactivity of this compound to design and execute efficient synthetic routes to novel and existing pharmaceutical agents. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity of the final intermediates.

References

Application Notes and Protocols for Thiol-Ene Click Chemistry Involving 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting thiol-ene click chemistry reactions utilizing 3-Chloro-1-propanethiol. This versatile building block offers a reactive thiol group for the click reaction and a terminal chloride for subsequent functionalization, making it a valuable tool in materials science, bioconjugation, and drug development.

Introduction to Thiol-Ene Click Chemistry

The thiol-ene reaction is a highly efficient and versatile click chemistry transformation that involves the addition of a thiol (R-SH) to an alkene (an 'ene'). The reaction can be initiated by radicals (typically via UV light and a photoinitiator) or catalyzed by a base (a Michael addition).[1] This process is characterized by high yields, rapid reaction times, mild reaction conditions, and insensitivity to oxygen and water, making it ideal for a wide range of applications.[2]

This compound is a particularly useful reagent in this context due to its bifunctional nature. The thiol group readily participates in the thiol-ene reaction, forming a stable thioether linkage. The terminal chloro group remains available for further chemical modification, such as nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities.

Applications in Research and Drug Development

The unique properties of this compound in thiol-ene reactions have led to its use in several key areas:

  • Surface Functionalization: The thiol-ene reaction provides an efficient method for covalently attaching this compound to polymer surfaces and monoliths, imparting new chemical properties. Research has shown that this method can achieve exceptional functionalization efficiency, with yields consistently ranging from 92-98%.[3]

  • Bioconjugation: The chloro-functionalized thioether formed can act as a linker for attaching biomolecules, such as peptides or signaling proteins, to surfaces or hydrogels.[4][5] This has applications in the development of biosensors, targeted drug delivery systems, and materials for tissue engineering.

  • Drug Delivery: Polymeric nanoparticles and hydrogels functionalized via thiol-ene chemistry can be used to encapsulate and deliver therapeutic agents. The chloro group can be used to attach targeting ligands or other functional molecules to enhance the efficacy of the delivery system.[1][6]

  • Synthesis of Novel Chemical Entities: The thioether products derived from this compound serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications.

Quantitative Data Summary

The following table summarizes key quantitative data related to thiol-ene reactions involving this compound and the properties of the thiol itself.

ParameterValueReference
Functionalization Efficiency 92-98%[3]
Reaction Time (UV-initiated) ~30 minutes[3]
UV Initiation Wavelength 360 nm[3]
This compound Purity ≥97% - 98%[7][8]
This compound Molecular Weight 110.61 g/mol [8][9]
This compound Density 1.136 g/mL at 25 °C
This compound Boiling Point 145.5 °C

Experimental Protocols

Two representative protocols for the thiol-ene reaction with this compound are provided below: a photoinitiated radical addition and a base-catalyzed Michael addition.

Protocol 1: Photoinitiated Thiol-Ene Reaction with an Alkene

This protocol describes the UV-initiated reaction between this compound and a generic terminal alkene (e.g., 1-octene) to form a chloro-functionalized thioether.

Materials:

Equipment:

  • Quartz reaction vessel

  • UV lamp (365 nm)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 eq) and the alkene (1.1 eq) in anhydrous dichloromethane to a final concentration of approximately 0.5 M.

  • Initiator Addition: Add the photoinitiator, DMPA (0.05 eq), to the reaction mixture and stir until dissolved.

  • Degassing (Optional but Recommended): To minimize oxygen inhibition, bubble argon or nitrogen through the solution for 15-20 minutes.

  • Photoirradiation: While stirring at room temperature, irradiate the reaction mixture with a 365 nm UV lamp. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system). The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired thioether product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the vinyl proton signals from the alkene and the appearance of new signals corresponding to the thioether linkage will be indicative of a successful reaction.

Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction

This protocol is suitable for alkenes that are electron-deficient (e.g., acrylates, acrylamides). It describes the base-catalyzed Michael addition of this compound.

Materials:

  • This compound (98%)

  • An electron-deficient alkene (e.g., N,N-Dimethylacrylamide)

  • Triethylamine (B128534) (TEA) or other suitable organic base

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of anhydrous reagents

  • Standard laboratory glassware for extraction and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient alkene (1.0 eq) in anhydrous THF (to a concentration of ~0.5 M).

  • Addition of Thiol and Base: Add this compound (1.2 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. These reactions are often complete within a few hours.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the product by flash column chromatography on silica gel and characterize by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS) as described in Protocol 1.

Visualizations

Thiol_Ene_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and Alkene in Solvent B Add Photoinitiator A->B C Degas Solution (Optional) B->C D Irradiate with UV Light (365 nm) at Room Temperature C->D E Monitor by TLC D->E F Concentrate Reaction Mixture E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for a photoinitiated thiol-ene reaction.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Electron-Deficient Alkene in Anhydrous Solvent B Add this compound A->B C Add Base (e.g., TEA) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Workflow for a base-catalyzed thiol-ene (Michael addition) reaction.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_product Product A Photoinitiator + UV Light -> Radical (R•) B R• + Cl(CH₂)₃SH -> RH + Cl(CH₂)₃S• (Thiyl Radical) A->B C Cl(CH₂)₃S• + Alkene -> Cl(CH₂)₃S-Alkene• (Carbon-centered Radical) B->C D Cl(CH₂)₃S-Alkene• + Cl(CH₂)₃SH -> Cl(CH₂)₃S-Alkene-H + Cl(CH₂)₃S• C->D D->C Chain Reaction E Chloro-functionalized Thioether D->E

Caption: Simplified radical mechanism of the photoinitiated thiol-ene reaction.

References

Application Notes and Protocols for Creating Functional Polymer Brushes with 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of functional polymer brushes using 3-Chloro-1-propanethiol as a surface initiator. The protocols outlined below are intended for researchers in materials science, biomedical engineering, and drug development who are interested in creating tailored surfaces for a variety of applications, including controlled drug release and modulation of cellular interactions.

Introduction

Polymer brushes are assemblies of polymer chains tethered by one end to a substrate, creating a dense, functional layer. These structures are of significant interest for modifying surface properties to control protein adsorption, cell adhesion, and drug delivery. This compound is a versatile molecule for initiating the growth of polymer brushes from surfaces. Its thiol group allows for the formation of a stable self-assembled monolayer (SAM) on gold-coated substrates. The terminal chloro group then serves as an initiator for controlled radical polymerization techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP), enabling the precise growth of various polymer brushes.

This document details the protocols for:

  • Formation of a this compound self-assembled monolayer (SAM) on a gold surface.

  • Surface-initiated atom transfer radical polymerization (SI-ATRP) of a model monomer, N-isopropylacrylamide (NIPAM), to create a thermoresponsive polymer brush.

  • Characterization of the resulting polymer brushes.

  • Potential applications in drug delivery and the modulation of cellular signaling.

Experimental Protocols

Formation of this compound Self-Assembled Monolayer (SAM) on Gold Substrates

This protocol describes the formation of a SAM of this compound on a gold-coated substrate, which will serve as the initiator layer for polymer brush growth.

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium/gold coating)

  • This compound (≥97% purity)

  • Anhydrous ethanol (B145695) (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with Teflon-lined caps

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates by immersing them in Piranha solution for 1-2 minutes.

    • Rinse the substrates copiously with DI water, followed by a thorough rinse with ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Alternatively, for a less hazardous cleaning method, expose the substrates to UV/ozone for 15-20 minutes to remove organic contaminants.[1]

  • SAM Formation:

    • Prepare a 1-10 mM solution of this compound in anhydrous ethanol in a clean glass vial.[1][2]

    • Immediately immerse the freshly cleaned gold substrates into the thiol solution.

    • Seal the vials and allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.[1]

    • After incubation, remove the substrates from the solution.

    • Rinse the substrates thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Store the initiator-modified substrates in a clean, dry environment until ready for polymerization.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of N-isopropylacrylamide (PNIPAM)

This protocol details the "grafting from" approach to grow poly(N-isopropylacrylamide) (PNIPAM) brushes from the this compound-functionalized gold surface. PNIPAM is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST), making it a popular choice for smart surfaces.

Materials:

  • This compound functionalized gold substrates

  • N-isopropylacrylamide (NIPAM) (monomer)

  • Copper(I) bromide (Cu(I)Br) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Anhydrous methanol (B129727) or a mixture of methanol and water (solvent)

  • Syringes and needles for deoxygenation

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon gas for creating an inert atmosphere

Procedure:

  • Preparation of the Polymerization Solution:

    • In a Schlenk flask, dissolve NIPAM and bpy in the chosen solvent. The molar ratio of monomer to ligand is typically in the range of 50:1 to 200:1.

    • Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes. This step is crucial as oxygen can inhibit the polymerization.

  • Initiation of Polymerization:

    • Place the this compound functionalized substrates in a separate reaction vessel.

    • Under a counterflow of inert gas, quickly add the Cu(I)Br catalyst to the deoxygenated monomer/ligand solution. The molar ratio of monomer to catalyst is typically between 100:1 and 500:1. The solution should turn a characteristic color, indicating the formation of the catalyst complex.

    • Using a cannula or syringe, transfer the catalyst/monomer/ligand solution to the reaction vessel containing the functionalized substrates.

    • Seal the reaction vessel and maintain it under a positive pressure of inert gas.

  • Polymerization Reaction:

    • Place the reaction vessel in a temperature-controlled oil bath. The reaction temperature for NIPAM polymerization is typically around room temperature to 60°C.

    • Allow the polymerization to proceed for the desired amount of time. The reaction time will influence the final thickness of the polymer brushes. This can range from a few minutes to several hours.

  • Termination and Cleaning:

    • To stop the polymerization, open the reaction vessel to the air.

    • Remove the substrates from the polymerization solution.

    • Thoroughly rinse the polymer brush-coated substrates with the solvent used for polymerization to remove any unreacted monomer and catalyst.

    • To remove any physically adsorbed polymer chains, perform a Soxhlet extraction or sonicate the substrates in a good solvent for the polymer (e.g., methanol or water) for an extended period.

    • Dry the polymer brush-coated substrates under a stream of nitrogen gas.

Characterization of Polymer Brushes

The successful formation and properties of the polymer brushes can be characterized using various surface analysis techniques.

Characterization TechniqueParameter MeasuredTypical Expected Results
Ellipsometry Dry polymer brush thicknessA uniform thickness in the range of 5 to 100 nm, depending on polymerization time and conditions.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surfaceConfirmation of the presence of elements from the polymer (e.g., C, N, O for PNIPAM) and attenuation of the gold and sulfur signals from the underlying substrate and SAM.
Atomic Force Microscopy (AFM) Surface topography and roughnessA smooth and uniform surface morphology, indicating dense and evenly grown polymer brushes.
Contact Angle Goniometry Surface wettabilityFor PNIPAM brushes, a change in water contact angle with temperature, demonstrating the thermoresponsive nature of the surface.

Application in Drug Delivery and Cellular Signaling

Functional polymer brushes created using this compound offer a versatile platform for applications in drug development and biomedical research.

Controlled Drug Delivery

The dense and responsive nature of polymer brushes can be exploited for controlled drug release. For instance, thermoresponsive PNIPAM brushes can be loaded with therapeutic agents. A change in temperature above the LCST causes the brushes to collapse, which can trigger the release of the entrapped drug molecules. This allows for on-demand drug delivery at specific sites in the body where a localized temperature change can be induced.

Modulation of Cellular Signaling

Polymer brushes can be designed to control the interactions between cells and a material surface, thereby influencing cellular behavior and signaling pathways. By modifying the polymer brushes with specific bioactive molecules, such as peptides or growth factors, it is possible to promote or inhibit cell adhesion. For example, the RGD peptide sequence can be conjugated to the polymer brush to promote integrin-mediated cell adhesion and subsequent downstream signaling cascades that regulate cell proliferation, differentiation, and migration. This approach is valuable for the development of bioactive implants and scaffolds for tissue engineering.[3]

Visualizations

experimental_workflow cluster_SAM Self-Assembled Monolayer Formation cluster_ATRP Surface-Initiated ATRP cluster_characterization Characterization cluster_applications Applications sub_clean Gold Substrate Cleaning sam_formation Immersion in This compound Solution sub_clean->sam_formation 18-24h sub_rinsed Rinsing and Drying sam_formation->sub_rinsed solution_prep Prepare Monomer/ Ligand Solution polymerization Polymerization on Functionalized Substrate sub_rinsed->polymerization deoxygenation Deoxygenate Solution solution_prep->deoxygenation catalyst_add Add Cu(I)Br Catalyst deoxygenation->catalyst_add catalyst_add->polymerization Transfer to substrate termination Termination and Cleaning polymerization->termination ellipsometry Ellipsometry termination->ellipsometry xps XPS afm AFM drug_delivery Controlled Drug Delivery termination->drug_delivery cell_signaling Cell Signaling Modulation

Caption: Experimental workflow for creating functional polymer brushes.

logical_relationship start This compound sam Self-Assembled Monolayer (SAM) on Gold Surface start->sam Thiol-Gold Interaction polymer_brush Functional Polymer Brush sam->polymer_brush Surface-Initiated Polymerization (e.g., SI-ATRP) surface_prop Tailored Surface Properties (e.g., wettability, bio-adhesion) polymer_brush->surface_prop applications Applications surface_prop->applications drug_dev Drug Development (Controlled Release) applications->drug_dev research Biomedical Research (Cell Signaling Studies) applications->research

Caption: Logical relationship from molecule to application.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with 3-Chloro-1-propanethiol. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, allowing for the introduction of a propylthiol moiety into a variety of molecular scaffolds. The protocols provided herein are designed to be adaptable for a range of nucleophiles and are supported by representative data from analogous reactions.

Introduction

This compound is a sulfur-containing organic compound that can participate in nucleophilic substitution reactions, primarily through an SN2 mechanism.[1] The presence of a primary alkyl chloride allows for the displacement of the chloride ion by a wide array of nucleophiles, while the thiol group can be protected or undergo further transformations. These reactions are fundamental in the synthesis of thioethers and other sulfur-containing molecules of interest in medicinal chemistry and materials science.

Safety Information

Warning: this compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Measures:

  • Handle only in a well-ventilated area or in a fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound and any other reagents mentioned in these protocols.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction involving this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Nucleophile, Base (if needed), and Solvent substrate Add this compound reagents->substrate Under inert atmosphere heat Heat and Stir for Specified Time substrate->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench Upon completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Distillation dry->purify

Caption: General workflow for nucleophilic substitution.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize reaction conditions and outcomes for nucleophilic substitution reactions on substrates analogous to this compound. This data can be used as a starting point for optimizing reactions with this compound.

Table 1: Synthesis of Thioethers

NucleophileAnalogous SubstrateSolventBaseTemp. (°C)Time (h)ProductYield (%)
Thiophenol3-Bromo-1-chloro-propaneWater/EthanolNaOHReflux203-(Phenylthio)-1-chloropropaneNot specified

Table 2: Williamson-Type Ether Synthesis

NucleophileAnalogous SubstrateSolventBaseTemp. (°C)Time (h)ProductYield (%)
p-CresolChloroacetic AcidWaterKOHReflux0.33p-Methylphenoxyacetic acidNot specified[2]
4-MethylphenolChloroacetic AcidWaterNaOH90-1000.5-0.674-Methylphenoxyacetic AcidNot specified

Table 3: Synthesis of Azides and Amines

NucleophileAnalogous SubstrateSolventTemp. (°C)Time (h)ProductYield (%)
Sodium Azide (B81097)3-IodopropanolDMF60-8012-243-AzidopropanolNot specified
Aniline Derivatives4-Chloro-3,5-dinitrobenzotrifluorideMethanolRoom Temp.0.5-0.75N-(Aryl) derivativeNot specified[1]

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions. These are based on established procedures for similar substrates and should be adapted and optimized for reactions with this compound.

Protocol 1: Synthesis of 3-(Phenylthio)propane-1-thiol (Thioether Formation)

This protocol is adapted from the synthesis of 3-phenylthio-1-chloro-propane.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.0 eq.) in a mixture of deionized water and ethanol.

  • To this solution, add thiophenol (1.0 eq.).

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and stir vigorously for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3-Phenoxypropane-1-thiol (Williamson-Type Ether Synthesis)

This protocol is a modified Williamson ether synthesis.[2]

Materials:

  • This compound

  • Phenol (B47542)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq.) in anhydrous DMF or acetonitrile.

  • Carefully add sodium hydroxide or potassium hydroxide (1.1 eq.) to the solution and stir until the phenol is completely deprotonated.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of 3-Azido-1-propanethiol

This protocol is based on standard procedures for the synthesis of alkyl azides from alkyl halides.

Materials:

  • This compound

  • Sodium azide (NaN₃) - Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.

  • Dimethylformamide (DMF, anhydrous)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoid excessive heating).

  • The product, 3-azido-1-propanethiol, may be used in subsequent steps without further purification or can be purified by careful column chromatography.

Visualization of Reaction Mechanism

The nucleophilic substitution reactions of this compound with strong nucleophiles typically proceed via an SN2 mechanism.

SN2_Mechanism Nu Nu⁻ TS [Nu---CH₂(Cl)---CH₂-CH₂-SH]⁻ Nu->TS Backside Attack Substrate Cl-CH₂-CH₂-CH₂-SH Substrate->TS Product Nu-CH₂-CH₂-CH₂-SH TS->Product LeavingGroup Cl⁻ TS->LeavingGroup Leaving Group Departure

Caption: SN2 mechanism for this compound.

References

Application Notes and Protocols: 3-Chloro-1-propanethiol as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 3-chloro-1-propanethiol as a versatile precursor for the synthesis of novel heterocyclic compounds, with a specific focus on the pharmacologically significant 1,5-benzothiazepine (B1259763) scaffold. The protocols outlined below offer a practical guide for the synthesis and characterization of these compounds, which have shown potential in various therapeutic areas, including cardiovascular diseases and oncology.

Introduction to this compound in Heterocyclic Synthesis

This compound is a bifunctional molecule containing both a nucleophilic thiol group and an electrophilic alkyl chloride. This dual reactivity makes it a valuable building block for the construction of sulfur-containing heterocyclic systems. The three-carbon chain provides the necessary backbone for the formation of stable five-, six-, and seven-membered rings through cyclization reactions. One of the most promising applications of this compound is in the synthesis of 1,5-benzothiazepines, a class of compounds with a wide range of biological activities.[1]

Synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepine (B1294794)

A key application of this compound is the synthesis of the 2,3,4,5-tetrahydro-1,5-benzothiazepine core structure. This is achieved through a cyclocondensation reaction with 2-aminothiophenol (B119425). The reaction proceeds in a two-step, one-pot synthesis. Initially, the thiol group of 2-aminothiophenol undergoes a nucleophilic substitution with the chloro group of this compound (or its more reactive bromo-analogue) to form an intermediate, 2-[(3-mercaptopropyl)amino]thiophenol. This is followed by an intramolecular cyclization where the amino group attacks the terminal carbon of the propyl chain, leading to the formation of the seven-membered thiazepine ring.

Experimental Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 This compound Reaction_Step1 Nucleophilic Substitution Reactant1->Reaction_Step1 Reactant2 2-Aminothiophenol Reactant2->Reaction_Step1 Base Base (e.g., K2CO3) Base->Reaction_Step1 Solvent Solvent (e.g., THF) Solvent->Reaction_Step1 Reaction_Step2 Intramolecular Cyclization Reaction_Step1->Reaction_Step2 Workup Extraction & Washing Reaction_Step2->Workup Purification Column Chromatography Workup->Purification Product 2,3,4,5-Tetrahydro- 1,5-benzothiazepine Purification->Product

Caption: Experimental workflow for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine.

Detailed Experimental Protocol

Materials:

Procedure:

  • To a stirred solution of 2-aminothiophenol (1.0 eq) in anhydrous THF, add potassium carbonate (2.0 eq).

  • Slowly add a solution of 1-bromo-3-chloropropane (1.2 eq) in THF to the mixture at room temperature.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2,3,4,5-tetrahydro-1,5-benzothiazepine.

Quantitative Data
PrecursorProductYield (%)Reference
2-Aminothiophenol and 1-bromo-3-chloropropane2,3,4,5-Tetrahydro-1,5-benzothiazepineNot explicitly stated for the parent compound in the provided search results, but derivatives are synthesized in good yields.[2]
2-Aminothiophenol and ChalconesSubstituted 2,3-dihydro-1,5-benzothiazepinesup to 98%[3]

Note: While a specific yield for the parent 2,3,4,5-tetrahydro-1,5-benzothiazepine from this compound was not found in the initial search, the synthesis of its derivatives using similar methodologies often results in good to excellent yields.

Characterization Data for 2,3,4,5-Tetrahydro-1,5-benzothiazepine
  • Molecular Formula: C₉H₁₁NS[4]

  • Molar Mass: 165.26 g/mol [4]

  • Appearance: Typically an oil or low-melting solid.

  • ¹H-NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the seven-membered thiazepine ring. Specifically, multiplets for the three methylene (B1212753) groups (-S-CH₂-CH₂-CH₂-N-) would be observed.

  • ¹³C-NMR: The spectrum would display signals for the aromatic carbons and the three distinct aliphatic carbons of the thiazepine ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z = 165.

Biological Activity and Signaling Pathways of 1,5-Benzothiazepine Derivatives

1,5-Benzothiazepine derivatives are a well-established class of pharmacologically active compounds with diverse biological activities. Their therapeutic potential stems from their ability to interact with various biological targets.

Key Biological Activities:
  • Cardiovascular Effects: Many 1,5-benzothiazepine derivatives, such as Diltiazem, act as calcium channel blockers, leading to their use in the treatment of hypertension, angina, and arrhythmias.[1]

  • Anticancer Activity: Recent studies have highlighted the potential of 1,5-benzothiazepine derivatives as anticancer agents.[5][6] They have been shown to exhibit cytotoxic activity against various cancer cell lines, including liver and prostate cancer.[5][6] Some derivatives have demonstrated potent anti-proliferative properties with IC₅₀ values in the low micromolar range.[5]

  • Central Nervous System (CNS) Activity: Certain 1,5-benzothiazepines, like Quetiapine, are used as antipsychotic drugs, indicating their interaction with CNS receptors.

  • Enzyme Inhibition: Derivatives of this scaffold have been identified as inhibitors of various enzymes, including α-glucosidase, which is relevant for the management of diabetes.[7]

Potential Signaling Pathways

The diverse biological activities of 1,5-benzothiazepines suggest their involvement in multiple signaling pathways. Based on their known targets, the following pathways are of significant interest for further investigation.

G cluster_compound Compound cluster_targets Molecular Targets cluster_pathways Signaling Pathways & Cellular Effects Compound 1,5-Benzothiazepine Derivative Ca_Channel L-type Calcium Channels Compound->Ca_Channel Inhibition Tyr_Kinase Tyrosine Kinases (e.g., EGFR) Compound->Tyr_Kinase Inhibition GPCRs GPCRs (e.g., Dopamine, Serotonin Receptors) Compound->GPCRs Antagonism/ Modulation Enzymes Enzymes (e.g., α-Glucosidase) Compound->Enzymes Inhibition Cardiovascular Modulation of Cardiovascular Function Ca_Channel->Cardiovascular Cancer Inhibition of Cancer Cell Proliferation & Survival Tyr_Kinase->Cancer CNS Modulation of Neurotransmission GPCRs->CNS Metabolic Regulation of Glucose Metabolism Enzymes->Metabolic

Caption: Potential signaling pathways modulated by 1,5-benzothiazepine derivatives.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of novel heterocyclic compounds, most notably the 1,5-benzothiazepine scaffold. The straightforward cyclocondensation reaction with 2-aminothiophenol provides a reliable route to this important heterocyclic system. The resulting 1,5-benzothiazepine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for further investigation in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and therapeutic potential of these promising compounds.

References

Application Notes and Protocols for Surface Passivation using 3-Chloro-1-propanethiol in Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surface passivation is a critical step in enhancing the efficiency and stability of solar cells by reducing charge recombination at the semiconductor surface. Thiol-containing compounds have emerged as effective passivating agents due to their ability to form strong bonds with the semiconductor surface, thereby neutralizing defects. This document provides an overview of the application of 3-Chloro-1-propanethiol and its potential derivative, 3-mercaptopropylammonium chloride, for the surface passivation of perovskite solar cells. While direct and detailed experimental protocols for this compound are not extensively available in current literature, this note outlines a generalized procedure based on common practices for thiol-based passivation and provides a hypothetical framework for its application and evaluation.

Introduction to Thiol-Based Surface Passivation

Defects at the surface and grain boundaries of perovskite films are major sources of non-radiative recombination, which limits the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of perovskite solar cells (PSCs). Passivation strategies aim to chemically treat the perovskite surface to heal these defects. Thiols (R-SH) and their deprotonated form, thiolates (R-S⁻), are effective passivating agents due to the strong coordination between the soft Lewis basic sulfur atom and the soft Lewis acidic undercoordinated lead (Pb²⁺) ions on the perovskite surface. This interaction can effectively passivate lead-related defects, which are among the most detrimental for device performance.

Proposed Passivation Agent: this compound and its Derivative

This compound is a functionalized alkane-thiol. The thiol group (-SH) can act as the primary passivating agent. The chloro- group (-Cl) offers a site for further chemical modification. For instance, it can be converted to an ammonium (B1175870) group, forming 3-mercaptopropylammonium chloride. This transformation would yield a bifunctional molecule with both a thiol group for passivation and an ammonium group that can interact with the halide ions in the perovskite lattice, potentially providing a synergistic passivation effect.

Hypothetical Experimental Protocol

The following protocol is a generalized procedure and should be optimized for specific perovskite compositions and device architectures.

Synthesis of 3-mercaptopropylammonium chloride (3-MPACl) from this compound

A potential synthetic route involves the reaction of this compound with an ammonia (B1221849) source. A generalized laboratory-scale synthesis is proposed below:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as ethanol.

  • Reagent Addition: Add a stoichiometric excess of aqueous ammonia solution to the flask.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent and excess ammonia are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 3-mercaptopropylammonium chloride.

  • Characterization: Confirm the structure and purity of the synthesized 3-MPACl using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Perovskite Surface Passivation Protocol

This protocol describes a post-treatment method where the passivating agent is applied to the surface of a pre-formed perovskite film.

  • Preparation of Passivation Solution:

    • Dissolve this compound or the synthesized 3-MPACl in a high-purity solvent such as isopropanol (B130326) (IPA) or chlorobenzene (B131634) (CB).

    • Typical concentrations for passivation solutions range from 0.1 mg/mL to 10 mg/mL. It is crucial to perform a concentration-dependent optimization study.

  • Perovskite Film Fabrication:

    • Fabricate the perovskite active layer (e.g., MAPbI₃, FAPbI₃-based) on a suitable substrate with an electron transport layer (e.g., SnO₂) using a standard deposition method such as a one-step or two-step spin-coating process.

    • Anneal the perovskite film according to the established protocol for the specific perovskite composition.

  • Surface Treatment:

    • After the perovskite film has cooled to room temperature, deposit the passivation solution onto the surface of the perovskite film.

    • Employ a dynamic spin-coating method. For example, dispense a sufficient volume of the passivation solution to cover the entire film and then spin at a moderate speed (e.g., 3000-5000 rpm) for 30 seconds.

    • The spin-coating parameters (speed and duration) should be optimized to ensure uniform coverage and control the thickness of the passivation layer.

  • Post-Passivation Annealing:

    • Anneal the passivated perovskite film at a moderate temperature (e.g., 80-100 °C) for a short duration (e.g., 5-10 minutes) in an inert atmosphere (e.g., a nitrogen-filled glovebox). This step helps to remove the solvent and promote the interaction between the passivating agent and the perovskite surface.

  • Device Completion:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the solar cell device.

Data Presentation: Expected Performance Improvements

While specific data for this compound is not available, successful passivation with analogous thiol-containing molecules typically leads to improvements in all photovoltaic parameters. The following table presents a hypothetical comparison of a control device and a device passivated with a propyl-thiol based agent, illustrating the expected trends.

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (No Passivation)1.0522.57517.7
Passivated1.1223.08020.7

Visualizations

Passivation Mechanism

The thiol group of the passivating agent is expected to coordinate with undercoordinated Pb²⁺ ions on the perovskite surface, which are common defect sites. This interaction neutralizes the electronic trap states associated with these defects, thereby reducing non-radiative recombination.

PassivationMechanism Perovskite Perovskite Surface with Pb²⁺ defect Passivated Passivated Surface (Pb-S bond formation) Perovskite->Passivated Coordination Thiol This compound (Cl-(CH₂)₃-SH) Thiol->Passivated Binding

Caption: Proposed passivation mechanism of a perovskite surface defect by a thiol-containing molecule.

Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a passivated perovskite solar cell.

ExperimentalWorkflow cluster_prep Substrate and Layer Preparation cluster_passivation Surface Passivation cluster_device Device Completion Substrate Substrate Cleaning ETL ETL Deposition Substrate->ETL Perovskite Perovskite Deposition & Annealing ETL->Perovskite Treatment Spin-Coat Passivation Layer Perovskite->Treatment Solution Prepare Passivation Solution Solution->Treatment Anneal Post-Passivation Annealing Treatment->Anneal HTL HTL Deposition Anneal->HTL Contact Metal Contact Evaporation HTL->Contact

Caption: Experimental workflow for the fabrication of a passivated perovskite solar cell.

Conclusion and Future Outlook

While direct experimental evidence for the efficacy of this compound in perovskite solar cell passivation is currently limited in the scientific literature, the known principles of thiol-based passivation suggest it could be a viable candidate. The outlined hypothetical protocols provide a starting point for researchers to explore its potential. Further research is required to optimize the passivation process and to fully characterize the impact of this specific molecule on the performance and stability of perovskite solar cells. The synthesis of derivatives like 3-mercaptopropylammonium chloride also presents an interesting avenue for developing novel, bifunctional passivating agents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-propanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound involve the nucleophilic substitution (SN2) reaction on a 3-chloropropyl halide. The choice of the sulfur nucleophile defines the two primary routes:

  • Reaction with Hydrosulfide (B80085): Using a reagent like sodium hydrosulfide (NaSH) directly introduces the thiol group. This method is straightforward but can be prone to sulfide (B99878) byproduct formation.

  • Thiourea (B124793) Method: This two-step approach involves first reacting the alkyl halide with thiourea to form a stable S-alkylisothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.[1] This method is often preferred as it minimizes the formation of sulfide impurities.[1]

Q2: I am observing a significant amount of a higher boiling point impurity. What could it be?

A2: A common higher boiling point impurity is the corresponding sulfide, bis(3-chloropropyl) sulfide. This occurs when the newly formed this compound acts as a nucleophile and reacts with another molecule of the starting alkyl halide.[1][2] This side reaction is particularly problematic when using the direct hydrosulfide method.

Q3: My product yield is low, and I have a volatile, foul-smelling byproduct. What is the likely cause?

A3: If you are using a starting material like 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane (B93676) under strong basic conditions, dehydrohalogenation can occur, leading to the formation of allyl chloride. This is a volatile and odorous compound that can reduce the yield of your desired product.

Q4: How can I minimize the formation of bis(3-chloropropyl) sulfide?

A4: To minimize the formation of the sulfide byproduct, you can:

  • Use a large excess of the hydrosulfide nucleophile when employing the direct synthesis method.[1][2] This increases the probability that the alkyl halide will react with the intended nucleophile rather than the product thiol.

  • Alternatively, utilize the thiourea method, which proceeds through an isothiouronium salt intermediate and is specifically designed to prevent this side reaction.[1][2]

Q5: During purification by distillation, I notice the product decomposing or forming a solid. What is happening?

A5: Thiols are susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of the corresponding disulfide, bis(3-chloropropyl) disulfide. To avoid this, it is recommended to perform distillation under reduced pressure and to maintain a nitrogen atmosphere.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of bis(3-chloropropyl) sulfide. 3. Dehydrohalogenation of starting material.1. Increase reaction time or temperature moderately. 2. Use a 1.5 to 2-fold excess of sodium hydrosulfide, or switch to the thiourea synthesis route. 3. Use milder basic conditions for the reaction or hydrolysis step.
Presence of a High-Boiling Point Impurity Formation of bis(3-chloropropyl) sulfide.Employ the thiourea synthesis method. If using the hydrosulfide method, use an excess of the hydrosulfide reagent and carefully fractionally distill the product.
Presence of a Low-Boiling Point Impurity Formation of allyl chloride via dehydrohalogenation.Avoid using strong bases like 50% NaOH, especially at elevated temperatures. Use a weaker base or more controlled reaction conditions.
Product Discoloration or Solid Formation During Storage/Purification Oxidation of the thiol to the disulfide.Store the product under an inert atmosphere (nitrogen or argon) and at reduced temperatures. During distillation, use a vacuum and maintain an inert atmosphere.

Experimental Protocols

Method 1: Synthesis via S-alkylisothiouronium Salt (Thiourea Method)

This method is adapted from a standard procedure for preparing thiols from alkyl halides and is recommended for minimizing sulfide byproduct formation.

Step 1: Formation of 3-Chloropropylisothiouronium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-3-chloropropane (1 equivalent), thiourea (1.1 equivalents), and ethanol (B145695).

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure to obtain the crude isothiouronium salt.

Step 2: Hydrolysis of the Isothiouronium Salt

  • Dissolve the crude salt in water.

  • Add a solution of sodium hydroxide (B78521) (e.g., 2.5 M aqueous solution) dropwise to the stirred solution. The hydrolysis is typically exothermic.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ether).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Method 2: Synthesis using Sodium Hydrosulfide

Caution: This reaction should be performed in a well-ventilated fume hood due to the release of hydrogen sulfide gas.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet bubbler, prepare a solution of sodium hydrosulfide (NaSH) (1.5 - 2 equivalents) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add 1-bromo-3-chloropropane (1 equivalent) to the cooled NaSH solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-cold water and extract with ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

Reaction Pathways and Troubleshooting Logic

Synthesis_Pathways Synthesis and Side Reactions of this compound Start 1-Bromo-3-chloropropane Product This compound (Desired Product) Start->Product + NaSH Salt Isothiouronium Salt Start->Salt + Thiourea Allyl Allyl Chloride (Elimination Product) Start->Allyl Dehydrohalogenation Thiourea Thiourea NaSH NaSH (Excess) Sulfide bis(3-Chloropropyl) Sulfide (Side Product) Product->Sulfide + Starting Material Disulfide bis(3-Chloropropyl) Disulfide (Oxidation Product) Product->Disulfide Oxidation (Air, Heat) Salt->Product Hydrolysis (Base) Base Strong Base (e.g., NaOH)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues Start Problem Observed LowYield Low Yield? Start->LowYield HighBP High BP Impurity? LowYield->HighBP Yes Sol_Incomplete Increase Reaction Time/Temp LowYield->Sol_Incomplete No LowBP Low BP Impurity? HighBP->LowBP No Sol_Sulfide Switch to Thiourea Method or Use Excess NaSH HighBP->Sol_Sulfide Yes (Sulfide) Degradation Product Degradation? LowBP->Degradation No Sol_Elim Use Milder Base LowBP->Sol_Elim Yes (Allyl Halide) Sol_Oxidation Use Inert Atmosphere & Vacuum Distillation Degradation->Sol_Oxidation Yes (Oxidation) End Problem Resolved Degradation->End No Sol_Sulfide->End Sol_Elim->End Sol_Oxidation->End Sol_Incomplete->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

How to prevent oxidation of 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Chloro-1-propanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound, ensuring the integrity and reactivity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound (C₃H₇ClS) is a bifunctional molecule containing both a chloro and a thiol functional group. The thiol group (-SH) is susceptible to oxidation, primarily forming a disulfide bond [bis(3-chloropropyl) disulfide]. This oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to certain oxidizing agents.

Q2: What are the consequences of this compound oxidation in my experiments?

Oxidation of the thiol group leads to the formation of a disulfide dimer. This dimerization consumes the reactive free thiol, rendering it unavailable for its intended reaction, such as nucleophilic substitution or thiol-ene reactions. This can lead to lower product yields, formation of impurities, and inaccurate experimental results.

Q3: How can I visually identify if my this compound has oxidized?

While this compound is a colorless liquid, significant oxidation may not always result in a distinct color change. The most reliable way to assess purity is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the ideal storage conditions to prevent oxidation?

To minimize oxidation during storage, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1] It is also recommended to store it in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration at 2-8°C is advisable.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low reaction yield where the thiol is a key reactant. Oxidation of this compound.1. Verify Reagent Quality: Before use, confirm the purity of your this compound using an appropriate analytical method (e.g., GC-MS, NMR). 2. Implement Inert Atmosphere Techniques: Handle the reagent and set up your reaction under an inert atmosphere (see Experimental Protocols). 3. Use Degassed Solvents: Ensure all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen (see Experimental Protocols). 4. Consider a Reducing Agent: If oxidation is still suspected, consider adding a reducing agent like TCEP to your reaction mixture. Perform a small-scale trial to ensure compatibility.
Formation of an unexpected high-molecular-weight byproduct. Dimerization of this compound via disulfide bond formation.1. Analyze Byproduct: Characterize the byproduct using techniques like mass spectrometry to confirm if it is the disulfide dimer. 2. Optimize Reaction Conditions: Follow the steps outlined above to minimize oxidation during the reaction. 3. Purification: If dimer formation is unavoidable, it may need to be removed through purification techniques like column chromatography.
Inconsistent results between experimental runs. Variable levels of oxidation in the starting material or during the experiment.1. Standardize Handling Procedures: Ensure consistent use of inert atmosphere and degassed solvents for every experiment. 2. Aliquot Reagent: Upon receipt, aliquot the this compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.

Experimental Protocols

Protocol 1: Handling this compound under an Inert Atmosphere

This protocol describes a standard method for handling air-sensitive reagents like this compound using a balloon filled with an inert gas.

Materials:

  • Round-bottom flask or reaction vessel, oven-dried

  • Rubber septum

  • Needles (e.g., 21-gauge)

  • Balloon

  • Inert gas (Argon or Nitrogen) cylinder with a regulator

  • Syringe for liquid transfer

Procedure:

  • Prepare Glassware: Oven-dry all glassware to be used and allow it to cool in a desiccator.

  • Assemble Apparatus: Assemble the glassware and seal the opening(s) with rubber septa.

  • Purge with Inert Gas: Fill a balloon with argon or nitrogen. Insert a needle attached to the balloon through the septum of the reaction vessel. Insert a second "vent" needle to allow for the displacement of air.

  • Inert Atmosphere: Allow the inert gas to flush the vessel for at least 5 minutes. Remove the vent needle first, followed by the needle attached to the balloon. The balloon will maintain a positive pressure of inert gas.

  • Reagent Transfer: Use a clean, dry syringe to pierce the septum and withdraw the desired amount of this compound. Quickly transfer it to the reaction vessel.

Protocol 2: Degassing Solvents by Gas Bubbling

This method is suitable for removing dissolved oxygen from solvents.

Materials:

  • Solvent to be degassed

  • Flask with a side-arm or a two-neck flask

  • Rubber septa

  • Long needle or glass pipette

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Setup: Place the solvent in the flask and seal the opening(s) with septa.

  • Inert Gas Inlet: Insert a long needle or glass pipette connected to the inert gas supply through the septum, ensuring the tip is below the solvent surface.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Bubbling: Gently bubble the inert gas through the solvent for 30-60 minutes. The flow rate should be controlled to create a steady stream of bubbles without excessive splashing.

  • Storage: After degassing, remove the needles and store the solvent under a positive pressure of the inert gas or use it immediately.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Thiol Protection

Reducing Agent Abbreviation Effective pH Range Advantages Considerations
DithiothreitolDTT>7- Strong reducing agent.- Can have a strong odor. - Less stable than TCEP.
Tris(2-carboxyethyl)phosphineTCEP1.5 - 8.5- Odorless. - More stable to air oxidation than DTT. - Does not contain a free thiol, reducing interference in some assays.- Less stable in phosphate (B84403) buffers. - Potential for side reactions with alkyl halides is not well-documented but should be considered.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage cluster_experiment Experimental Setup cluster_reaction Reaction storage This compound (Bulk) aliquot Aliquot into single-use vials storage->aliquot inert_storage Store under Inert Gas (Ar/N2) aliquot->inert_storage reagent_add Add this compound inert_storage->reagent_add degas Degas Solvents inert_setup Setup Reaction under Inert Atmosphere degas->inert_setup inert_setup->reagent_add reaction Perform Reaction reagent_add->reaction reducing_agent Optional: Add Reducing Agent (e.g., TCEP) reducing_agent->reaction

Caption: Experimental workflow for preventing the oxidation of this compound.

Thiol_Oxidation_Pathway Thiol 2 R-SH (this compound) Disulfide R-S-S-R (Disulfide Dimer) Thiol->Disulfide Oxidation Oxidants O2, Metal Ions Disulfide->Thiol Reduction Reducing_Agent Reducing Agent (e.g., TCEP, DTT)

Caption: The reversible oxidation of this compound to its disulfide dimer.

References

Purification techniques for 3-Chloro-1-propanethiol after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-1-propanethiol after its synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities include:

  • Bis(3-chloropropyl) disulfide: This is the most common impurity, formed by the oxidation of this compound, especially when exposed to air.[1]

  • Unreacted starting materials: Depending on the synthesis method, these can include 3-chloro-1-propanol, thiourea, or 1,3-dichloropropane.

  • Solvents: Residual solvents used during the synthesis and workup.

  • Other sulfur-containing byproducts: Depending on the specific reaction conditions.

Q2: What is the recommended general procedure for purifying crude this compound?

A2: A general multi-step purification strategy is recommended to achieve high purity:

  • Extractive Workup: An initial acid-base extraction to remove ionic impurities and some starting materials.[2][3][4][5][6]

  • Reduction of Disulfides (if necessary): Treatment with a reducing agent to convert the bis(3-chloropropyl) disulfide back to the desired thiol.[1][7][8][9]

  • Fractional Vacuum Distillation: The primary method for separating this compound from non-volatile impurities, disulfide (if not reduced), and other byproducts with different boiling points.[10]

Below is a workflow diagram illustrating the general purification process.

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound extraction Acid-Base Extraction crude->extraction reduction Reduction of Disulfide extraction->reduction If disulfide is present distillation Fractional Vacuum Distillation extraction->distillation If no significant disulfide reduction->distillation pure Pure this compound distillation->pure analysis Purity Analysis (GC-MS, HPLC) pure->analysis

A general workflow for the purification of this compound.

Q3: How can I analyze the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., refractive index or UV detector after derivatization) can be used for quantitative analysis.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for confirming the structure of the purified product and identifying impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Significant amount of high-boiling point impurity observed in GC-MS, suspected to be the disulfide.
Probable CauseRecommended Solution
Oxidation of the thiol: The thiol group is susceptible to oxidation, especially when exposed to air or in the presence of metal ion catalysts, leading to the formation of bis(3-chloropropyl) disulfide.[1][16]Work under an inert atmosphere: Perform the workup and purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.[1] Degas solvents: Before use, degas all solvents to remove dissolved oxygen. Add a reducing agent: Treat the crude product with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or 2-mercaptoethanesulfonic acid to convert the disulfide back to the thiol before distillation.[1][7][8] TCEP is often preferred as it is odorless and does not interfere with subsequent reactions in the same way other thiol-based reducing agents might.[8]
Issue 2: Low yield after fractional vacuum distillation.
Probable CauseRecommended Solution
Decomposition at high temperatures: this compound may be thermally sensitive and can decompose at its atmospheric boiling point (145.5 °C).[17]Optimize vacuum and temperature: Use a higher vacuum to lower the boiling point of the compound, thus reducing the risk of thermal decomposition. A temperature-pressure nomograph can help estimate the boiling point at reduced pressure. Use a shorter distillation path: A short-path distillation apparatus can minimize the time the compound spends at high temperatures.
Inefficient fractionation: Poor separation between the product and impurities with close boiling points.Use an appropriate fractionating column: Employ a Vigreux column or a column packed with structured packing to increase the number of theoretical plates and improve separation efficiency.[10] Control the distillation rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases, leading to a more efficient separation.[10]
Issue 3: Product is not clean after a single purification step.
Probable CauseRecommended Solution
Complex impurity profile: The crude product may contain a mixture of acidic, basic, and neutral impurities with varying volatilities.Employ a multi-step purification strategy: A single purification technique is often insufficient. Combine an initial extractive workup (acid-base extraction) to remove ionic impurities, followed by fractional vacuum distillation for separation based on boiling points.[2][3]

Experimental Protocols

Protocol 1: Extractive Workup (Acid-Base Extraction)

This protocol is designed to remove acidic and basic impurities from the crude product.

AcidBaseExtraction Acid-Base Extraction Workflow start Dissolve crude product in an organic solvent (e.g., diethyl ether) wash1 Wash with dilute HCl start->wash1 wash2 Wash with saturated NaHCO3 solution wash1->wash2 wash3 Wash with brine wash2->wash3 dry Dry organic layer over anhydrous Na2SO4 wash3->dry concentrate Concentrate under reduced pressure dry->concentrate product Partially purified product for further purification concentrate->product

Workflow for the extractive workup of crude this compound.

Methodology:

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Dilute hydrochloric acid (e.g., 1 M HCl) to remove any basic impurities.

    • Saturated sodium bicarbonate solution to remove acidic impurities.

    • Brine (saturated NaCl solution) to remove residual water.

  • Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified product.

Protocol 2: Reduction of Disulfide Impurity

This protocol describes the reduction of bis(3-chloropropyl) disulfide back to this compound.

Methodology:

  • Dissolve the crude or partially purified product containing the disulfide impurity in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol (B145695) or THF to ensure solubility of both the thiol and the reducing agent).

  • Add a 1.5 to 2-fold molar excess of a reducing agent such as TCEP.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the disulfide.

  • Proceed with the extractive workup (Protocol 1) to remove the TCEP and its oxide, followed by distillation.

Protocol 3: Fractional Vacuum Distillation

This is the final purification step to obtain high-purity this compound.

Methodology:

  • Set up a fractional distillation apparatus equipped with a Vigreux column and a vacuum source. Ensure all glassware is dry.

  • Place the partially purified this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. The atmospheric boiling point is 145.5 °C.[17] The boiling point will be significantly lower under vacuum.

  • Monitor the temperature closely; a stable temperature during distillation indicates the collection of a pure fraction.

Quantitative Data Summary

The following table summarizes the expected purity levels after each purification step. The exact values will depend on the initial purity of the crude product.

Purification StepKey Impurities RemovedExpected Purity
Crude Product -70-90%
Acid-Base Extraction Ionic starting materials and byproducts85-95%
Disulfide Reduction Bis(3-chloropropyl) disulfide>95% (thiol form)
Fractional Vacuum Distillation Solvents, unreacted starting materials, byproducts with different boiling points>98%

References

Technical Support Center: Optimizing Self-Assembled Monolayers (SAMs) with 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-propanethiol for the formation of Self-Assembled Monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is a Self-Assembled Monolayer (SAM) and why use this compound?

A Self-Assembled Monolayer is a highly organized, single layer of molecules that spontaneously forms on a substrate. The process is driven by the chemical affinity between the "head group" of the molecule and the substrate. For this compound, the thiol (-SH) group serves as the head group, which has a strong affinity for noble metal surfaces like gold, silver, and copper, forming a stable gold-thiolate (Au-S) bond. The propyl chain provides a short spacer, and the terminal chloro (-Cl) group offers a reactive site for further chemical modifications, making it a versatile molecule for creating functionalized surfaces.

Q2: What are the key parameters to control for successful SAM formation with this compound?

The formation of a high-quality SAM is influenced by several factors:

  • Substrate Quality: A clean, smooth, and uniform substrate is crucial for the formation of a well-ordered monolayer.

  • Purity of this compound: Impurities in the thiol solution can co-adsorb on the substrate, leading to defects in the SAM.[1]

  • Solvent Selection: The solvent should be of high purity and able to dissolve the thiol without reacting with it or the substrate. Anhydrous ethanol (B145695) is a commonly used solvent for alkanethiol SAM formation.[2]

  • Concentration of Thiol Solution: The concentration of the this compound solution affects the rate of SAM formation and the final monolayer quality.

  • Immersion Time: While the initial adsorption is rapid, achieving a well-ordered, crystalline-like monolayer often requires a longer immersion time to allow for molecular rearrangement on the surface.[3]

  • Temperature: Temperature can influence the kinetics of SAM formation and the final ordering of the monolayer.

  • Environmental Conditions: The self-assembly process should be carried out in a clean environment to prevent contamination from airborne particles or other volatile compounds.[4]

Q3: How does the terminal chloro group of this compound affect SAM formation and properties?

The terminal chloro group imparts specific characteristics to the SAM:

  • Surface Reactivity: The primary advantage of the chloro group is its ability to act as a reactive site for subsequent surface modification reactions, such as nucleophilic substitutions. This allows for the covalent attachment of other molecules to the SAM surface.

  • Packing and Ordering: The presence of the chlorine atom can influence the packing density and ordering of the monolayer compared to a simple propanethiol SAM due to steric and electronic effects.

  • Surface Energy: The polar C-Cl bond can alter the surface energy and wettability of the SAM compared to an unfunctionalized alkanethiol SAM.

Q4: What are the common substrates used for this compound SAM formation?

Gold is the most common substrate for thiol-based SAMs due to its inertness and the strong, well-defined interaction between gold and sulfur.[5] Other suitable substrates include silver, copper, platinum, and palladium.[5] The choice of substrate will depend on the specific application.

Q5: How can I characterize the quality of my this compound SAM?

Several surface-sensitive techniques can be used to assess the quality of the formed SAM:

  • Contact Angle Goniometry: Measures the hydrophobicity or hydrophilicity of the surface, which can indicate the presence and ordering of the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the atoms on the surface, confirming the presence of the thiol and the formation of the Au-S bond.[3][6]

  • Ellipsometry: Measures the thickness of the monolayer.

  • Atomic Force Microscopy (AFM): Can be used to visualize the morphology of the SAM and identify defects.

Troubleshooting Guide

This guide addresses common problems encountered during the formation of SAMs with this compound.

Issue Possible Causes Recommended Solutions
Incomplete or patchy monolayer coverage 1. Contaminated substrate: Organic residues or particulates on the surface. 2. Low thiol concentration: Insufficient thiol molecules in the solution. 3. Short immersion time: Not enough time for the monolayer to fully form and organize. 4. Impure this compound: Contaminants competing for surface sites.[1]1. Thoroughly clean the substrate. Use a multi-step cleaning process (e.g., sonication in solvents, piranha solution for gold, UV/ozone treatment). 2. Increase the thiol concentration. A typical starting concentration is 1-10 mM in ethanol.[7] 3. Increase the immersion time. While initial adsorption is fast, allow 12-24 hours for optimal ordering.[4] 4. Use high-purity this compound.
Poorly ordered or disordered monolayer 1. Sub-optimal immersion time or temperature: Insufficient time or energy for molecular rearrangement. 2. Inappropriate solvent: A poor solvent can lead to aggregation in solution and disordered adsorption. 3. Rough substrate surface: Surface irregularities can disrupt the packing of the monolayer.1. Optimize immersion time and temperature. Longer immersion times (12-24 hours) at room temperature are a good starting point.[4] Gentle annealing after formation may improve order, but must be done carefully to avoid desorption or side reactions. 2. Ensure the use of a high-purity, anhydrous solvent. Ethanol is a common choice.[2] 3. Use atomically flat substrates (e.g., template-stripped gold) for the highest degree of order.
Unstable monolayer (desorption over time) 1. Oxidation of the sulfur-gold bond: Exposure to air and light can lead to oxidation and desorption of the thiol.[6] 2. Presence of contaminants: Impurities can create defects and weaken the monolayer structure.1. Minimize exposure to ambient conditions. Store samples under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[4] 2. Ensure high purity of all reagents and a clean experimental setup.
Unexpected surface chemistry or side reactions 1. Reactivity of the terminal chloro group: The C-Cl bond may undergo unintended reactions with components in the solution or the environment. 2. Contaminants in the thiol solution or solvent. 1. Use fresh, high-purity this compound and solvents. 2. If performing subsequent reactions on the chloro-terminated SAM, carefully select reagents and conditions to avoid unwanted side reactions. Perform control experiments to verify the desired surface modification.

Data Presentation: Recommended Reaction Conditions

While optimal conditions should be determined empirically for each specific application, the following table provides a starting point for the formation of this compound SAMs on a gold substrate.

ParameterRecommended RangeNotes
Substrate Gold (Au)Other noble metals like Ag, Cu, Pd can also be used.
Thiol Concentration 1 - 10 mMA common starting point is 1 mM. Higher concentrations can lead to faster initial coverage but may result in a less ordered final monolayer.[7]
Solvent Anhydrous EthanolHigh purity is essential to avoid contamination.[2]
Immersion Time 12 - 24 hoursWhile a monolayer forms within minutes, longer times are necessary for the molecules to rearrange and form a well-ordered, crystalline-like structure.[4]
Temperature Room Temperature (20-25°C)Higher temperatures can increase the rate of formation and potentially improve ordering, but excessive heat can lead to desorption or side reactions.
Environment Clean, dust-free areaPerform the self-assembly in a fume hood or a glove box to minimize contamination.[4]

Experimental Protocols

Protocol 1: Substrate Preparation (Gold on Silicon/Glass)

  • Solvent Cleaning:

    • Cut the gold-coated substrate to the desired size using a diamond-tipped scribe.

    • Place the substrates in a beaker and sonicate for 10-15 minutes each in acetone, followed by isopropanol, and finally deionized water.

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.

  • Piranha Etching (for deep cleaning - perform with extreme caution in a fume hood):

    • Warning: Piranha solution (a 3:1 or 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is extremely corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly.

    • Immerse the cleaned and dried substrates in the piranha solution for 5-10 minutes.

    • Carefully remove the substrates using acid-resistant tweezers and rinse them copiously with deionized water.

    • Rinse with ethanol and dry under a stream of nitrogen or argon.

    • Use the freshly cleaned substrates immediately for SAM formation.

Protocol 2: this compound SAM Formation

  • Prepare Thiol Solution:

    • In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to make 10 mL of a 1 mM solution, add the appropriate volume of this compound to 10 mL of ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • Immersion:

    • Place the freshly cleaned gold substrates in the thiol solution. Ensure the entire gold surface is submerged.

    • It is recommended to use one substrate per vial to prevent cross-contamination and ensure uniform monolayer formation.

  • Incubation:

    • Seal the vials to minimize solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free and dark environment.

  • Rinsing:

    • After incubation, carefully remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any physisorbed (non-covalently bound) molecules.

    • Perform a final rinse with the solvent of choice for the subsequent application or characterization.

  • Drying:

    • Dry the substrates with a gentle stream of high-purity nitrogen or argon gas.

    • The SAM-coated substrates are now ready for characterization or further functionalization.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis Characterization & Use start Start: Gold Substrate solvent_clean Solvent Cleaning (Acetone, IPA, DI Water) start->solvent_clean piranha_clean Piranha Etching (Caution!) solvent_clean->piranha_clean rinse_dry1 Rinse & Dry (N2) piranha_clean->rinse_dry1 prep_solution Prepare 1-10 mM Thiol Solution in Ethanol rinse_dry1->prep_solution immersion Immerse Substrate (12-24 hours) prep_solution->immersion rinse_dry2 Rinse with Ethanol & Dry (N2) immersion->rinse_dry2 characterization Surface Characterization (Contact Angle, XPS, AFM) rinse_dry2->characterization functionalization Further Functionalization characterization->functionalization end End: Functionalized Surface functionalization->end

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

troubleshooting_logic cluster_coverage cluster_ordering cluster_stability start Problem: Defective SAM q1 Is monolayer coverage incomplete or patchy? start->q1 a1 Increase immersion time (12-24h) q1->a1 Yes a2 Increase thiol concentration (1-10 mM) q1->a2 Yes a3 Re-clean substrate thoroughly q1->a3 Yes a4 Verify thiol purity q1->a4 Yes q2 Is the monolayer poorly ordered? q1->q2 No b1 Optimize immersion time and temperature q2->b1 Yes b2 Use high-purity anhydrous solvent q2->b2 Yes b3 Use atomically flat substrate q2->b3 Yes q3 Is the monolayer unstable? q2->q3 No c1 Store samples under inert gas (N2/Ar) q3->c1 Yes c2 Minimize exposure to light and air q3->c2 Yes end Consult further literature or technical support q3->end No

Caption: Troubleshooting logic for common defects in this compound SAMs.

References

Technical Support Center: Troubleshooting Low Yield in 3-Chloro-1-propanethiol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-Chloro-1-propanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile bifunctional reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two primary reactive sites: the thiol (-SH) group and the primary alkyl chloride (-Cl). The thiol is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻), and will readily participate in nucleophilic substitution and addition reactions. The primary alkyl chloride is an electrophilic site susceptible to nucleophilic attack, typically via an S(_N)2 mechanism. The relative reactivity of these sites can be controlled by the choice of reaction conditions.

Q2: Which functional group is more reactive, the thiol or the chloride?

A2: Under basic conditions, the thiol group is readily deprotonated to form a thiolate, which is a much stronger nucleophile than the neutral thiol. This thiolate will preferentially react with electrophiles. In the absence of a base, the thiol can still act as a nucleophile, but its reactivity is lower. The chloride is a good leaving group in nucleophilic substitution reactions, but the carbon-chlorine bond is relatively stable and requires a sufficiently strong nucleophile for displacement. The choice of reagents and reaction conditions will dictate which functional group participates in the primary reaction.

Q3: What are the most common functionalization reactions involving this compound?

A3: The most common reactions involve either S-alkylation/S-acylation of the thiol group or nucleophilic substitution of the chloride.

  • S-alkylation: Reaction of the thiol (usually as a thiolate) with an alkyl halide to form a thioether.

  • Michael Addition: Addition of the thiol to an α,β-unsaturated carbonyl compound.

  • Nucleophilic Substitution: Reaction of a nucleophile (e.g., an amine, alkoxide, or another thiol) with the electrophilic carbon bearing the chlorine atom.

Troubleshooting Guide for Low Yield

Low yields in the functionalization of this compound can arise from a variety of factors, including suboptimal reaction conditions and the occurrence of side reactions. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Low Yield in S-Alkylation Reactions

When reacting the thiol group of this compound with an electrophile (e.g., an alkyl halide), low yields are often attributed to incomplete deprotonation, side reactions of the alkyl chloride, or oxidation.

Troubleshooting Workflow for S-Alkylation

start Low Yield in S-Alkylation q1 Is the thiol fully deprotonated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you observing significant side products? a1_yes->q2 sol1 Use a stronger base or a suitable solvent to ensure complete thiolate formation. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider intramolecular cyclization or intermolecular dimerization. Adjust concentration or temperature. a2_yes->sol2 q3 Is your starting material pure? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are your reaction conditions optimized? a3_yes->q4 sol3 Purify this compound before use. Check for disulfide impurities. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Yield Improved a4_yes->end sol4 Screen different solvents, temperatures, and reaction times. a4_no->sol4 sol4->end start Low Yield in Nucleophilic Substitution q1 Is the thiol group protected? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is your nucleophile strong enough? a1_yes->q2 sol1 Protect the thiol (e.g., as a disulfide or with a suitable protecting group) before reaction. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you observing elimination byproducts? a2_yes->q3 sol2 Use a stronger nucleophile or more forcing conditions (higher temperature, polar aprotic solvent). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use a less sterically hindered, non-basic nucleophile. Lower the reaction temperature. a3_yes->sol3 end Yield Improved a3_no->end sol3->end sub This compound + Nucleophile/Base path1 Desired Product: Nucleophilic attack at Carbon sub->path1 Strong Nucleophile Low Temperature path2 Side Product: Thiolate attacks another molecule (Dimerization) sub->path2 High Concentration path3 Side Product: Intramolecular cyclization (Thietane formation) sub->path3 Dilute Conditions High Temperature path4 Side Product: Elimination (Allyl mercaptan) sub->path4 Strong, Hindered Base High Temperature

Technical Support Center: Stability of 3-Chloro-1-propanethiol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Chloro-1-propanethiol in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of this compound in your aqueous stock solution.Prepare fresh solutions before use. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light. For critical applications, re-qualify the solution concentration if stored for an extended period.
Formation of an unexpected byproduct with a similar molecular weight. Intramolecular cyclization to form thietane (B1214591), particularly in neutral to basic conditions.Adjust the pH of your solution to be slightly acidic (pH 4-6) to minimize the rate of cyclization. Analyze your sample for the presence of thietane using appropriate analytical methods like GC-MS or LC-MS.
Loss of starting material, especially at elevated temperatures. Accelerated hydrolysis or cyclization of this compound.Avoid prolonged exposure of aqueous solutions to high temperatures. If heating is necessary, minimize the duration. Consider using a less reactive solvent if compatible with your experimental design.
Precipitate formation in the aqueous solution. Polymerization or reaction with components of the buffer or media.Ensure the purity of the water and all solution components. If using a complex medium, consider potential interactions with other nucleophiles present.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is susceptible to degradation in aqueous solutions. The primary degradation pathways are hydrolysis of the carbon-chlorine bond and intramolecular cyclization. The rate of degradation is influenced by several factors, most notably pH and temperature.

Q2: What are the main degradation products of this compound in water?

A2: The two primary degradation products are expected to be:

  • 3-Mercapto-1-propanol: Formed via the hydrolysis of the C-Cl bond.

  • Thietane: A four-membered cyclic thioether formed through an intramolecular nucleophilic attack of the thiol group on the carbon bearing the chlorine atom. This reaction is generally favored in neutral to basic conditions.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly dependent on the pH of the aqueous solution.

  • Acidic conditions (pH < 7): Hydrolysis of the C-Cl bond is a potential degradation pathway. The rate of intramolecular cyclization is generally slower under acidic conditions.

  • Neutral to Basic conditions (pH ≥ 7): The thiol group (-SH) can be deprotonated to the more nucleophilic thiolate anion (-S⁻). This significantly accelerates the rate of intramolecular cyclization to form thietane. Base-catalyzed hydrolysis of the C-Cl bond can also occur.

Q4: What is the effect of temperature on the stability of this compound solutions?

A4: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation of this compound in aqueous solutions. Both hydrolysis and intramolecular cyclization will proceed at a faster rate at elevated temperatures. Therefore, it is recommended to store aqueous solutions of this compound at low temperatures (e.g., 2-8 °C) and to minimize exposure to high temperatures during experiments.

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

A5: To maximize the shelf-life of aqueous solutions, they should be:

  • Stored at a low temperature (2-8 °C).

  • Protected from light.

  • Preferably buffered at a slightly acidic pH (e.g., pH 4-6) if compatible with the intended application.

  • Prepared fresh whenever possible, especially for highly sensitive experiments.

Q6: What analytical methods can be used to assess the stability of this compound?

A6: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, can be developed to separate and quantify this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable technique, particularly for identifying volatile degradation products like thietane.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are provided for illustrative purposes to guide researchers in how to present such data from their own stability studies.

Table 1: Illustrative pH-Dependent Degradation of this compound at 25 °C

pHHalf-life (t½) (hours)Primary Degradation Product(s)
4.0> 1683-Mercapto-1-propanol
7.0723-Mercapto-1-propanol, Thietane
9.012Thietane, 3-Mercapto-1-propanol

Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 7.0

Temperature (°C)Half-life (t½) (hours)
4> 336
2572
4024

Experimental Protocols

Protocol 1: General Procedure for a Stability Study of this compound in Aqueous Buffers

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Preparation of Study Samples: Spike the buffer solutions with the stock solution to achieve the desired final concentration of this compound. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.

  • Incubation: Aliquot the study samples into separate vials and incubate them at controlled temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • Sampling: At predetermined time points, withdraw an aliquot from each sample.

  • Sample Analysis: Immediately analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of remaining this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition and determine the degradation kinetics and half-life.

Visualizations

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization (favored at neutral/basic pH) A This compound Cl-(CH2)3-SH B 3-Mercapto-1-propanol HO-(CH2)3-SH A->B + H2O - HCl C Thietane (CH2)3S A->C - HCl Experimental Workflow for Stability Testing prep Prepare Aqueous Buffers (Varying pH) spike Spike Buffers with Stock Solution prep->spike stock Prepare this compound Stock Solution stock->spike incubate Incubate Samples (Controlled Temperature) spike->incubate sample Collect Aliquots at Time Points incubate->sample analyze Analyze by HPLC/GC-MS sample->analyze data Determine Degradation Rate and Half-life analyze->data Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_sol Check Solution Age and Storage start->check_sol old_sol Solution is old or improperly stored check_sol->old_sol Yes check_cond Review Experimental Conditions (pH, Temp) check_sol->check_cond No fresh_sol Prepare Fresh Solution old_sol->fresh_sol optimize Optimize Protocol and Use Fresh Solutions fresh_sol->optimize harsh_cond Harsh Conditions (High pH or Temp) check_cond->harsh_cond Yes check_purity Analyze for Degradation Products check_cond->check_purity No adjust_cond Modify Protocol: Lower pH/Temp harsh_cond->adjust_cond adjust_cond->optimize degraded Degradation Confirmed check_purity->degraded Yes degraded->optimize

Removal of unreacted 3-Chloro-1-propanethiol from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted 3-chloro-1-propanethiol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key data is summarized in the table below. Its solubility in both water and common organic solvents, along with its relatively high boiling point, requires careful consideration during workup procedures.[1]

PropertyValueReference(s)
CAS Number 17481-19-5[2]
Molecular Formula C₃H₇ClS[2][3]
Molecular Weight 110.61 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 145.5 °C (at 760 mmHg)
Density 1.136 g/mL (at 25 °C)
Solubility Soluble in water, ethanol, and ether[1]
Flash Point 43 °C (109.4 °F) - closed cup

Q2: My product is sensitive to strong bases. Can I still use an extractive workup to remove this compound?

A2: Yes, but you must avoid strong bases like sodium hydroxide. While a basic wash is a common method for removing thiols by converting them to their more water-soluble thiolate salts, this approach is incompatible with base-sensitive functional groups (e.g., esters, amides).[4] In such cases, consider a milder basic wash with aqueous sodium bicarbonate (NaHCO₃). Alternatively, other non-extractive methods like chromatography or distillation should be prioritized.

Q3: Is distillation a viable method for removing this compound?

A3: Distillation is a viable method if your desired product has a significantly different boiling point from this compound (b.p. 145.5 °C). If your product has a much higher boiling point or is a non-volatile solid, vacuum distillation can effectively remove the unreacted thiol. Conversely, if your product is much more volatile, it can be distilled away from the thiol. Fractional distillation may be required if the boiling points are close.

Q4: What type of chromatography is effective for separating this compound?

A4: Standard silica (B1680970) gel flash column chromatography is a reliable method for removing this compound. Due to its moderate polarity, a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective. The separation can be monitored by thin-layer chromatography (TLC), and the thiol can be visualized using a potassium permanganate (B83412) stain.

Q5: Are there any chemical methods to quench or "scavenge" residual this compound?

A5: Yes, unreacted thiol can be chemically converted into a different species that is easier to remove.

  • Oxidation: Adding a mild oxidizing agent, such as a dilute solution of iodine or potassium bromate, can convert the thiol to its corresponding disulfide.[4] Disulfides are often less volatile and have different polarity, facilitating removal by chromatography or distillation.

  • Alkylation: The thiol can be alkylated with a reagent like sodium chloroacetate. This reaction forms a water-soluble carboxylate salt after a bicarbonate wash, which can be easily removed in the aqueous phase.[4]

  • Thiol Scavenger Resins: Commercially available scavenger resins (e.g., polymer-bound maleimides or iodoacetamides) can be added to the reaction mixture. The resin selectively binds to the thiol, and the solid resin-bound thiol is then simply removed by filtration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Emulsion forms during aqueous extraction. 1. The reaction was performed in a water-miscible solvent like THF or dioxane. 2. High concentration of polar species.1. Before workup, remove the water-miscible solvent by rotary evaporation.[5] 2. Dilute the organic layer significantly with the extraction solvent. 3. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is lost during aqueous wash. 1. The desired product has significant water solubility. 2. The pH of the aqueous layer is causing the product to partition out of the organic phase.1. Minimize the number of aqueous washes. 2. Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover the lost product. 3. Use an alternative purification method like distillation or chromatography.
This compound co-elutes with the product during column chromatography. 1. The polarity of the product and the thiol are too similar. 2. The chosen eluent system is not optimal.1. Change the solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). 2. Chemically modify the thiol before chromatography using one of the scavenger methods described in the FAQs (e.g., oxidation to the disulfide).
Residual thiol odor remains after purification. Thiols have extremely low odor thresholds and even trace amounts can be detected.1. Pass the purified product through a plug of activated charcoal dissolved in a suitable solvent. 2. Co-evaporate the product with a high-boiling, non-reactive solvent (if applicable) under high vacuum. 3. For base-stable compounds, a final wash with a dilute bleach (sodium hypochlorite) solution can oxidize and neutralize trace thiols.

Experimental Protocols & Visualizations

Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the most appropriate purification strategy based on the properties of the desired product.

G cluster_wash Extractive Workup cluster_distill Distillation cluster_chrom Chromatography A Start: Reaction Mixture containing this compound B Is the Product Base-Stable? A->B A->B C Perform Basic Wash (e.g., 1M NaOH) B->C Yes B->C D Is the Product Thermally Stable & Non-Volatile? B->D No B->D C->D C->D E Perform Vacuum Distillation D->E Yes D->E F Use Flash Column Chromatography D->F No D->F H Is the Product Thermally Stable & Volatile? G Product Isolated E->G E->G F->G F->G H->F No H->F I Perform Simple/Fractional Distillation H->I Yes H->I I->G I->G J Consider Mild Basic Wash (NaHCO₃) or Scavenger Resin J->H J->H

Caption: Decision tree for selecting a purification method.

Protocol 1: Extractive Workup with a Mild Base (for Base-Sensitive Products)
  • Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), concentrate the reaction mixture in vacuo using a rotary evaporator to remove the bulk of the solvent.[5]

  • Dilution: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use a volume that is approximately 10-20 times the volume of the crude material.

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-5) one more time.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture in vacuo. Dissolve a small amount of the crude oil/solid in the column eluent and spot it on a TLC plate to determine an appropriate solvent system. A typical starting point is 10% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Loading: Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column. Alternatively, dissolve the crude material in a minimal amount of the eluent and load it directly.

  • Elution: Add the eluent to the top of the column and apply positive pressure. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate to visualize both the product and the thiol.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

General Experimental Workflow Visualization

G A Crude Reaction Mixture B Step 1: Pre-Purification Workup (e.g., Aqueous Wash, Filtration) A->B C Step 2: Primary Purification (Distillation or Chromatography) B->C D Is Product Pure? (Check by NMR, GC, etc.) C->D E Final Product D->E Yes F Step 3: Secondary Purification (e.g., Recrystallization, Scavenger Resin) D->F No F->C

Caption: General workflow for product purification.

References

Technical Support Center: Optimizing Nanoparticle Capping with 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to enhance the efficiency of nanoparticle capping with 3-Chloro-1-propanethiol. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and optimized reaction parameters to address common challenges encountered during nanoparticle functionalization.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the nanoparticle capping process with this compound.

Issue 1: Immediate Nanoparticle Aggregation Upon Ligand Addition

  • Observation: A rapid change in the color of the nanoparticle solution (e.g., from red to blue/purple for gold nanoparticles) and/or the formation of visible precipitates immediately after adding this compound.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Ligand Concentration Reduce the initial concentration of this compound. A high concentration can lead to rapid and uncontrolled displacement of the original stabilizing ligands, causing instability. It is advisable to titrate the thiol into the nanoparticle solution slowly while vigorously stirring to monitor for any signs of aggregation.
Suboptimal pH The pH of the solution significantly influences the surface charge of both the nanoparticles and the thiol. For gold nanoparticles, a slightly acidic to neutral pH is generally preferred for thiol binding. Adjust the pH of the nanoparticle solution before adding the capping agent to ensure electrostatic repulsion is maintained.
Rapid Reaction Kinetics To slow down the rate of ligand exchange and prevent immediate aggregation, consider performing the reaction at a lower temperature (e.g., 4°C).

Logical Workflow for Troubleshooting Aggregation

start Start: Nanoparticle Aggregation Observed check_concentration Is the this compound concentration optimized? start->check_concentration adjust_concentration Reduce ligand concentration and add dropwise with stirring. check_concentration->adjust_concentration No check_ph Is the solution pH appropriate for nanoparticle stability? check_concentration->check_ph Yes adjust_concentration->check_ph adjust_ph Adjust pH to maintain electrostatic repulsion. check_ph->adjust_ph No check_temp Is the reaction temperature too high? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Lower the reaction temperature (e.g., 4°C). check_temp->adjust_temp No end_fail Further Optimization Needed check_temp->end_fail Yes end_success Problem Resolved: Stable Capped Nanoparticles adjust_temp->end_success end_fail->start

Caption: Troubleshooting workflow for nanoparticle aggregation.

Issue 2: Inefficient or Incomplete Capping

  • Observation: Characterization techniques (e.g., FTIR, XPS) indicate low surface coverage of this compound, or the nanoparticles exhibit poor stability in subsequent applications.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Ligand Concentration Increase the molar ratio of this compound to the nanoparticles. A higher excess of the thiol can drive the ligand exchange reaction to completion.
Short Reaction Time The formation of a stable thiol monolayer can be a slow process. Extend the reaction time, allowing the mixture to stir for 12-24 hours to ensure complete surface coverage.[1]
Oxidation of Thiol The thiol group of this compound can oxidize to form disulfides, which are less reactive towards the nanoparticle surface. To minimize this, degas all solutions to remove dissolved oxygen.
Steric Hindrance If the initial capping agent on the nanoparticles is particularly bulky, it may sterically hinder the access of this compound to the surface. Consider a multi-step ligand exchange or adjusting the solvent to improve accessibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to nanoparticles?

A: The optimal molar ratio can vary depending on the nanoparticle size, material, and initial ligand. A common starting point for thiol-based capping is a significant molar excess of the thiol. For dithiols, ratios from 100:1 to 10,000:1 (thiol:nanoparticles) are often used.[1] It is recommended to start with a lower ratio (e.g., 1000:1) and increase it if capping is incomplete.

Q2: How does pH affect the capping efficiency?

A: The pH of the solution is critical. The thiol group (-SH) needs to be available to bind to the nanoparticle surface. In highly basic conditions, the thiol can be deprotonated to a thiolate (-S⁻), which can alter its reactivity. For gold nanoparticles, a slightly acidic to neutral pH is generally preferred for efficient thiol binding.[1]

Q3: What is a typical reaction time and temperature for this capping process?

A: A common protocol involves reacting the nanoparticles with the thiol solution for 12-24 hours at room temperature with gentle stirring to allow for complete ligand exchange.[1] If aggregation is an issue, the temperature can be lowered to 4°C to slow down the reaction kinetics.

Q4: How can I confirm that the capping with this compound was successful?

A: Several characterization techniques can be employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the this compound on the nanoparticle surface.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of chlorine and sulfur on the nanoparticle surface.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles and assess their colloidal stability post-capping.

  • Zeta Potential Measurement: To determine the surface charge of the functionalized nanoparticles, which can indicate successful ligand exchange.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles and ensure they have not aggregated.

Q5: My nanoparticles aggregate during the purification/washing steps after capping. What should I do?

A: Aggregation during purification can occur if the capping is incomplete or if the resuspension buffer is inappropriate. Ensure that the washing steps are not too harsh (e.g., use appropriate centrifugation speeds) and that the final resuspension buffer is suitable for maintaining the stability of the newly capped nanoparticles. It may also be beneficial to add a small amount of a stabilizing agent to the washing buffer.

Experimental Protocols

This section provides a detailed methodology for capping pre-synthesized nanoparticles with this compound via a ligand exchange reaction. This protocol is adapted from established methods for similar thiol-containing ligands.

Protocol: Ligand Exchange for Capping Nanoparticles with this compound

Materials:

  • Pre-synthesized nanoparticle solution (e.g., citrate-capped gold nanoparticles)

  • This compound

  • Ethanol (B145695) (or another suitable solvent in which the nanoparticles are stable)

  • Deionized water

  • pH meter and solutions for pH adjustment (e.g., dilute HCl or NaOH)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in ethanol (e.g., 10 mM).

    • Ensure the nanoparticle solution is at the desired concentration.

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the nanoparticle solution.

    • If necessary, adjust the pH to a slightly acidic or neutral range (e.g., pH 6-7) using dilute HCl or NaOH.

  • Ligand Exchange Reaction:

    • While vigorously stirring the nanoparticle solution, slowly add the this compound solution dropwise. A typical starting molar ratio is 1000:1 (thiol:nanoparticles).

    • Allow the reaction mixture to stir gently at room temperature for 12-24 hours. To minimize thiol oxidation, this can be done under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Transfer the reaction mixture to centrifuge tubes.

    • Centrifuge the solution to pellet the functionalized nanoparticles. The required speed and duration will depend on the size and density of the nanoparticles.

    • Carefully remove the supernatant, which contains the excess unbound thiol and displaced original ligands.

    • Resuspend the nanoparticle pellet in fresh ethanol (or a suitable buffer). Sonication may be required to fully redisperse the nanoparticles.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the purified, capped nanoparticles in a suitable solvent or buffer for your downstream application.

    • Store the functionalized nanoparticles at 4°C.

Experimental Workflow Diagram

prep_solutions 1. Prepare Nanoparticle and this compound Solutions adjust_ph 2. Adjust pH of Nanoparticle Solution prep_solutions->adjust_ph ligand_exchange 3. Add Thiol Solution Dropwise and React for 12-24h adjust_ph->ligand_exchange purification 4. Purify by Repeated Centrifugation and Resuspension ligand_exchange->purification characterization 5. Characterize Capped Nanoparticles (FTIR, DLS, TEM) purification->characterization storage 6. Resuspend in Final Buffer and Store at 4°C characterization->storage

References

Degradation pathways of 3-Chloro-1-propanethiol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-propanethiol. The information is based on established chemical principles of thiol and alkyl halide reactivity, as direct experimental data on the degradation pathways of this specific molecule is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses two key functional groups: a thiol (-SH) and a primary alkyl chloride (-Cl). The thiol group is susceptible to oxidation, while the alkyl chloride is prone to nucleophilic substitution and elimination reactions. The interplay of these groups dictates the compound's stability under various experimental conditions.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the reactivity of its functional groups, this compound is expected to degrade via the following pathways:

  • Oxidation of the Thiol Group: The thiol group can be oxidized to form a disulfide, and under stronger oxidizing conditions, it can be further oxidized to sulfenic acid, sulfinic acid, and ultimately sulfonic acid. This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of metal ions, or by various oxidizing agents.[1][2][3][4]

  • Hydrolysis of the Alkyl Chloride: The carbon-chlorine bond can undergo hydrolysis to replace the chlorine atom with a hydroxyl group, forming 3-mercapto-1-propanol. This reaction is a nucleophilic substitution and can be accelerated under acidic or basic conditions.[5][6][7]

  • Nucleophilic Substitution: The chlorine atom can be displaced by other nucleophiles present in the reaction mixture, leading to a variety of substitution products.[8][9]

  • Dehydrohalogenation: Under basic conditions, an elimination reaction can occur, removing a proton and the chloride ion to form allyl mercaptan.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo fragmentation through the cleavage of C-S, C-C, and C-Cl bonds.[10][11]

  • Photodegradation: Exposure to UV light may induce degradation, likely through photo-oxidative pathways.[12][13][14]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions: In acidic media, the hydrolysis of the alkyl chloride to an alcohol may be facilitated.[5]

  • Neutral to Alkaline Conditions: In neutral and particularly in alkaline solutions, the thiol group is more susceptible to oxidation to a disulfide.[15] The thiolate anion (RS-), which is more prevalent at higher pH, is more readily oxidized than the neutral thiol (RSH).[2] Alkaline conditions also favor dehydrohalogenation (elimination) reactions.

Q4: What are common signs of this compound degradation in my sample?

A4: Degradation can be indicated by:

  • Changes in the physical appearance of the sample, such as color change or precipitate formation.

  • The appearance of new peaks and a decrease in the parent compound peak in chromatographic analyses (e.g., HPLC, GC).

  • Shifts in pH of the solution.

  • Changes in spectroscopic profiles (e.g., UV-Vis, IR, NMR).

Troubleshooting Guides

Issue 1: Rapid loss of this compound in my aqueous solution.

Potential Cause Troubleshooting Step
Oxidation of the thiol group Degas solvents to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon). Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Hydrolysis of the alkyl chloride If possible, perform the experiment at a neutral pH. Avoid high temperatures which can accelerate hydrolysis.
High pH causing oxidation and/or elimination Buffer the solution to a lower pH if the experimental conditions allow. Thiol stability is generally better at slightly acidic pH.[16]

Issue 2: Appearance of unexpected peaks in my chromatogram.

Potential Cause Troubleshooting Step
Disulfide formation An additional peak with a higher molecular weight might correspond to the disulfide dimer. This can be confirmed by mass spectrometry.
Hydrolysis product A more polar peak could be the hydrolysis product, 3-mercapto-1-propanol. Compare the retention time with a standard if available.
Solvent or buffer interaction Ensure that the solvent and buffer components are not reacting with the compound. For example, nucleophilic buffer components could displace the chloride.
Contamination Verify the purity of the starting material and solvents.[17]

Issue 3: Inconsistent results between experimental runs.

Potential Cause Troubleshooting Step
Variability in oxygen exposure Standardize the procedure for solvent degassing and handling under an inert atmosphere.
Light exposure Protect the sample from light, especially UV radiation, by using amber vials or covering the reaction vessel with aluminum foil.[18]
Temperature fluctuations Use a temperature-controlled environment for your experiments.[18]
Inconsistent storage Store stock solutions and samples consistently at low temperatures (e.g., -20°C) and protected from light and air.[19][20]

Hypothetical Quantitative Data

Table 1: Hypothetical Half-life of this compound under Various Conditions.

ConditionTemperature (°C)pHAtmosphereHalf-life (hours)
Aqueous Buffer255.0Air120
Aqueous Buffer257.4Air48
Aqueous Buffer259.0Air12
Aqueous Buffer257.4Nitrogen240
Aqueous Buffer with 1 mM H₂O₂257.4Air8
Aqueous Buffer with 1 mM EDTA257.4Air96

Table 2: Hypothetical Product Distribution after 24 hours in Aqueous Solution (pH 7.4, 25°C, Air).

Degradation ProductStructureExpected Yield (%)
3,3'-Disulfanediylbis(propane-1-ol)HO-(CH₂)₃-S-S-(CH₂)₃-OH40
3-Mercapto-1-propanolHS-(CH₂)₃-OH25
Propane-1-sulfonic acid, 3-chloro-Cl-(CH₂)₃-SO₃H15
Unchanged this compoundCl-(CH₂)₃-SH20

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Degradation of this compound by RP-HPLC.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like acetonitrile (B52724) or methanol.

  • Reaction Setup: In a temperature-controlled vial, add the desired buffer solution. If studying the effect of additives (e.g., oxidizing agents, metal ions), add them to the buffer.

  • Initiation of Degradation Study: Spike the reaction vial with the stock solution of this compound to achieve the final desired concentration (e.g., 100 µM).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching (if necessary): To stop further degradation, the reaction can be quenched, for example, by acidification (e.g., adding a small amount of formic acid) if the degradation is base-catalyzed.

  • HPLC Analysis: Analyze the samples immediately using a reverse-phase HPLC system with a C18 column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 210-230 nm), or use a mass spectrometer for identification.

  • Data Analysis: Plot the peak area of this compound against time to determine the degradation rate. Identify degradation products by their retention times and, if using MS detection, their mass-to-charge ratios.

Protocol 2: Spectrophotometric Assay for Thiol Group Quantification (Ellman's Reagent).

This method can be used to monitor the disappearance of the free thiol group.

  • Reagent Preparation:

    • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).

    • Prepare your this compound samples in the same buffer at various time points of your degradation study.

  • Assay Procedure:

    • In a 96-well plate or a cuvette, add a known volume of your sample.

    • Add the DTNB solution.

    • Allow the reaction to proceed for a few minutes at room temperature.

  • Measurement: Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of free thiol groups.

  • Quantification: Use a standard curve prepared with a known thiol, such as cysteine or glutathione, to quantify the thiol concentration in your samples.

Visualizations

Degradation_Pathways This compound This compound Disulfide 3,3'-Disulfanediylbis(propane-1-chloride) This compound->Disulfide Oxidation (O2, metal ions) Mercapto_Propanol 3-Mercapto-1-propanol This compound->Mercapto_Propanol Hydrolysis (H2O) Allyl_Mercaptan Allyl mercaptan This compound->Allyl_Mercaptan Dehydrohalogenation (Base) Sulfenic_Acid 3-Chloropropane-1-sulfenic acid Disulfide->Sulfenic_Acid Further Oxidation Sulfinic_Acid 3-Chloropropane-1-sulfinic acid Sulfenic_Acid->Sulfinic_Acid Oxidation Sulfonic_Acid 3-Chloropropane-1-sulfonic acid Sulfinic_Acid->Sulfonic_Acid Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Degradation Study cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Initiate Initiate Reaction Stock_Solution->Initiate Reaction_Mixture Prepare Reaction Mixture (Buffer +/- Additives) Reaction_Mixture->Initiate Sampling Time-Point Sampling Initiate->Sampling Quench Quench Reaction (optional) Sampling->Quench HPLC_Analysis RP-HPLC-UV/MS Analysis Quench->HPLC_Analysis Data_Analysis Data Analysis and Product Identification HPLC_Analysis->Data_Analysis Troubleshooting_Logic node_action node_action node_cause node_cause Start Inconsistent Results? Check_O2 Consistent O2 exclusion? Start->Check_O2 Check_Light Consistent light protection? Check_O2->Check_Light Yes Action_Inert Standardize inert atmosphere procedure Check_O2->Action_Inert No Check_Temp Consistent temperature control? Check_Light->Check_Temp Yes Action_Light Use amber vials or foil Check_Light->Action_Light No Check_Storage Consistent sample storage? Check_Temp->Check_Storage Yes Action_Temp Use temp-controlled equipment Check_Temp->Action_Temp No Action_Storage Standardize storage protocol (-20°C, dark) Check_Storage->Action_Storage No Cause_O2 Variable Oxidation Action_Inert->Cause_O2 Cause_Light Photodegradation Action_Light->Cause_Light Cause_Temp Variable reaction rates Action_Temp->Cause_Temp Cause_Storage Degradation during storage Action_Storage->Cause_Storage

References

Technical Support Center: Mitigating Odor Issues with 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-propanethiol. Adherence to these guidelines is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining a pleasant and safe working environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have a strong odor?

This compound is a sulfur-containing organic compound with the chemical formula C₃H₇ClS.[1] Like other thiols (also known as mercaptans), it is characterized by a strong, unpleasant odor. While some sources may describe the odor as "mild," this is often misleading as thiols are known for their potent smell, detectable by the human nose at extremely low concentrations, sometimes in the parts per billion (ppb) range.[1] The high volatility of this compound allows its odor to spread quickly.

Q2: What are the primary safety concerns associated with this compound exposure?

The primary hazard of this compound is irritation to the eyes, skin, and respiratory system. Inhalation can cause headaches and nausea. Due to its potent smell, even at concentrations not considered toxicologically significant, it can cause discomfort and alarm, potentially leading to the evacuation of a laboratory or building. It is also a flammable liquid.

Q3: What immediate steps should I take if I smell a strong thiol odor in the lab?

If a strong, unexpected thiol odor is detected, it is crucial to first ensure your immediate safety and then identify and contain the source.

  • Ensure Personal Safety: If the odor is overwhelming, evacuate the immediate area and notify your lab supervisor or safety officer.

  • Work in a Ventilated Area: If the odor is localized and you are attempting to identify the source, ensure you are working within a certified chemical fume hood with the sash at the lowest practical height.[2]

  • Check for Spills: Carefully inspect your work area, including the fume hood, for any spills or drips.

  • Inspect Equipment: Check all equipment that has been in contact with this compound for proper cleaning and decontamination.

  • Verify Waste Containers: Ensure all waste containers are properly sealed and stored.

Troubleshooting Guide: Persistent Thiol Odor

This guide will help you identify and resolve the source of persistent this compound odor in your laboratory.

Problem Possible Cause Solution
Odor in the general lab area, outside the fume hood. Small spills or drips may have occurred during transfer.Always conduct all transfers of this compound deep within a chemical fume hood using appropriate techniques like a syringe or cannula. Never pour or pipette in the open lab.[2] Clean any suspected spill areas immediately with a bleach solution.
Contaminated personal protective equipment (PPE) removed outside the fume hood.Dispose of contaminated gloves and other disposable PPE in a sealed plastic bag before placing them in a designated hazardous waste container within the fume hood.[3]
Odor persists even when working exclusively in the fume hood. Inadequate fume hood performance.Verify that your chemical fume hood is certified and functioning correctly. Check the airflow monitor. Do not work with volatile thiols if the fume hood is not performing to specification.
Contaminated equipment within the fume hood.All glassware, stir bars, and other equipment must be decontaminated immediately after use. Soaking in a bleach bath is a highly effective method.[4]
Improperly managed waste.Ensure all liquid and solid waste containing this compound is stored in clearly labeled, tightly sealed containers.[3]
Odor is noticeable when using a rotary evaporator or vacuum pump. Thiol vapors are being exhausted into the lab from the vacuum system.The exhaust from rotary evaporators and vacuum pumps must be passed through a trap. A bleach trap or a cold trap is essential to capture volatile thiols before they enter the vacuum line or are released into the atmosphere.[2]

Quantitative Data on Odor Mitigation

The following tables provide quantitative data to aid in the selection and application of odor mitigation strategies.

Table 1: Effectiveness of Activated Carbon in Propanethiol Adsorption

AdsorbentModificationPropanethiol Retention CapacityReference
Activated CarbonUntreatedBaseline[5]
Activated CarbonTreated with 0.25 M CuOHighest retention of propanethiol[5]

Note: The study suggests that the retention capacity is dependent on the number of oxygenated groups on the activated carbon surface.[5]

Table 2: Recommended Concentrations for Bleach (Sodium Hypochlorite) Neutralization

ApplicationRecommended Bleach ConcentrationContact TimeReference
Decontamination of Glassware (Bleach Bath)1:1 mixture of commercial bleach and waterAt least overnight (~14 hours)[4]
Neutralization of Liquid Waste (General)1:10 dilution of household bleach (final concentration of ~0.5% or 5000 ppm)Minimum 20 minutes[6]
Neutralization of Liquid Waste (High Organic Load)1:5 dilution of household bleach (final concentration of ~1% or 10000 ppm)Minimum 20 minutes[6]
Bleach Trap for Vacuum Lines/ExhaustCommercial grade bleach (undiluted)Continuous as vapor passes through[4]

Experimental Protocols

Protocol 1: Decontamination of Glassware Using a Bleach Bath

Objective: To effectively neutralize residual this compound on laboratory glassware to prevent lingering odors.

Materials:

  • Plastic container or bucket (large enough to fully submerge glassware)

  • Commercial household bleach (typically 5-6% sodium hypochlorite)

  • Water

  • Contaminated glassware (e.g., flasks, beakers, stir bars)

  • Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat

Procedure:

  • Prepare the Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a 1:1 mixture of commercial bleach and water.[4]

  • Submerge Glassware: Immediately after use, place all contaminated glassware into the bleach bath. Ensure the glassware is completely submerged.[4]

  • Soaking: Allow the glassware to soak for at least 14 hours (overnight is recommended) to ensure complete oxidation of the thiol.[4]

  • Rinsing: After soaking, carefully remove the glassware from the bleach bath and rinse thoroughly with water.

  • Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.

  • Bleach Bath Maintenance: The bleach bath can be reused, but should be replaced if a strong odor is detected from the bath itself, or if a significant amount of solid precipitate forms.[4]

Protocol 2: Setting Up a Bleach Trap for Vacuum Applications

Objective: To prevent the release of volatile this compound into the laboratory environment from a vacuum source (e.g., rotary evaporator, vacuum manifold).

Materials:

  • Gas washing bottle or bubbler

  • Commercial household bleach

  • Tubing compatible with your vacuum setup

  • Clamps to secure the apparatus

Procedure:

  • Assemble the Trap: Fill a gas washing bottle or bubbler approximately halfway with undiluted commercial-grade bleach.[3]

  • Connect to the System: Connect the inlet of the gas washing bottle to the exhaust of your reaction or rotary evaporator using appropriate tubing.

  • Vent to Fume Hood: Ensure the outlet of the gas washing bottle is directed towards the back of the fume hood.[4]

  • Secure the Apparatus: Clamp the bleach trap securely in place to prevent it from tipping over during operation.

  • Monitor Gas Flow: When in use, the flow rate of gas through the trap should be gentle, resulting in approximately 1-2 bubbles per second.[4] A vigorous flow can cause the bleach to splash and reduce the contact time for effective neutralization.

  • Optional Secondary Trap: For reactions with significant off-gassing, a secondary empty trap can be placed between the reaction vessel and the bleach trap to prevent any backflow of bleach into the reaction.[2]

Visualizations

TroubleshootingWorkflow start Persistent Thiol Odor Detected check_location Is the odor in the general lab or localized to the fume hood? start->check_location general_lab Odor in General Lab check_location->general_lab General Lab fume_hood Odor Localized to Fume Hood check_location->fume_hood Fume Hood spill_check Action: Inspect for spills outside the hood. Clean with bleach solution. general_lab->spill_check ppe_check Action: Review PPE disposal procedures. Dispose of contaminated items in a sealed bag inside the hood. spill_check->ppe_check resolved Odor Issue Resolved ppe_check->resolved hood_perf Action: Verify fume hood performance. Check airflow monitor. fume_hood->hood_perf equip_decon Action: Decontaminate all equipment immediately after use. Use bleach bath protocol. hood_perf->equip_decon waste_check Action: Ensure all waste containers are tightly sealed. equip_decon->waste_check vacuum_odor Is the odor associated with vacuum use (e.g., rotovap)? waste_check->vacuum_odor setup_trap Action: Install a bleach or cold trap on the vacuum line exhaust. vacuum_odor->setup_trap Yes vacuum_odor->resolved No setup_trap->resolved

Caption: Troubleshooting workflow for mitigating this compound odor.

References

Validation & Comparative

Comparative Guide to the Quantification of 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Chloro-1-propanethiol, a reactive sulfur-containing compound, is critical in various fields, including pharmaceutical development, environmental analysis, and industrial process monitoring. Due to its volatility and the reactivity of the thiol group, direct analysis can be challenging. This guide provides a comparative overview of two robust analytical strategies leveraging derivatization followed by chromatographic separation and mass spectrometric detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison

The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.

ParameterGC-MS with PFBBr DerivatizationLC-MS/MS with DTDP Derivatization
Principle Derivatization of the thiol group with pentafluorobenzyl bromide (PFBBr) to form a less polar, more volatile, and highly electron-capturing derivative suitable for GC-MS analysis.Derivatization of the thiol group via disulfide exchange with 4,4'-dithiodipyridine (DTDP) to form a stable, ionizable derivative for LC-MS/MS analysis.
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), preferably with a negative chemical ionization (NCI) source for higher sensitivity, although electron ionization (EI) can be used.Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Sample Throughput Moderate; derivatization and extraction steps can be time-consuming.High; derivatization is rapid and can be performed directly in the sample matrix prior to a simple solid-phase extraction (SPE) cleanup.[1]
Estimated Limit of Quantification (LOQ) Low ng/L to µg/L range. For some thiols, LOQs in the range of 1-20 ng/L have been reported.[2]Low ng/L range. For some volatile thiols, LOQs as low as 0.003 µg/L have been achieved.
Selectivity High, especially when using selected ion monitoring (SIM) or tandem MS (GC-MS/MS).Very high, due to the specificity of the MRM transitions in tandem mass spectrometry.
Matrix Effects Can be significant, often requiring matrix-matched calibration or the use of a stable isotope-labeled internal standard.Can be mitigated with a stable isotope-labeled internal standard and appropriate sample cleanup like SPE.[1]
Advantages - Excellent chromatographic resolution for volatile compounds. - High sensitivity with NCI-MS. - PFBBr derivatives are thermally stable.[3]- Rapid and efficient derivatization at ambient temperature. - High specificity and sensitivity with MRM. - Suitable for less volatile or thermally labile compounds.
Disadvantages - Derivatization can be complex and may require elevated temperatures. - PFBBr is a toxic reagent.[4] - Potential for analyte loss during sample preparation and injection.- Requires access to LC-MS/MS instrumentation. - Potential for ion suppression or enhancement from matrix components.

Experimental Workflows and Protocols

The following sections provide detailed experimental protocols for the two proposed methods for quantifying this compound. These are generalized procedures and may require optimization for specific sample matrices and instrumentation.

General Experimental Workflow

G General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection & Storage InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Derivatization Derivatization InternalStandard->Derivatization ExtractionCleanup Extraction / Cleanup (e.g., LLE, SPE) Derivatization->ExtractionCleanup Chromatography Chromatographic Separation (GC or LC) ExtractionCleanup->Chromatography MassSpectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpectrometry PeakIntegration Peak Integration MassSpectrometry->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Caption: General experimental workflow for the quantification of this compound.

Method 1: GC-MS with Pentafluorobenzyl Bromide (PFBBr) Derivatization

This method is based on the alkylation of the thiol group with PFBBr to form a stable, volatile derivative that can be readily analyzed by GC-MS.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone)

  • Base catalyst (e.g., potassium carbonate or a suitable organic base)

  • Organic solvent for extraction (e.g., hexane (B92381), dichloromethane)

  • Anhydrous sodium sulfate

  • High-purity water

  • Sample matrix

2. Derivatization and Extraction:

  • To 10 mL of the aqueous sample (or a suitable dilution in water), add an appropriate amount of a stable isotope-labeled internal standard.

  • Add a base catalyst to adjust the pH to basic conditions (e.g., pH 9-10), which facilitates the deprotonation of the thiol.

  • Add 100 µL of the PFBBr solution.

  • Vortex the mixture and incubate at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes) to complete the derivatization reaction. The reaction converts the thiol to a more volatile pentafluorobenzyl derivative.[4]

  • After cooling to room temperature, perform a liquid-liquid extraction (LLE) with a suitable organic solvent like hexane (e.g., 2 x 2 mL).

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injection: 1 µL, splitless mode at 250 °C.

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5973N MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). The characteristic fragment ion for PFBBr derivatives is often the pentafluorobenzyl cation at m/z 181 in EI mode.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound and the internal standard.

Derivatization Reaction with PFBBr

G PFBBr Derivatization of this compound Thiol Cl-(CH₂)₃-SH (this compound) Derivative Cl-(CH₂)₃-S-CH₂C₆F₅ (PFB-derivative) Thiol->Derivative + PFBBr C₆F₅CH₂Br (Pentafluorobenzyl bromide) PFBBr->Derivative Base Base Base->Thiol Deprotonation HBr + HBr

Caption: Reaction of this compound with PFBBr.

Method 2: LC-MS/MS with 4,4'-Dithiodipyridine (DTDP) Derivatization

This method involves the derivatization of this compound with DTDP, followed by solid-phase extraction (SPE) for sample cleanup and concentration, and subsequent analysis by LC-MS/MS.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard

  • 4,4'-dithiodipyridine (DTDP) solution (e.g., 10 mM in a suitable solvent like acetonitrile)

  • EDTA solution (e.g., 100 mM) to prevent thiol oxidation.[1]

  • Formic acid

  • Acetonitrile (B52724) (LC-MS grade)

  • High-purity water (LC-MS grade)

  • SPE cartridges (e.g., C18 or polymeric)

  • Sample matrix

2. Derivatization and SPE Cleanup:

  • To 10 mL of the sample, add an appropriate amount of a stable isotope-labeled internal standard and 100 µL of EDTA solution.

  • Add 100 µL of the DTDP solution and vortex. The derivatization reaction is typically rapid at room temperature.[6] DTDP reacts with the thiol via disulfide exchange.[7]

  • Condition an SPE cartridge with methanol (B129727) followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the derivatized analyte with a small volume of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the DTDP-derivatized this compound and the internal standard.

DTDP Derivatization and SPE Workflow

G DTDP Derivatization and SPE Workflow cluster_derivatization Derivatization cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation Sample Sample + Internal Standard DTDP Add DTDP Solution Sample->DTDP React Vortex & React at RT DTDP->React Load Load Sample React->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Derivative Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for DTDP derivatization and solid-phase extraction.

References

Characterization of 3-Chloro-1-propanethiol-Modified Surfaces: A Comparative Guide Using XPS and AFM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Chloro-1-propanethiol-modified surfaces, leveraging X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) for characterization. While direct, comprehensive studies on this compound self-assembled monolayers (SAMs) are not extensively available in the reviewed literature, this document compiles relevant data from analogous short-chain and functionalized alkanethiols to offer a predictive comparison. This guide is intended to assist researchers in understanding the expected surface properties and in designing experiments for surface functionalization and analysis.

Introduction to Surface Modification with this compound

This compound is a bifunctional molecule capable of forming self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, through a strong sulfur-gold interaction. The terminal chloro group provides a reactive site for subsequent chemical modifications, making these surfaces valuable platforms for the immobilization of biomolecules, sensors, and in drug delivery systems. The quality, stability, and reactivity of these surfaces are critically dependent on the structure and integrity of the SAM, which can be meticulously evaluated using surface-sensitive techniques like XPS and AFM.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formation and characterization of high-quality SAMs.

Gold Substrate Preparation

A clean and smooth gold surface is essential for the formation of a well-ordered SAM. A common and effective procedure involves:

  • Solvent Cleaning: Substrates are sequentially sonicated in acetone, isopropanol, and deionized water (10-15 minutes each) to remove organic contaminants.

  • Drying: The cleaned substrates are dried under a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment or Piranha Etching (Caution): To remove residual organic impurities and create a hydrophilic surface, substrates can be treated with UV-ozone for 10-20 minutes. Alternatively, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for 5-10 minutes, followed by copious rinsing with deionized water and drying. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

Self-Assembled Monolayer Formation

The formation of the this compound SAM is achieved by immersing the clean gold substrate in a dilute solution of the thiol:

  • Solution Preparation: A 1-10 mM solution of this compound is prepared in a high-purity solvent, typically absolute ethanol.

  • Immersion: The gold substrate is immersed in the thiol solution for a period ranging from 12 to 24 hours at room temperature to ensure the formation of a well-ordered monolayer. The container should be sealed to prevent solvent evaporation and contamination.

  • Rinsing: After immersion, the substrate is thoroughly rinsed with the same solvent (ethanol) to remove non-chemisorbed molecules.

  • Drying: The functionalized substrate is then dried under a stream of nitrogen gas.

XPS and AFM Characterization
  • XPS Analysis: Performed under ultra-high vacuum conditions using a monochromatic Al Kα X-ray source. Survey scans are typically acquired to identify the elemental composition of the surface, followed by high-resolution scans of the relevant elemental regions (Au 4f, S 2p, C 1s, and Cl 2p).

  • AFM Imaging: Conducted in tapping mode in air using a silicon cantilever with a sharp tip. Topographic images are acquired to visualize the surface morphology and measure the root-mean-square (RMS) roughness.

Data Presentation: A Comparative Analysis

The following tables summarize expected quantitative data for this compound-modified surfaces in comparison to other common alkanethiol SAMs on gold. It is important to note that the data for this compound is inferred from studies on similar short-chain and halogenated thiols due to the absence of specific literature data.

Table 1: Comparative XPS Binding Energies (in eV) for Alkanethiol SAMs on Gold

Thiol ModifierS 2p₃/₂C 1s (Alkyl)Cl 2p₃/₂
This compound (Expected) ~162.0~285.0~200.0
1-Propanethiol~162.0~284.8N/A
1-Hexanethiol~162.1~285.0N/A
1-Octanethiol~162.0~285.0N/A

Note: The S 2p binding energy around 162 eV is characteristic of a thiolate species covalently bonded to the gold surface. The C 1s binding energy for the alkyl chain is consistently observed around 285.0 eV. The expected Cl 2p binding energy for a C-Cl bond is approximately 200.0 eV.

Table 2: Comparative AFM Morphological Data for Alkanethiol SAMs on Gold

Thiol ModifierExpected Surface MorphologyExpected RMS Roughness (nm)
This compound (Expected) Likely less ordered with potential for pinholes and defects due to short chain length.0.3 - 0.6
1-PropanethiolDisordered or liquid-like phase, less densely packed.0.3 - 0.5
1-HexanethiolMore ordered than shorter chains, but may still exhibit some defects.0.2 - 0.4
1-OctanethiolGenerally well-ordered, crystalline-like domains.0.1 - 0.3

Note: Shorter alkanethiol chains exhibit weaker van der Waals interactions, leading to less ordered monolayers with higher surface roughness compared to their longer-chain counterparts.

Mandatory Visualizations

The following diagrams illustrate the key processes and logical relationships in the characterization of this compound-modified surfaces.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Solvent_Cleaning Solvent Cleaning Drying_1 Drying (N2) Solvent_Cleaning->Drying_1 UV_Ozone UV-Ozone/Piranha Drying_1->UV_Ozone Immersion Immersion in This compound UV_Ozone->Immersion Rinsing Rinsing Immersion->Rinsing Drying_2 Drying (N2) Rinsing->Drying_2 XPS XPS Analysis Drying_2->XPS AFM AFM Imaging Drying_2->AFM data_interpretation cluster_xps XPS Data cluster_afm AFM Data S_2p S 2p ~ 162 eV Confirmation Confirmation of Successful Modification S_2p->Confirmation Thiolate Bonding Cl_2p Cl 2p ~ 200 eV Cl_2p->Confirmation Terminal Group Presence C_1s C 1s ~ 285 eV C_1s->Confirmation Alkyl Chain Presence Morphology Surface Morphology Morphology->Confirmation Monolayer Formation Roughness RMS Roughness Roughness->Confirmation Monolayer Quality

Comparing the performance of 3-Chloro-1-propanethiol with other alkanethiols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3-Chloro-1-propanethiol and Other Alkanethiols for Surface Functionalization

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, are a cornerstone of surface chemistry, nanoscience, and drug development. These highly ordered molecular layers provide a robust method for tailoring surface properties at the molecular level. The choice of alkanethiol is critical as it dictates the final properties and functionality of the surface.

This guide provides a comparative analysis of this compound against other common alkanethiols. While simple alkylthiols (e.g., 1-propanethiol) are excellent for creating inert, hydrophobic surfaces, and thiols with terminal hydroxyl (-OH) or carboxyl (-COOH) groups are used for creating hydrophilic or reactive surfaces, this compound offers a unique advantage: a terminal chloro-group that serves as a versatile anchor for subsequent nucleophilic substitution reactions. This allows for multi-step, customized surface functionalization.

Comparative Performance Analysis

The performance of an alkanethiol in forming a stable and functional SAM is governed by several factors, including the alkyl chain length, the nature of the terminal group, and the purity of the reagents.

  • Alkyl Chain Length: The stability of a SAM is significantly influenced by the van der Waals interactions between adjacent alkyl chains. Longer chains lead to more ordered and densely packed monolayers, which exhibit greater thermal and chemical stability.[1] Short-chain thiols like this compound (C3) form less-ordered monolayers compared to their longer-chain counterparts (e.g., C11 or C18).[2]

  • Terminal Functional Group: The terminal group dictates the surface chemistry. While a simple methyl group (-CH₃) creates a hydrophobic surface, functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) impart hydrophilicity and offer sites for further chemical bonding.[3] The chloro-group (-Cl) of this compound is moderately polar and, most importantly, provides a reactive site for S_N2 reactions, enabling the covalent attachment of a wide array of molecules.[4]

  • SAM Formation Kinetics: The formation of an alkanethiol SAM on gold is a rapid process, with initial monolayer formation occurring within minutes.[5][6] However, achieving a well-ordered, low-defect monolayer often requires longer incubation times, typically 18-24 hours, to allow for molecular rearrangement and annealing of defects.[7][8] The kinetics are influenced by thiol concentration, solvent, and temperature, but generally follow a similar pattern for most alkanethiols.[9]

  • Stability: Alkanethiol SAMs on gold can degrade over time when exposed to ambient air and light, primarily through oxidation of the gold-thiolate bond.[1][10] The packing density is a key factor in stability; longer alkyl chains provide a more effective barrier against oxidants.[1] Therefore, SAMs from short-chain thiols like this compound may exhibit lower long-term stability against oxidation compared to those from longer-chain thiols.

Tabular Performance Summary

The following table summarizes the key performance characteristics of this compound in comparison to other representative alkanethiols.

FeatureThis compound1-Propanethiol (Unfunctionalized)11-Mercaptoundecanoic Acid (Carboxyl-terminated)11-Mercapto-1-undecanol (Hydroxyl-terminated)
Alkyl Chain Length C3 (Short)C3 (Short)C11 (Long)C11 (Long)
Terminal Group -Cl-CH₃-COOH-OH
Primary Surface Property Reactive, Moderately PolarHydrophobic, InertHydrophilic, Acidic, ReactiveHydrophilic, Neutral
Monolayer Ordering Moderate; limited by short chain length.Moderate; limited by short chain length.High; strong van der Waals and H-bonding interactions.High; strong van der Waals and H-bonding interactions.
Inferred Stability Moderate; susceptible to oxidation due to lower packing density.[1][10]Moderate; similar to this compound.High; carboxyl-terminated SAMs can be more stable than amine-terminated ones.[3]High; well-ordered structure enhances stability.
Key Performance Feature Versatile reactive handle for S_N2 nucleophilic substitution.Creates a simple, inert, hydrophobic baseline surface.Enables covalent coupling via amide/ester bonds (e.g., with EDC/NHS chemistry).[4]Presents hydroxyl groups for esterification or etherification.
Primary Application Multi-step surface functionalization, covalent immobilization of biomolecules or catalysts.Passivation, creating hydrophobic barriers.Biosensors, covalent attachment of proteins/amines.Anti-fouling surfaces, attachment points for further synthesis.

Experimental Protocols

A generalized protocol for the preparation and characterization of alkanethiol SAMs on gold is provided below. This protocol is a synthesis of standard procedures found in the literature.[7][8][11]

1. Substrate Preparation

  • Cleaning: Immerse the gold substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes to remove organic contaminants. Extreme caution is required when handling piranha solution.

  • Rinsing: Thoroughly rinse the substrate with deionized water and then with absolute ethanol (B145695).[8]

  • Drying: Dry the substrate under a stream of dry nitrogen gas. The substrate should be used immediately.

2. SAM Formation

  • Solution Preparation: Prepare a 1-2 mM solution of the desired alkanethiol (e.g., this compound) in a high-purity solvent, typically absolute ethanol.[11] Degassing the solvent can improve monolayer quality.

  • Immersion: Immediately immerse the clean, dry gold substrate into the thiol solution. Ensure the entire surface is covered.[8]

  • Incubation: Seal the container (e.g., with Parafilm®) and incubate at room temperature for 18-24 hours in the dark to allow for the formation of a well-ordered monolayer.[7][8]

  • Rinsing: After incubation, remove the substrate with clean tweezers and rinse thoroughly with fresh ethanol to remove non-chemisorbed thiols.[11]

  • Drying: Dry the functionalized substrate again with a stream of dry nitrogen.

3. Post-Assembly Functionalization (for this compound)

  • Reaction Setup: Immerse the this compound coated substrate in a solution containing the desired nucleophile (e.g., an amine, another thiol, or an azide) in an appropriate solvent.

  • Conditions: The reaction may require elevated temperatures or the presence of a non-nucleophilic base to proceed efficiently, depending on the nucleophile's strength.

  • Cleaning: After the reaction, rinse the substrate extensively with the solvent to remove unreacted reagents.

4. Characterization

  • Contact Angle Goniometry: Measure the static water contact angle to assess the surface hydrophobicity/hydrophilicity and confirm the modification of the terminal group.

  • X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the elemental composition of the surface. For this compound, the presence of C, S, Cl, and Au peaks would be expected. Successful subsequent reaction would be confirmed by the appearance of new elemental signals (e.g., N for an amine).

  • Ellipsometry: Measure the thickness of the organic monolayer on the surface.

Visualizations

The following diagrams illustrate the experimental workflow for using this compound and the key factors that influence the quality of any alkanethiol SAM.

G cluster_prep I. Substrate Preparation cluster_sam II. SAM Formation cluster_func III. Surface Functionalization cluster_char IV. Characterization Au_Substrate Gold Substrate Clean Piranha Clean Au_Substrate->Clean Rinse_Dry1 Rinse (DI H₂O, EtOH) & Dry (N₂) Clean->Rinse_Dry1 Incubate Immerse & Incubate (18-24h, Dark) Rinse_Dry1->Incubate Thiol_Sol Prepare 1 mM This compound in Ethanol Thiol_Sol->Incubate Rinse_Dry2 Rinse (EtOH) & Dry (N₂) Incubate->Rinse_Dry2 React Immerse & React (Heat/Base as needed) Rinse_Dry2->React Nucleophile Prepare Nucleophile Solution (e.g., R-NH₂) Nucleophile->React Rinse_Dry3 Rinse & Dry React->Rinse_Dry3 Final_Surface Final Functionalized Surface Rinse_Dry3->Final_Surface XPS XPS ContactAngle Contact Angle Ellipsometry Ellipsometry Final_Surface->XPS Final_Surface->ContactAngle Final_Surface->Ellipsometry

Caption: Experimental workflow for SAM formation and functionalization.

G SAM_Quality SAM Quality (Ordering, Stability, Low Defects) Chain Alkyl Chain Length Chain->SAM_Quality Chain_Details Longer Chains = More Stability (van der Waals Forces) Chain->Chain_Details Terminal Terminal Group Terminal->SAM_Quality Terminal_Details Size & Polarity Affect Packing (e.g., H-bonds) Terminal->Terminal_Details Purity Reagent Purity Purity->SAM_Quality Purity_Details Contaminants Create Defects Purity->Purity_Details Process Process Conditions Process->SAM_Quality Solvent Solvent Choice Process->Solvent Time Incubation Time (Allows Annealing) Process->Time Temp Temperature Process->Temp

Caption: Factors influencing the quality of a self-assembled monolayer.

References

Validating the Purity of 3-Chloro-1-propanethiol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on the chemical intermediate 3-Chloro-1-propanethiol, ensuring its purity is paramount for the integrity and success of their work. This guide provides a comparative analysis of analytical methods for validating the purity of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting data, detailed experimental protocols, and a clear visual workflow to aid in the selection and implementation of the most suitable validation strategy.

Performance Comparison of Analytical Methods

The primary method for assessing the purity of volatile compounds like this compound is GC-MS, which excels in both separation and identification of the main component and its potential impurities. While alternative methods exist for quantifying thiols, they often lack the specificity required for a comprehensive purity analysis.

Analytical MethodPrinciplePurity Assessment CapabilityTypical Reported PurityAdvantagesLimitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.High≥97-98%[1][2]High specificity and sensitivity for both identification and quantification of the main component and impurities.Requires specialized equipment and expertise.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity to a stationary phase.ModerateNot specified for this compoundCan be used for non-volatile impurities. A highly sensitive HPLC method with a Refractive Index (RI) Detector has been developed for the related compound 3-Chloro-1,2-propanediol.[3]May require derivatization for detection of thiols without a chromophore. Less suitable for volatile compounds compared to GC.
Colorimetric Assays (e.g., Ellman's Test) Spectrophotometric quantification of total thiol content based on a color-forming reaction.[4]LowNot applicableRapid and inexpensive for determining total thiol concentration.[5]Non-specific; quantifies all thiols in the sample and does not distinguish between this compound and any thiol impurities.[5]
Fluorimetric Assays Measurement of fluorescence generated by the reaction of a reagent with the thiol group.LowNot applicableHigh sensitivity for detecting small amounts of thiols.[5]Similar to colorimetric assays, it is non-specific for the target compound.

Experimental Protocols

A robust validation of this compound purity hinges on a well-defined experimental protocol. Below is a detailed methodology for GC-MS analysis, which is considered the gold standard for this application.

GC-MS Analysis of this compound

This protocol is designed for the separation and identification of this compound and its potential impurities.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of non-polar to moderately polar compounds.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities:

Based on a common synthesis route from propanethiol and hydrogen chloride, potential impurities could include:[6][7]

  • Unreacted propanethiol: The starting material for the synthesis.

  • Dipropyl disulfide: Formed by the oxidation of propanethiol.

  • 3-Chloro-1-propanol: A related compound that could be present from alternative synthesis routes or as a contaminant.[8]

  • Solvent residues: Depending on the purification process.

Visualizing the Analytical Workflow

A clear workflow is essential for implementing a purity validation process. The following diagram, generated using Graphviz, illustrates the logical steps involved in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Standards Prepare Calibration Standards Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search MS Library Search Detection->Library_Search Quantification Purity Calculation Peak_Integration->Quantification Library_Search->Quantification Purity_Report Purity Validation Report Quantification->Purity_Report

Caption: Workflow for the validation of this compound purity by GC-MS.

By following the detailed protocols and understanding the comparative advantages of different analytical techniques, researchers can confidently ascertain the purity of their this compound, ensuring the reliability and reproducibility of their experimental outcomes.

References

A Comparative Guide to Surface Functionalization: 3-Chloro-1-propanethiol vs. 3-Mercapto-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a surface functionalization agent is a critical step in the development of advanced materials for biomedical applications, from biosensors to drug delivery systems. The ability to tailor surface properties dictates the ultimate performance and biocompatibility of these materials. This guide provides a comprehensive comparison of two common short-chain thiol compounds used for creating self-assembled monolayers (SAMs): 3-Chloro-1-propanethiol and 3-Mercapto-1-propanol. While direct, side-by-side experimental comparisons in published literature are scarce, this document synthesizes information based on the well-established principles of surface chemistry and the distinct reactivity of their terminal functional groups.

Performance Comparison: A Tale of Two Termini

The primary difference between this compound and 3-Mercapto-1-propanol lies in their terminal functional groups: a chloro group versus a hydroxyl group. This distinction fundamentally influences the properties of the functionalized surface and dictates the subsequent chemical modifications that can be performed.

Table 1: Predicted Performance Characteristics

PropertyThis compound3-Mercapto-1-propanolRationale
Surface Energy/Wettability Lower (More Hydrophobic)Higher (More Hydrophilic)The chloro group is less polar than the hydroxyl group, leading to a more hydrophobic surface.
Potential for Subsequent Functionalization HighHighThe chloro group is a good leaving group for nucleophilic substitution reactions. The hydroxyl group can be activated for esterification, etherification, or oxidation.
Reaction Versatility Primarily nucleophilic substitutionEsterification, etherification, oxidation, hydrogen bondingOffers a broader range of common and mild reaction pathways for further modification.
Biocompatibility (unmodified) Potentially lowerGenerally higherHydroxyl-terminated surfaces are known to reduce non-specific protein adsorption compared to more hydrophobic surfaces.
Stability of Terminal Group Generally stable, but can be susceptible to hydrolysis over long periods in aqueous environments.Stable under typical physiological conditions.The carbon-chlorine bond is strong but can be cleaved by strong nucleophiles or prolonged aqueous exposure.

Experimental Protocols

The formation of self-assembled monolayers using either this compound or 3-Mercapto-1-propanol on a gold substrate follows a generally similar protocol.

I. Substrate Preparation (Gold)
  • Cleaning: Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution is advised when handling piranha solution.

  • Rinsing: Thoroughly rinse the substrate with deionized water and then with absolute ethanol (B145695).

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

II. SAM Formation
  • Solution Preparation: Prepare a 1-10 mM solution of either this compound or 3-Mercapto-1-propanol in absolute ethanol.

  • Immersion: Immerse the clean, dry gold substrate into the thiol solution.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen gas.

III. Surface Characterization

The quality and properties of the resulting SAM should be characterized using various surface-sensitive techniques:

  • Contact Angle Goniometry: To determine the surface wettability and infer the presence of the desired terminal group.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface, including the presence of sulfur, chlorine, or oxygen.

  • Atomic Force Microscopy (AFM): To visualize the topography of the monolayer and assess its order and defect density.

Visualizing the Functionalization Process

To better understand the concepts discussed, the following diagrams illustrate the chemical structures, the experimental workflow, and the potential for subsequent reactions.

G Chemical Structures on a Gold Surface cluster_chloro This compound SAM cluster_mercapto 3-Mercapto-1-propanol SAM Au_chloro Gold Substrate S_chloro S Au_chloro->S_chloro CH2_1_chloro CH₂ S_chloro->CH2_1_chloro CH2_2_chloro CH₂ CH2_1_chloro->CH2_2_chloro CH2_3_chloro CH₂ CH2_2_chloro->CH2_3_chloro Cl Cl CH2_3_chloro->Cl Au_mercapto Gold Substrate S_mercapto S Au_mercapto->S_mercapto CH2_1_mercapto CH₂ S_mercapto->CH2_1_mercapto CH2_2_mercapto CH₂ CH2_1_mercapto->CH2_2_mercapto CH2_3_mercapto CH₂ CH2_2_mercapto->CH2_3_mercapto OH OH CH2_3_mercapto->OH G Experimental Workflow for SAM Formation A Substrate Cleaning (Piranha Solution) B Rinsing (DI Water, Ethanol) A->B C Drying (Nitrogen Stream) B->C E Immersion & Incubation (18-24 hours) C->E D Thiol Solution Preparation (1-10 mM) D->E F Rinsing (Ethanol) E->F G Drying (Nitrogen Stream) F->G H Surface Characterization (Contact Angle, XPS, AFM) G->H G Subsequent Functionalization Pathways cluster_chloro This compound Surface cluster_mercapto 3-Mercapto-1-propanol Surface start_chloro Surface-Cl product_chloro Surface-NH-R start_chloro->product_chloro Nucleophilic Substitution nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product_chloro start_mercapto Surface-OH product_mercapto Surface-O-CO-R start_mercapto->product_mercapto Esterification carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->product_mercapto

A Comparative Guide to the Electrochemical Impedance Spectroscopy of 3-Chloro-1-propanethiol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in surface chemistry, biosensor development, and drug delivery systems, the ability to form well-defined and characterizable self-assembled monolayers (SAMs) is paramount. 3-Chloro-1-propanethiol (CPT) offers a versatile platform for surface functionalization due to its terminal chloro group, which can be readily displaced by a variety of nucleophiles. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of these monolayers, providing insights into their packing density, defectivity, and barrier properties.

This guide provides a comparative overview of the expected EIS performance of CPT monolayers on gold surfaces against other commonly used short-chain thiol alternatives. While direct, side-by-side comparative experimental data for CPT is limited in publicly available literature, this guide synthesizes established knowledge on similar thiol systems to provide a predictive comparison. Furthermore, it offers detailed experimental protocols for researchers to conduct their own comparative studies.

Comparative Analysis of Thiol Monolayers

The electrochemical properties of a thiol SAM are largely dictated by the length of the alkyl chain and the nature of the terminal functional group. These factors influence the monolayer's thickness, dielectric properties, and interaction with redox probes in solution. The following table summarizes the expected EIS parameters for CPT in comparison to 1-propanethiol (B107717) and 3-mercaptopropionic acid.

Thiol CompoundStructureExpected Charge Transfer Resistance (Rct)Expected Double-Layer Capacitance (Cdl)Key Characteristics Affecting EIS
This compound (CPT) Cl-(CH₂)₃-SHModerate to HighLow to ModerateThe electronegative chlorine atom is expected to influence the dipole moment at the monolayer-electrolyte interface, potentially affecting ion transport. The monolayer's packing density will be a critical determinant of its barrier properties.
1-Propanethiol CH₃-(CH₂)₂-SHModerateModerateAs a simple alkanethiol, it forms a relatively hydrophobic and insulating monolayer. The Rct is expected to be lower than for longer-chain alkanethiols due to the shorter tunneling distance.
3-Mercaptopropionic Acid HOOC-(CH₂)₂-SHLow to ModerateHighThe terminal carboxylic acid group is ionizable. At pH values above its pKa, the negatively charged carboxylate groups can facilitate the transport of cationic redox probes, leading to a lower Rct and a higher Cdl compared to a non-polar monolayer.

Note: The expected values are relative and highly dependent on the specific experimental conditions such as the electrolyte composition, redox probe used, and the quality of the monolayer formation.

Experimental Protocols

To facilitate reproducible and comparative studies, detailed experimental protocols for the formation of thiol SAMs and their characterization by EIS are provided below.

I. Preparation of Gold Substrates
  • Solvent Cleaning: Sequentially sonicate the gold-coated substrates in acetone, isopropanol, and ethanol (B145695) for 10-15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma or Piranha Cleaning (Optional but Recommended): For a more rigorous cleaning, treat the substrates with oxygen plasma for 1-5 minutes or immerse them in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂; Caution: Piranha solution is extremely corrosive and reactive ) for 5-10 minutes.

  • Final Rinsing and Drying: Thoroughly rinse the substrates with deionized water and then ethanol, followed by drying with nitrogen gas. The substrates should be used immediately for monolayer formation.

II. Formation of Self-Assembled Monolayers
  • Thiol Solution Preparation: Prepare 1-10 mM solutions of the desired thiol (e.g., this compound, 1-propanethiol, or 3-mercaptopropionic acid) in a suitable solvent, typically absolute ethanol.

  • Immersion: Immerse the clean, dry gold substrates into the thiol solutions in separate, clean containers. Ensure the entire gold surface is submerged.

  • Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For some applications, shorter or longer incubation times may be optimal.

  • Rinsing: After incubation, remove the substrates from the thiol solutions and rinse them thoroughly with fresh ethanol to remove non-chemisorbed molecules.

  • Drying: Dry the SAM-modified substrates under a gentle stream of nitrogen gas.

III. Electrochemical Impedance Spectroscopy (EIS) Measurements
  • Electrochemical Cell Setup: Use a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).

  • Electrolyte Solution: The choice of electrolyte is crucial. A common electrolyte for characterizing thiol SAMs is a phosphate-buffered saline (PBS) solution containing a redox probe, typically a 1:1 mixture of [Fe(CN)₆]³⁻/⁴⁻ at a concentration of 1-5 mM.

  • EIS Parameters:

    • Frequency Range: Typically from 100 kHz down to 0.1 Hz or 0.01 Hz.

    • AC Amplitude: A small AC perturbation of 5-10 mV (rms) is applied.

    • DC Potential: The DC potential is usually set to the formal potential of the redox couple.

  • Data Acquisition and Analysis: Record the impedance spectra and model the data using an appropriate equivalent electrical circuit, most commonly a Randles circuit, to extract the values of Rct and Cdl.

Visualizing the Process and Concepts

To further clarify the experimental workflow and the principles of EIS analysis, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_eis EIS Analysis SolventClean Solvent Cleaning Dry1 Drying SolventClean->Dry1 PlasmaClean Plasma/Piranha Cleaning Dry1->PlasmaClean RinseDry2 Rinsing & Drying PlasmaClean->RinseDry2 Immerse Immerse Substrate RinseDry2->Immerse ThiolSol Prepare Thiol Solution ThiolSol->Immerse Incubate Incubate (18-24h) Immerse->Incubate RinseDry3 Rinsing & Drying Incubate->RinseDry3 CellSetup Setup 3-Electrode Cell RinseDry3->CellSetup AddElectrolyte Add Electrolyte + Redox Probe CellSetup->AddElectrolyte RunEIS Run EIS Measurement AddElectrolyte->RunEIS ModelFit Model Fitting (Randles Circuit) RunEIS->ModelFit

Caption: Experimental workflow for SAM preparation and EIS analysis.

randles_circuit cluster_interface Electrode-Electrolyte Interface cluster_circuit Randles Equivalent Circuit Interface Rs Rs p1 Rs->p1 Rct Rct W W Rct->W Cdl Cdl p2 p1->p2 p3 p1->p3 p2->Rct p3->Cdl

Caption: The electrode-electrolyte interface and its corresponding Randles circuit model.

logical_comparison cluster_types cluster_props Thiol Short-Chain Thiols on Gold CPT This compound Thiol->CPT PT 1-Propanethiol Thiol->PT MPA 3-Mercaptopropionic Acid Thiol->MPA Rct_high Higher Rct (Better Barrier) CPT->Rct_high Expected Cdl_low Lower Cdl (Thicker/More Insulating) CPT->Cdl_low Expected PT->Rct_high Expected PT->Cdl_low Expected Rct_low Lower Rct (Poorer Barrier) MPA->Rct_low Expected (pH dependent) Cdl_high Higher Cdl (Thinner/More Polar) MPA->Cdl_high Expected (pH dependent)

Caption: Logical comparison of expected EIS properties for different thiol monolayers.

Navigating Thiol Chemistry: A Comparative Guide to Alternatives for 3-Chloro-1-propanethiol in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. 3-Chloro-1-propanethiol is a versatile bifunctional molecule widely employed in organic synthesis for the introduction of a propanethiol moiety. However, its reactivity, stability, and potential for side reactions necessitate a thorough evaluation of alternative reagents. This guide provides an objective comparison of this compound with viable alternatives in three key synthetic applications: S-alkylation for thioether synthesis, the thiol-ene "click" reaction, and the formation of self-assembled monolayers (SAMs).

This comparison guide delves into the performance of this compound against its alternatives, presenting quantitative data from the scientific literature. Detailed experimental protocols for the key transformations are also provided to facilitate the practical application of these findings.

I. S-Alkylation for Thioether Synthesis: A Reactivity Comparison

The S-alkylation of thiols, a sulfur-analogue of the Williamson ether synthesis, is a fundamental method for the formation of thioethers. In this reaction, a thiolate anion acts as a nucleophile, displacing a halide from an alkyl halide. This compound is a common electrophile in this context. A primary alternative is its bromo-analogue, 3-Bromo-1-propanethiol, which offers a more reactive leaving group.

Comparative Performance Data:

ElectrophileNucleophileBaseSolventTime (h)Yield (%)Reference
This compoundThiophenolEt₃NWater1High[1]
Benzyl chlorideThiophenolEt₃NWater195[1]
4-Chloro-1-penteneThiophenolK₂CO₃Ethanol490-98[2]

The choice between 3-chloro- and 3-bromo-1-propanethiol often hinges on a balance of reactivity and cost. The carbon-bromine bond is weaker than the carbon-chlorine bond, making 3-bromo-1-propanethiol a more reactive electrophile. This can lead to shorter reaction times or the ability to use milder reaction conditions. However, chloro-derivatives are often more cost-effective.

Experimental Protocol: General Procedure for S-Alkylation of Thiols

A general procedure for the S-alkylation of a thiol with an alkyl halide in an aqueous medium is as follows:

  • To a mixture of the alkyl halide (3 mmol) and the thiol (3 mmol) in water (2 mL), add triethylamine (B128534) (3.2 mmol) or potassium carbonate (3.5 mmol).[1]

  • Stir the mixture at room temperature for the required time (typically 1-6 hours), monitoring the reaction by thin-layer chromatography (TLC).[1]

  • Upon completion, if the thioether product is a solid, it can be isolated by filtration.[1]

  • If the product is an oil, it is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.[1]

  • The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

S_Alkylation Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base (e.g., Et₃N, K₂CO₃) Base->Thiolate Thioether R-S-(CH₂)₃-SH Thiolate->Thioether SN2 Attack AlkylHalide 3-X-Propane-1-thiol (X = Cl or Br) AlkylHalide->Thioether Byproduct Base-H⁺ + X⁻ AlkylHalide->Byproduct Leaving Group Departure

Caption: S-Alkylation of a thiol to form a thioether.

II. Thiol-Ene "Click" Reaction: A Functional Group Tolerant Alternative

The thiol-ene reaction is a powerful "click" chemistry transformation that involves the radical-initiated addition of a thiol to an alkene, forming a thioether. This reaction is known for its high efficiency, stereoselectivity, and tolerance to a wide range of functional groups. While this compound can be used in this reaction, its halide functionality may not be desired in the final product. 3-Mercaptopropionic acid presents a valuable alternative, introducing a carboxylic acid group that can be further functionalized.

Comparative Performance Data:

ThiolAlkeneInitiatorConditionsYield (%)Reference
3-Mercaptopropionic acidBicyclopropylideneDark, Room TempQuantitative[3]
Various ThiolsVarious AlkenesPhotoinitiatorUV lightHigh[4]

3-Mercaptopropionic acid is frequently used as a chain transfer agent in polymerization reactions, highlighting its high reactivity in radical processes.[3] The carboxylic acid moiety of 3-mercaptopropionic acid offers a handle for subsequent chemical modifications, a feature not present in this compound.

Experimental Protocol: General Procedure for a Photoinitiated Thiol-Ene Reaction

  • In a suitable reaction vessel, dissolve the alkene (1 equivalent), the thiol (1.1-1.5 equivalents), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in an appropriate solvent (e.g., THF, acetonitrile).

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.

  • Monitor the progress of the reaction by TLC or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired thioether.

Thiol_Ene cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., UV light) ThiylRadical R-S• Initiator->ThiylRadical Generates Thiol R-SH Thiol->ThiylRadical Thioether R-S-CH₂-CH₂R' Thiol->Thioether IntermediateRadical R-S-CH₂-C•HR' ThiylRadical->IntermediateRadical Addition Alkene R'-CH=CH₂ Alkene->IntermediateRadical IntermediateRadical->ThiylRadical Regenerates IntermediateRadical->Thioether Chain Transfer

Caption: Radical mechanism of the thiol-ene reaction.

III. Formation of Self-Assembled Monolayers (SAMs): Tailoring Surface Properties

Self-assembled monolayers are highly ordered molecular films that spontaneously form on a substrate. Alkanethiols on gold are a classic example, with the thiol headgroup binding strongly to the gold surface. This compound can be used to form SAMs, but the terminal chloro group is relatively inert. Alternatives like 3-mercaptopropionic acid and other functionalized thiols allow for the creation of SAMs with tailored surface properties (e.g., hydrophilicity, charge, and sites for further chemical reactions).

Comparative Insights:

A comparative study on capacitive immunosensors utilized self-assembled monolayers of thiourea (B124793), thioctic acid, and 3-mercaptopropionic acid on gold surfaces.[5] The study found that all three resulted in sensors with similar high efficiency, sensitivity, and linear range, suggesting that for this application, the choice of thiol can be guided by factors like cost and stability, with thiourea being a cheaper alternative.[5] While this compound was not included in this specific study, the results highlight the principle of tuning surface properties by varying the terminal functional group of the propanethiol derivative.

Experimental Protocol: General Procedure for the Formation of Self-Assembled Monolayers on Gold

  • Substrate Preparation: Clean a gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care). Rinse the substrate thoroughly with deionized water and then with ethanol, and dry it under a stream of nitrogen.

  • SAM Formation: Immerse the clean gold substrate in a dilute solution (typically 1-10 mM) of the desired thiol in a suitable solvent (e.g., ethanol) for 12-24 hours at room temperature.

  • Rinsing and Drying: After the immersion period, remove the substrate from the thiol solution and rinse it thoroughly with the solvent to remove any non-chemisorbed molecules. Dry the substrate under a stream of nitrogen.

  • Characterization: The resulting SAM can be characterized by various surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

SAM_Formation cluster_workflow SAM Formation Workflow Start Start CleanSubstrate Clean Gold Substrate Start->CleanSubstrate PrepareSolution Prepare Thiol Solution CleanSubstrate->PrepareSolution Immersion Immerse Substrate in Solution PrepareSolution->Immersion Incubation Incubate (12-24h) Immersion->Incubation Rinse Rinse with Solvent Incubation->Rinse Dry Dry with N₂ Rinse->Dry Characterize Characterize SAM Dry->Characterize End End Characterize->End

Caption: Experimental workflow for SAM formation.

Conclusion

This compound is a valuable reagent for introducing a three-carbon thiol linker in various synthetic applications. However, a careful consideration of its alternatives can lead to improved reaction efficiency, enhanced product functionality, and tailored surface properties. For S-alkylation reactions where higher reactivity is desired, 3-bromo-1-propanethiol serves as a potent alternative. In the realm of thiol-ene "click" chemistry and the formation of functionalized self-assembled monolayers, 3-mercaptopropionic acid and other terminally functionalized propanethiols offer significant advantages by introducing versatile chemical handles for further derivatization. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, functional group tolerance, and the intended application of the final product. This guide provides a foundational framework and practical protocols to aid researchers in making informed decisions for their synthetic strategies.

References

A Comparative Study on the Reaction Kinetics of 3-Chloro-1-propanethiol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 3-Chloro-1-propanethiol and its analogs, 1-propanethiol (B107717) and 3-hydroxy-1-propanethiol. The nucleophilic reactivity of these thiols is crucial in various applications, including the development of covalent inhibitors and probes in drug discovery. Understanding the influence of substituents on the thiol group's reactivity is paramount for designing molecules with desired kinetic profiles.

Introduction to Thiol Reactivity

The reactivity of thiols in nucleophilic reactions, such as Michael additions or nucleophilic substitutions, is primarily governed by the concentration of the thiolate anion (RS⁻), which is a much stronger nucleophile than the neutral thiol (RSH). The concentration of the thiolate is, in turn, dependent on the thiol's acid dissociation constant (pKa) and the pH of the medium. A lower pKa indicates a more acidic thiol, which will have a higher proportion of the reactive thiolate anion at a given pH, generally leading to a faster reaction rate.

The electronic properties of substituents on the alkyl chain can significantly influence the pKa of the thiol group. Electron-withdrawing groups stabilize the thiolate anion, thereby lowering the pKa and increasing reactivity. Conversely, electron-donating groups can destabilize the thiolate, leading to a higher pKa and reduced reactivity.

This guide will compare the following three propanethiol analogs:

  • 1-Propanethiol: The unsubstituted parent compound.

  • This compound: Contains an electron-withdrawing chloro group at the 3-position.

  • 3-Hydroxy-1-propanethiol: Contains a hydroxyl group at the 3-position, which can exhibit both weak electron-withdrawing inductive effects and potential hydrogen bonding interactions.

Physicochemical Properties and Predicted Reactivity

A comparison of the key physicochemical properties of the three analogs is presented below. The pKa values are critical for predicting their relative reaction kinetics.

Property1-PropanethiolThis compound3-Hydroxy-1-propanethiol
Structure CH₃CH₂CH₂SHClCH₂CH₂CH₂SHHOCH₂CH₂CH₂SH
Molecular Weight 76.16 g/mol 110.61 g/mol 92.16 g/mol
pKa ~10.5[1]Predicted: < 10.5Predicted: ~10.5
Predicted Reactivity BaselineHigher (due to lower pKa)Similar to or slightly lower than baseline

The chloro group in this compound is electron-withdrawing, which is expected to lower its pKa compared to 1-propanethiol. A lower pKa would result in a higher concentration of the more nucleophilic thiolate anion at a given pH, leading to an anticipated increase in reaction rate. The hydroxyl group in 3-hydroxy-1-propanethiol has a slight inductive electron-withdrawing effect but can also participate in hydrogen bonding, which may slightly increase the pKa, making its reactivity comparable to or slightly less than that of 1-propanethiol.

Experimental Protocols

To experimentally determine and compare the reaction kinetics of these thiols, a common method involves reacting them with an electrophile and monitoring the reaction progress over time, often using UV-Vis spectroscopy. A widely used electrophile is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of a thiol with DTNB produces a mixed disulfide and the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.

Protocol: Determination of Second-Order Rate Constants using DTNB

This protocol outlines the steps to determine the second-order rate constant for the reaction of each propanethiol analog with DTNB.

Materials:

  • 1-Propanethiol

  • This compound

  • 3-Hydroxy-1-propanethiol

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare 10 mM stock solutions of each thiol (1-propanethiol, this compound, and 3-hydroxy-1-propanethiol) in the same phosphate buffer.

  • Kinetic Measurement:

    • In a quartz cuvette, mix the phosphate buffer and the DTNB stock solution to achieve a final DTNB concentration of 100 µM.

    • Use this solution to blank the spectrophotometer at 412 nm.

    • Initiate the reaction by adding a small volume of the thiol stock solution to the cuvette to achieve a final thiol concentration of 1 mM (a 10-fold excess to ensure pseudo-first-order conditions with respect to DTNB).

    • Immediately start monitoring the absorbance at 412 nm at regular time intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant change in absorbance (e.g., 10-15 minutes).

    • Repeat the measurement for each of the three thiols.

  • Data Analysis:

    • Plot the absorbance at 412 nm versus time.

    • The initial rate of the reaction can be determined from the initial linear portion of this curve.

    • The concentration of the product (TNB²⁻) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • Under pseudo-first-order conditions (with excess thiol), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation.

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the thiol: k₂ = k_obs / [Thiol].

Mandatory Visualizations

Logical Relationship of Thiol Reactivity

The following diagram illustrates the key factors influencing the nucleophilic reactivity of thiols.

Thiol_Reactivity pKa Thiol pKa Thiolate [Thiolate] (RS⁻) pKa->Thiolate pH pH of Medium pH->Thiolate Nucleophilicity Nucleophilicity Thiolate->Nucleophilicity Rate Reaction Rate Nucleophilicity->Rate Substituent Electronic Effects of Substituents Substituent->pKa

Caption: Factors influencing the reaction rate of thiols.

Experimental Workflow for Kinetic Analysis

The diagram below outlines the experimental workflow for determining the reaction kinetics of the propanethiol analogs with DTNB.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Stock_Thiol Prepare Thiol Stock Solutions (1-Propanethiol, this compound, 3-Hydroxy-1-propanethiol) Initiate Initiate Reaction with Thiol Stock_Thiol->Initiate Stock_DTNB Prepare DTNB Stock Solution Mix Mix Buffer and DTNB in Cuvette Stock_DTNB->Mix Blank Blank Spectrophotometer at 412 nm Mix->Blank Blank->Initiate Monitor Monitor Absorbance at 412 nm over Time Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot k_obs Determine Pseudo-First-Order Rate Constant (k_obs) Plot->k_obs k2 Calculate Second-Order Rate Constant (k₂ = k_obs / [Thiol]) k_obs->k2

Caption: Workflow for kinetic analysis of thiols with DTNB.

Conclusion

This guide provides a framework for the comparative study of the reaction kinetics of this compound and its analogs. Based on fundamental principles of physical organic chemistry, it is predicted that this compound will exhibit the fastest reaction rate due to the electron-withdrawing nature of the chloro substituent, which lowers the thiol pKa. The reactivity of 3-hydroxy-1-propanethiol is expected to be comparable to that of the parent 1-propanethiol. The provided experimental protocol offers a robust method for quantifying these kinetic differences, providing valuable data for researchers in drug development and related fields.

References

¹H NMR and ¹³C NMR analysis to confirm the structure of 3-Chloro-1-propanethiol

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the chemical structure of 3-Chloro-1-propanethiol is paramount for researchers in organic synthesis and drug development. This guide provides a comparative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra against its structural isomers, offering a clear methodology for structural verification. The presented data, a compilation of reported values and spectral predictions, serves as a robust reference for scientists to ensure the integrity of their starting materials and intermediates.

Distinguishing Isomers with NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. The chemical shift, signal multiplicity, and coupling constants in ¹H and ¹³C NMR spectra provide a unique fingerprint for a given compound. In the case of this compound, its NMR data can be readily distinguished from its isomers, such as 2-Chloro-1-propanethiol and 1-Chloro-2-propanethiol, as well as the related compound 3-mercaptopropan-1-ol.

The key differentiators lie in the number of unique signals, their chemical shifts influenced by the neighboring electronegative atoms (chlorine, sulfur, and oxygen), and the splitting patterns resulting from proton-proton interactions.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound and its alternatives. These values are based on available spectral data and established chemical shift prediction models.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -SH (H_a)~1.4 (t)Triplet~8.0
-CH₂-S- (H_b)~2.7 (q)Quartet~7.0
-CH₂- (H_c)~2.1 (p)Pentet~7.0
-CH₂-Cl (H_d)~3.7 (t)Triplet~6.5
2-Chloro-1-propanethiol-SH~1.5 (d)Doublet~8.0
-CH₂-S-~2.8 (m)Multiplet-
-CH(Cl)-~4.2 (m)Multiplet-
-CH₃~1.6 (d)Doublet~6.8
1-Chloro-2-propanethiol-SH~1.7 (d)Doublet~7.5
-CH₂-Cl~3.6 (m)Multiplet-
-CH(SH)-~3.2 (m)Multiplet-
-CH₃~1.4 (d)Doublet~6.5
3-Mercaptopropan-1-ol-SH~1.4 (t)Triplet~8.0
-CH₂-S-~2.6 (q)Quartet~7.0
-CH₂-~1.8 (p)Pentet~6.5
-CH₂-OH~3.7 (t)Triplet~6.0
-OHVariableSinglet-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -CH₂-S- (C1)~23
-CH₂- (C2)~35
-CH₂-Cl (C3)~43
2-Chloro-1-propanethiol-CH₂-S-~30
-CH(Cl)-~55
-CH₃~22
1-Chloro-2-propanethiol-CH₂-Cl~48
-CH(SH)-~38
-CH₃~20
3-Mercaptopropan-1-ol-CH₂-S-~25
-CH₂-~33
-CH₂-OH~61

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below:

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • For ¹³C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is standard. A larger spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are often necessary.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard.

  • Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for using NMR analysis to confirm the structure of this compound by comparing the experimental data with that of potential structural alternatives.

G cluster_0 NMR Analysis Workflow for this compound A Acquire 1H and 13C NMR Spectra of Unknown Sample B Process and Analyze Spectra: - Chemical Shifts - Multiplicities - Coupling Constants - Integration (1H) A->B C Compare Experimental Data with Reference Data B->C F Match Found? C->F D Reference Data for this compound D->C E Reference Data for Structural Alternatives (e.g., 2-Chloro-1-propanethiol, 1-Chloro-2-propanethiol) E->C G Structure Confirmed as this compound F->G Yes H Structure is an Alternative or Impure F->H No

Benchmarking 3-Chloro-1-propanethiol: A Comparative Guide to Commercially Available Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the selection of an appropriate crosslinking agent is a critical determinant of experimental success, influencing the stability, homogeneity, and functionality of the resulting conjugate. This guide provides an objective comparison of 3-Chloro-1-propanethiol with other commercially available crosslinkers, offering supporting experimental data and detailed methodologies to inform the selection process for applications ranging from fundamental research to drug development.

Introduction to Crosslinker Chemistries

Crosslinkers are reagents that contain two or more reactive groups, enabling the covalent bonding of two or more molecules. They are broadly categorized based on the reactivity of these groups.

This compound is a heterobifunctional crosslinking reagent. It possesses a thiol group (-SH) and a chloroalkyl group (-Cl). The thiol group can react with thiol-reactive moieties, while the chloro group can react with nucleophiles such as primary amines (e.g., lysine (B10760008) residues) and other thiols (e.g., cysteine residues). This dual reactivity allows for a two-step conjugation strategy, minimizing undesirable self-conjugation and polymerization.

Commercially available crosslinkers are generally classified as:

  • Homobifunctional Crosslinkers: Possess two identical reactive groups and are used in single-step reactions to link molecules with the same functional group.[1] Examples include amine-to-amine crosslinkers like Disuccinimidyl suberate (B1241622) (DSS) and thiol-to-thiol crosslinkers like 1,4-bis(maleimido)butane (B14166) (BMB). While simple to use, they can lead to a lack of control and polymerization.[1]

  • Heterobifunctional Crosslinkers: Have two different reactive groups, allowing for sequential, controlled conjugation reactions.[2] This minimizes unwanted side products and is the preferred choice for creating well-defined bioconjugates.[3] Common examples include NHS esters (amine-reactive) and maleimides (thiol-reactive), such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

  • Zero-Length Crosslinkers: Mediate the direct covalent bonding of two molecules without introducing any additional atoms.[4] A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of an amide bond between a carboxyl group and a primary amine.[5]

Quantitative Performance Comparison

The choice of a crosslinker is often guided by key performance metrics such as reaction efficiency, the stability of the formed bond, and specificity. The following tables summarize the quantitative performance of this compound in comparison to common commercially available crosslinking chemistries.

Note: Direct, peer-reviewed experimental data benchmarking this compound for bioconjugation is limited. The data presented here for this compound is extrapolated based on the known reactivity of alkyl chlorides and thiols.

Table 1: Performance Characteristics of Amine-Reactive Crosslinkers

Crosslinker TypeTarget GroupOptimal pHKey FeaturesStability of LinkageWater Soluble?
This compound (Chloroalkyl end) Primary Amine (-NH₂)8.0 - 9.0Forms a stable secondary amine bond. Reaction is generally slower than with NHS esters.HighModerately
NHS Esters (e.g., SMCC) Primary Amine (-NH₂)7.2 - 8.5Highly reactive; forms a stable amide bond. Susceptible to hydrolysis at high pH.HighVaries; can be modified for solubility.
EDC (+ NHS) Carboxyl (-COOH) to Amine (-NH₂)4.5 - 7.2 (activation); 7.2-7.5 (coupling)Zero-length crosslinking; forms an amide bond. Intermediate is unstable, improved by NHS.HighYes

Table 2: Performance Characteristics of Thiol-Reactive Crosslinkers

Crosslinker TypeTarget GroupOptimal pHKey FeaturesStability of LinkageWater Soluble?
This compound (Thiol end) Sulfhydryl (-SH)7.0 - 8.5Can form disulfide bonds through oxidation or participate in other thiol-specific reactions.Disulfide bond is cleavable.Moderately
Maleimide (B117702) (e.g., SMCC) Sulfhydryl (-SH)6.5 - 7.5Highly selective for thiols; forms a stable thioether bond.[3]Thioether bond is stable; the maleimide group can hydrolyze at pH > 7.5.[3]Varies; can be modified for solubility.
Haloacetyls (e.g., Iodoacetamide) Sulfhydryl (-SH)7.5 - 8.5Forms a very stable thioether bond. Can have some reactivity towards other nucleophiles.HighVaries
Pyridyldithiol (e.g., SPDP) Sulfhydryl (-SH)7.0 - 8.0Forms a cleavable disulfide bond. Allows for the release of the conjugated molecule.CleavableVaries

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Two-Step Heterobifunctional Crosslinking using this compound

This protocol describes the conjugation of a protein containing accessible lysine residues to a thiol-containing molecule using this compound.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 8.0)

  • This compound

  • Thiol-containing molecule (e.g., peptide, drug)

  • Reaction buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reaction with Protein Amines:

    • Dissolve this compound in an organic solvent (e.g., DMSO) to prepare a stock solution.

    • Add a 20-50 fold molar excess of the this compound stock solution to the protein solution in the reaction buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Removal of Excess Crosslinker:

    • Remove the unreacted this compound using a desalting column equilibrated with PBS, pH 7.2.

  • Reaction with Thiol-Containing Molecule:

    • Add the thiol-containing molecule to the solution of the modified protein. The thiol group of the molecule will react with the now-activated thiol of the modified protein (e.g., through disulfide bond formation under mild oxidizing conditions or other thiol-reactive chemistry).

    • Incubate the reaction for 2 hours at room temperature.

  • Characterization:

    • Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of conjugation using mass spectrometry.

Protocol 2: Amine-Thiol Crosslinking using SMCC

This protocol details the conjugation of an amine-containing protein to a thiol-containing molecule using the commercially available crosslinker SMCC.

Materials:

  • Amine-containing protein solution in PBS, pH 7.2-7.5

  • SMCC stock solution in DMSO

  • Thiol-containing molecule

  • Desalting column

Procedure:

  • Reaction of SMCC with the Amine-Containing Protein:

    • Add a 10-20 fold molar excess of the SMCC stock solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC:

    • Pass the reaction mixture through a desalting column equilibrated with PBS, pH 6.5-7.0.

  • Reaction with the Thiol-Containing Molecule:

    • Immediately add the thiol-containing molecule to the maleimide-activated protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE and mass spectrometry.

Visualizing Crosslinking Strategies

Diagrams illustrating the reaction mechanisms and experimental workflows provide a clear understanding of the crosslinking process.

Crosslinking_Mechanism cluster_0 This compound Reaction cluster_1 SMCC Reaction Protein-NH2 Protein-NH₂ Intermediate Protein-NH-CH₂CH₂CH₂-SH Protein-NH2->Intermediate Alkylation (pH 8-9) CPT This compound (Cl-CH₂CH₂CH₂-SH) CPT->Intermediate Conjugate1 Protein-NH-CH₂CH₂CH₂-S-S-R Intermediate->Conjugate1 Disulfide Bond Formation Thiol-Molecule R-SH Thiol-Molecule->Conjugate1 Protein-NH2_2 Protein-NH₂ Activated_Protein Protein-Maleimide Protein-NH2_2->Activated_Protein NHS Ester Reaction (pH 7.2-8.5) SMCC SMCC SMCC->Activated_Protein Conjugate2 Protein-Thioether-R Activated_Protein->Conjugate2 Michael Addition (pH 6.5-7.5) Thiol-Molecule_2 R-SH Thiol-Molecule_2->Conjugate2

Caption: Reaction mechanisms for this compound and SMCC.

Experimental_Workflow cluster_CPT Workflow for this compound cluster_SMCC Workflow for SMCC CPT_Start Start with Protein (with accessible amines) CPT_Step1 React with excess This compound CPT_Start->CPT_Step1 CPT_Step2 Remove excess crosslinker (Desalting column) CPT_Step1->CPT_Step2 CPT_Step3 React with Thiol-containing molecule CPT_Step2->CPT_Step3 CPT_End Characterize Conjugate (SDS-PAGE, MS) CPT_Step3->CPT_End SMCC_Start Start with Protein (with accessible amines) SMCC_Step1 React with SMCC SMCC_Start->SMCC_Step1 SMCC_Step2 Remove excess SMCC (Desalting column) SMCC_Step1->SMCC_Step2 SMCC_Step3 React with Thiol-containing molecule SMCC_Step2->SMCC_Step3 SMCC_End Characterize Conjugate (SDS-PAGE, MS) SMCC_Step3->SMCC_End

Caption: Experimental workflows for two-step crosslinking.

Conclusion

The choice between this compound and other commercially available crosslinkers depends on the specific requirements of the application.

  • This compound offers a potentially cost-effective and straightforward option for creating stable, non-cleavable linkages. Its reactivity with both amines and thiols provides flexibility. However, the reaction with amines is generally slower than with more activated crosslinkers like NHS esters, and optimal reaction conditions may need to be empirically determined.

  • Commercially available heterobifunctional crosslinkers like SMCC provide well-characterized, highly efficient, and specific conjugation.[3] They are the preferred choice for applications demanding high purity, well-defined conjugates, and maximized yields, such as in the development of therapeutic antibody-drug conjugates.[3]

  • Zero-length crosslinkers are ideal when the introduction of a spacer arm is undesirable, providing the most precise distance constraints for structural studies.[5]

Ultimately, the selection of the optimal crosslinker requires careful consideration of the desired bond stability, reaction kinetics, specificity, and the overall goals of the bioconjugation experiment. This guide provides a foundational framework to aid researchers in making informed decisions for their specific needs.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-1-propanethiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Chloro-1-propanethiol is critical for ensuring laboratory safety and environmental protection. Due to its flammability, toxicity, and noxious odor, this chemical requires specific handling and disposal procedures. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to work within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and must include:

  • Nitrile gloves

  • Safety goggles with side shields or a face shield

  • A flame-retardant laboratory coat

Ensure that an emergency eyewash station and safety shower are readily accessible. All handling should be performed away from ignition sources, as this compound is a flammable liquid with a flash point of 43°C (109.4°F).

Step-by-Step Disposal Protocol

The primary method for treating this compound waste is through chemical neutralization via oxidation, followed by disposal as hazardous waste. The oxidation process converts the volatile and malodorous thiol into a less reactive and non-odorous sulfonic acid derivative.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound, including unused reagent, reaction residues, and contaminated solvents, in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and stored in a secondary containment tray.

    • Solid Waste: All solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.

  • Chemical Neutralization (Oxidation):

    • This procedure must be performed in a chemical fume hood.

    • Prepare a fresh solution of sodium hypochlorite (B82951) (household bleach, typically 5-6%) in water.

    • Slowly and carefully add the this compound waste to an excess of the bleach solution with stirring. The reaction can be exothermic, so the addition should be gradual to control any temperature increase. A general recommendation is to use a significant excess of the bleach solution.

    • Allow the mixture to react for a minimum of 2 hours to ensure complete oxidation of the thiol. The absence of the characteristic thiol odor is a good indicator that the reaction is complete.

  • Disposal of Treated Liquid Waste:

    • Even after neutralization, the resulting solution should be considered hazardous waste. It will likely be corrosive (due to the bleach) and may contain chlorinated organic byproducts.

    • Adjust the pH of the solution to between 6 and 8 using a suitable neutralizing agent (e.g., sodium bisulfite to neutralize excess bleach, followed by sodium hydroxide (B78521) or hydrochloric acid for pH adjustment).

    • Collect the neutralized solution in a properly labeled hazardous waste container for corrosive liquids.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not pour the treated or untreated waste down the drain.

  • Disposal of Contaminated Solid Waste:

    • Ensure the container for solid waste is securely sealed.

    • Dispose of the container through your institution's EHS department or a licensed hazardous waste contractor as solid hazardous waste.

  • Decontamination of Glassware:

    • All non-disposable glassware and equipment that has been in contact with this compound should be decontaminated immediately.

    • Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol), and collect the rinsate as hazardous waste.

    • Immerse the glassware in a bleach bath for at least 2 hours.

    • After soaking, the glassware can be washed using standard laboratory procedures.

Data Presentation: Hazardous Waste Classification

This compound waste must be classified according to local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. The following table summarizes potential classifications.

Waste Characteristic/Code Description Relevance to this compound
D001 (Ignitability) A liquid with a flash point of less than 60°C (140°F).[1]Applicable, as the flash point is 43°C.
F001/F002 (Spent Halogenated Solvents) Spent halogenated solvents used in degreasing or other applications.[2][3][4][5]Potentially applicable if used as a solvent and is now waste.
Corrosivity (D002) Wastes that can corrode metal or have a pH ≤ 2 or ≥ 12.5.[1]The waste after treatment with bleach will be corrosive and must be managed as such.

Experimental Protocols: Neutralization of Thiol Waste

Objective: To convert reactive and odorous this compound waste into a more stable and less odorous sulfonic acid derivative via oxidation with sodium hypochlorite.

Materials:

  • This compound waste

  • Household bleach (sodium hypochlorite, ~5-6% solution)

  • Large beaker or flask (at least twice the volume of the total liquid)

  • Stir bar and magnetic stir plate

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • pH paper or pH meter

  • Sodium bisulfite (for quenching excess bleach)

  • Sodium hydroxide and/or hydrochloric acid (for pH adjustment)

Procedure:

  • Setup: Perform the entire procedure in a certified chemical fume hood. Place the beaker or flask on a magnetic stir plate and add a stir bar.

  • Bleach Addition: For every 1 volume of thiol waste, add at least 5-10 volumes of bleach solution to the beaker. Begin stirring.

  • Waste Addition: Slowly add the this compound waste to the stirring bleach solution using a pipette or dropping funnel. Monitor for any signs of a vigorous reaction or significant heat generation. If the reaction becomes too exothermic, cool the beaker in an ice bath.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature for a minimum of 2 hours. The absence of the thiol's characteristic pungent odor is a qualitative indicator of a complete reaction.

  • Neutralization of Excess Oxidant: Slowly add a solution of sodium bisulfite to the reaction mixture until the excess hypochlorite is neutralized. This can be tested with potassium iodide-starch paper (the paper will no longer turn blue-black).

  • pH Adjustment: Check the pH of the solution. Adjust the pH to a neutral range (6-8) by adding small amounts of sodium hydroxide or hydrochloric acid as needed.

  • Final Disposal: Transfer the neutralized, pH-adjusted solution to a designated hazardous waste container labeled "Treated Corrosive Liquid Waste." Seal the container and arrange for disposal through your institution's EHS office.

Mandatory Visualization: Disposal Workflow

G start Start: Identify This compound Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe segregate Segregate Waste ppe->segregate liquid_waste Collect Liquid Waste in Sealed, Labeled Container segregate->liquid_waste Liquid solid_waste Collect Solid Waste in Sealed, Labeled Bag/Container segregate->solid_waste Solid neutralize Perform Chemical Neutralization (Oxidation with Bleach) in Fume Hood liquid_waste->neutralize dispose_solid Dispose of Solid Waste as Hazardous Waste (via EHS) solid_waste->dispose_solid dispose_liquid Dispose of Treated Liquid as Hazardous Corrosive Waste (via EHS) neutralize->dispose_liquid decon Decontaminate Glassware: 1. Solvent Rinse (collect as waste) 2. Bleach Soak (2+ hours) dispose_liquid->decon end End dispose_solid->end decon->end After use

Caption: Disposal workflow for this compound.

References

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